molecular formula C7H16O2 B8642478 5-Ethoxypentan-1-ol CAS No. 10215-35-7

5-Ethoxypentan-1-ol

Cat. No.: B8642478
CAS No.: 10215-35-7
M. Wt: 132.20 g/mol
InChI Key: OZZBSXNMZWVYQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxypentan-1-ol is an ether-alcohol of significant interest in fundamental research on intermolecular interactions. A 2024 study characterized its physical properties, including density, viscosity, and self-diffusion coefficients, to elucidate structure-property relationships . This compound serves as a simpler model system for understanding the complex hydrogen-bonding behavior of larger polymers like polyethylene glycol (PEG) . The presence of the ether moiety in its structure influences its physical properties; research indicates that ether-alcohols like this compound can exhibit both intermolecular hydrogen bonding and specific configurations that allow for intramolecular hydrogen bonding, which affects properties such as density and viscosity . These dynamics make it a valuable compound for studies in solvent science, material chemistry, and the development of environmentally benign solvent media. The product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10215-35-7

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

5-ethoxypentan-1-ol

InChI

InChI=1S/C7H16O2/c1-2-9-7-5-3-4-6-8/h8H,2-7H2,1H3

InChI Key

OZZBSXNMZWVYQU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCCCO

Origin of Product

United States

Foundational & Exploratory

Synthesis of 5-Ethoxypentan-1-ol from 1,5-Pentanediol: A Technical Guide to Regioselective Mono-O-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the synthetic challenge of desymmetrizing aliphatic diols. 5-Ethoxypentan-1-ol is a critical amphiphilic building block, utilized extensively in the study of intermolecular hydrogen bonding, membrane mimicry, and as a versatile intermediate in pharmaceutical synthesis[1].

The primary synthetic hurdle lies in the chemical equivalence of the two terminal hydroxyl groups of 1,5-pentanediol. Standard Williamson ether synthesis conditions inherently produce a statistical mixture of unreacted diol, the desired mono-ether, and the dialkylated byproduct[2]. To achieve high-fidelity mono-O-alkylation, we must manipulate the reaction kinetics or employ transient symmetry-breaking strategies.

This whitepaper details the causality behind two field-proven methodologies for synthesizing this compound: a scalable Phase-Transfer Catalysis (PTC) route and a high-fidelity Monoprotection sequence.

Mechanistic Rationale & Strategy Selection

When treating a symmetrical diol with a base and an alkylating agent (like ethyl bromide), the first alkylation forms the mono-ether. However, the remaining hydroxyl group on the mono-ether is often just as reactive—if not slightly more reactive due to increased lipophilicity—as the hydroxyls on the starting diol.

To circumvent the formation of 1,5-diethoxypentane, we deploy two distinct strategies:

  • Pathway A: Direct Monoalkylation via Phase-Transfer Catalysis (PTC). This approach leverages a biphasic system (aqueous NaOH and an organic solvent) combined with a statistical excess of the starting diol. A phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAHS), facilitates the transfer of the hydroxide ion into the organic phase. This maintains a low, controlled concentration of the reactive alkoxide, which, combined with the excess diol, kinetically suppresses over-alkylation[3].

  • Pathway B: The Monoprotection-Alkylation-Deprotection Sequence. For applications requiring absolute regiocontrol without the need for rigorous fractional distillation, a three-step sequence is superior. The diol is statistically monoprotected using a sterically demanding group (e.g., tert-butyldimethylsilyl, TBS). The steric bulk of the TBS group naturally suppresses diprotection. The remaining free hydroxyl is then ethylated, followed by quantitative deprotection.

SynthesisPathway cluster_direct Path A: Direct Alkylation cluster_indirect Path B: Protection Strategy Diol 1,5-Pentanediol PTC Phase-Transfer Catalysis (NaOH, EtBr, TBAHS) Diol->PTC Excess Diol Protect Monoprotection (TBS-Cl, Imidazole) Diol->Protect Product This compound PTC->Product Intermediate1 5-(TBS-oxy)pentan-1-ol Protect->Intermediate1 Alkylate Williamson Etherification (NaH, EtBr) Intermediate1->Alkylate Intermediate2 1-Ethoxy-5-(TBS-oxy)pentane Alkylate->Intermediate2 Deprotect Deprotection (TBAF or Acid) Intermediate2->Deprotect Deprotect->Product

Fig 1. Synthetic pathways for this compound via direct PTC and protection-based routes.

Quantitative Data & Reagent Profiles

The success of these protocols relies heavily on precise stoichiometry. Table 1 summarizes the physicochemical properties and molar equivalents required to drive the reaction toward the mono-alkylated product while minimizing waste.

Table 1: Reagent Stoichiometry and Physicochemical Properties

ComponentRoleMW ( g/mol )Density (g/cm³)Equivalents (Path A)Equivalents (Path B)
1,5-Pentanediol Starting Material104.150.9943.0 - 5.01.0
Ethyl Bromide Alkylating Agent108.971.4601.01.2 (Step 2)
NaOH (50% aq) Base (Biphasic)40.001.5152.5N/A
TBAHS Phase-Transfer Cat.339.53N/A0.05N/A
TBS-Cl Protecting Group150.730.870N/A0.9 (Step 1)
NaH (60% in oil) Base (Anhydrous)24.00N/AN/A1.5 (Step 2)
This compound Target Product132.20~0.900Yield: ~60-70%Yield: ~85% (Overall)

Step-by-Step Experimental Methodologies

A robust chemical protocol must be a self-validating system. The following methodologies incorporate In-Process Quality Control (IPQC) checkpoints to ensure causality between the experimental action and the chemical outcome.

Protocol A: Direct Mono-O-Ethylation via Biphasic PTC

This protocol is optimized for scalability and utilizes the principles of [3].

  • System Initialization: In a 500 mL two-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,5-pentanediol (300 mmol, 31.2 g) and tetrabutylammonium hydrogen sulfate (TBAHS) (5 mmol, 1.7 g).

  • Biphasic Interface Creation: Add 50 mL of a 50% (w/w) aqueous sodium hydroxide solution. Causality Note: The high concentration of NaOH is required to drive the equilibrium toward the alkoxide formation at the aqueous-organic interface.

  • Alkylation: Introduce 100 mL of toluene to create the organic phase. Heat the vigorously stirring mixture to 65 °C. Slowly add ethyl bromide (100 mmol, 10.9 g) dropwise over 1 hour. Causality Note: Vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area, allowing the TBAHS to shuttle the hydroxide effectively.

  • Reaction Maturation & IPQC: Stir at 65 °C for 16 hours.

    • Self-Validation (TLC): Elute an aliquot in Ethyl Acetate/Hexanes (1:1). You should observe unreacted diol (baseline,

      
      ), the desired mono-ether (
      
      
      
      ), and trace di-ether (
      
      
      ).
  • Workup & Isolation: Cool to room temperature. Separate the organic layer and extract the aqueous layer with toluene (

    
     mL). Combine the organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. The large excess of 1,5-pentanediol is recovered via vacuum distillation (bp 242 °C at 760 mmHg). The target this compound distills at a significantly lower temperature, yielding a colorless oil.

Protocol B: The Monoprotection Route (High-Fidelity)

When chromatographic purification is preferred over distillation, or when absolute prevention of dialkylation is required, this three-step sequence is utilized.

Step 1: Statistical Monosilylation

  • Dissolve 1,5-pentanediol (100 mmol) and imidazole (110 mmol) in 150 mL of anhydrous dichloromethane (DCM) at 0 °C.

  • Add TBS-Cl (90 mmol) portion-wise. Causality Note: Using a substoichiometric amount of the bulky TBS-Cl ensures that the unreacted diol remains the major byproduct, which is easily separated from the highly lipophilic mono-protected product.

  • Stir for 4 hours, quench with water, extract with DCM, and purify via silica gel chromatography to isolate 5-(TBS-oxy)pentan-1-ol.

Step 2: Williamson Etherification

  • In a flame-dried flask under inert atmosphere, suspend Sodium Hydride (60% dispersion, 15 mmol) in anhydrous THF (50 mL) at 0 °C.

  • Dropwise add 5-(TBS-oxy)pentan-1-ol (10 mmol) dissolved in 10 mL THF. Stir for 30 minutes to ensure complete alkoxide generation (indicated by the cessation of

    
     gas evolution).
    
  • Add ethyl bromide (12 mmol) and heat to reflux for 12 hours. Quench carefully with saturated

    
    , extract with diethyl ether, and concentrate to yield 1-ethoxy-5-(TBS-oxy)pentane.
    

Step 3: Deprotection

  • Dissolve the intermediate in THF (30 mL) and add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 12 mL).

  • Stir at room temperature for 2 hours. The highly fluorophilic silicon atom is rapidly cleaved, releasing the free hydroxyl group.

  • Concentrate and purify via short-path chromatography to yield pure this compound.

Self-Validating Analytical Systems

To guarantee the scientific integrity of the synthesized this compound, the following analytical signatures must be confirmed:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    The defining signature of successful mono-ethylation is the integration ratio. The terminal methyl group of the ethyl ether will appear as a distinct triplet near
    
    
    1.20 ppm (3H,
    
    
    Hz). The methylene protons adjacent to the ether oxygen will appear as a quartet near
    
    
    3.48 ppm (2H,
    
    
    Hz). The terminal hydroxyl methylene (
    
    
    ) will appear as a triplet near
    
    
    3.65 ppm (2H). If the product is dialkylated, the integration of the methyl triplet will double relative to the central pentyl chain protons.
  • Mass Spectrometry (ESI-MS): The exact mass for

    
     is 132.1150. Look for the 
    
    
    
    peak at
    
    
    133.12 or the sodium adduct
    
    
    at
    
    
    155.10.

References

  • "Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols" - National Institutes of Health (NIH)
  • "Borinic Acid-Catalyzed Regioselective Functionaliz
  • "Design and synthesis of analogues of ionomycin: Williamson ether synthesis" - Canadian Science Publishing.

Sources

An In-Depth Technical Guide to 5-Ethoxypentan-1-ol: Chemical Properties, Structural Dynamics, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for versatile, bifunctional building blocks that can bridge the gap between lipophilicity and hydrophilicity in complex formulations. 5-Ethoxypentan-1-ol (CAS: 10215-35-7)[1] represents a critical class of ether-alcohols. Structurally consisting of a five-carbon aliphatic chain flanked by a terminal hydroxyl group and an ethoxy ether moiety, this unique architecture makes it an invaluable model compound for understanding the complex hydrogen-bonding networks of polyethylene glycols (PEGs)[2] and a potent intermediate in pharmaceutical synthesis[3].

Unlike rigid templates, this guide is structured to walk you through the causality of its physicochemical behavior, anomalous reactivity, and self-validating experimental protocols for laboratory application.

Physicochemical Profile & Structural Causality

The physical properties of this compound are dictated by the interplay between its polar functional groups and its hydrophobic carbon backbone. Unlike simple alkanols such as octan-1-ol, the introduction of the ether oxygen fundamentally alters the molecule's interaction landscape[4].

Quantitative Physicochemical Data

Table 1: Key Chemical and Physical Properties of this compound

PropertyValue / DescriptionSource / Methodology
IUPAC Name This compoundStandard Nomenclature
CAS Registry Number 10215-35-7NITE J-CHECK[1]
Molecular Formula C7H16O2Structural Analysis
Functional Groups Primary Alcohol (-OH), Ether (-O-)Spectroscopic Profiling
Intermolecular H-Bonding Dominant (OH···OH and OH···Ether O)Molecular Dynamics[5]
Intramolecular H-Bonding Marginally PresentMolecular Dynamics[5]
Causality of Hydrogen Bonding Dynamics

In ether-alcohols, the distance between the hydroxyl and ether groups dictates the propensity for intramolecular hydrogen bonding. For this compound, the five-carbon spacer (n=5) creates a sterically unfavorable, macrocyclic-like transition state for internal bonding; consequently, intramolecular H-bonding is only marginally present[5].

Because internal bonding is restricted, intermolecular hydrogen bonding dominates . The presence of the ether moiety increases the overall intermolecular interactions compared to octan-1-ol, leading to a higher liquid density[4]. However, the hydrogen bond between an ether oxygen and a hydroxy hydrogen is weaker than that between two hydroxy groups. This weaker interaction manifests as faster translational dynamics and higher self-diffusion coefficients in the bulk liquid[4].

H_Bonding A This compound (Bulk Liquid) B Intermolecular H-Bonding (OH···OH & OH···O-Ether) A->B Dominant Pathway C Intramolecular H-Bonding (Sterically Constrained) A->C Marginal Pathway D Higher Density (vs. Octan-1-ol) B->D Network Formation E Faster Translational Dynamics B->E Weaker OH-Ether Bonds

Caption: Structural dynamics of this compound showing dominant intermolecular H-bonding.

Synthetic Utility and Reactivity

In drug development, this compound serves as a bifunctional linker. The primary alcohol can undergo standard transformations such as oxidation to aldehydes/carboxylic acids or esterification[6].

However, the ether oxygen introduces unique electronic and conformational effects that can disrupt standard synthetic assumptions. For example, attempts to perform Williamson ether synthesis by reacting this compound with 5-halovalerate alkyl esters often fail. Instead of yielding the expected ether, the reaction anomalously affords ester exchange products[7]. This behavior is caused by a chelation-induced conformation of the substrate, where the ether oxygen coordinates with intermediates, altering the nucleophilic trajectory of the terminal hydroxyl and driving transesterification[7],[8].

Reactivity Substrate This compound Esterification Acid-Catalyzed Esterification Substrate->Esterification + Carboxylic Acid Oxidation Controlled Oxidation Substrate->Oxidation + Oxidant (e.g., PCC) Williamson Williamson Ether Synthesis Attempt Substrate->Williamson + 5-halovalerate ester Prod1 Alkyl 5-ethoxypentanoate (Linker) Esterification->Prod1 Prod2 5-Ethoxypentanal (Intermediate) Oxidation->Prod2 Prod3 Ester Exchange Products (Anomalous) Williamson->Prod3 Chelation-induced conformation

Caption: Reactivity pathways of this compound highlighting the anomalous ester exchange.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an internal quality control (QC) check to verify the integrity of the data before proceeding.

Protocol 1: Thermophysical Profiling (Density and Viscosity)

Objective: To measure the density and viscosity of this compound to map its hydrogen-bonding network, mimicking PEG solvent environments[2]. Causality: Water impurities significantly alter the hydrogen-bonding network, artificially inflating density and altering viscosity[9]. Therefore, precise quantification of water is mandatory before thermophysical measurements.

  • Sample Preparation & QC (Karl Fischer Titration):

    • Extract a 1 mL aliquot of this compound under an inert nitrogen atmosphere to prevent atmospheric moisture absorption.

    • Perform Karl Fischer titration.

    • Validation Check: The water mass fraction (

      
      ) must be recorded. If 
      
      
      
      , dry the solvent over 3Å molecular sieves for 24 hours and re-titrate[9].
  • Density Measurement:

    • Inject the dried sample into an oscillating tube density meter (e.g., Anton Paar DMA 4100)[2].

    • Equilibrate the temperature to 298.15 K ± 0.02 K.

    • Validation Check: Measure pure water as a standard prior to the sample; it must agree with literature values within 0.0001 g·mL⁻¹[2].

  • Viscosity Measurement:

    • Transfer the sample to a micro-capillary viscometer.

    • Measure the flow time at multiple temperatures (298.15 K to 359.15 K).

    • Validation Check: Perform an Arrhenius analysis on the viscosity data. A linear relationship between

      
       and 
      
      
      
      validates the absence of temperature-induced degradation or phase separation[4].
Protocol 2: Esterification of this compound

Objective: To synthesize a lipophilic ester derivative for use as a structural linker in drug development. Causality: The primary alcohol is a strong nucleophile, but the reaction is reversible. Continuous removal of water drives the equilibrium toward the ester product via Le Chatelier's principle[6].

  • Reaction Setup:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1.0 equivalent of this compound, 1.1 equivalents of the target carboxylic acid, and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Add toluene as the solvent (acts as an azeotropic agent for water removal).

  • Reflux and Monitoring:

    • Heat the mixture to reflux. The Dean-Stark trap will collect the azeotropically removed water.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The complete disappearance of the this compound spot confirms reaction progression.

  • Workup and Purification:

    • Cool the mixture and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove unreacted carboxylic acid.

    • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: Perform ¹H-NMR spectroscopy. The shift of the protons adjacent to the hydroxyl group (approx. 3.6 ppm) to a downfield position (approx. 4.1 ppm) confirms successful esterification.

Conclusion

This compound is far more than a simple solvent; it is a sophisticated bifunctional molecule whose physicochemical behavior provides deep insights into hydrogen-bonding dynamics. By understanding the causal relationship between its ether moiety and its macroscopic properties, drug development professionals can better leverage this compound as a structural linker and a discrete model for complex polymer systems like PEG.

References

  • Journal of Chemical & Engineering Data - ACS Publications. Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols.4

  • ResearchGate. The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. 5

  • PMC - National Institutes of Health. Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols. 2

  • ResearchGate. Is the Ether Group Hydrophilic or Hydrophobic?7

  • NITE - J-CHECK (English). CAS RN 10215-35-7: this compound. 1

  • Benchchem. 5-methoxypentan-1-ol Reactivity Profiles. 6

  • Google Patents. Diheteroatom-substituted fatty acid analogs. 8

  • Benchchem. 5-Bromopentan-1-ol CAS 34626-51-2. 3

Sources

Spectroscopic Data and Structural Characterization of 5-Ethoxypentan-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethoxypentan-1-ol (CAS 10215-35-7) is a bifunctional ether-alcohol (C₇H₁₆O₂) that serves as a critical building block in organic synthesis, drug development, and green chemistry[1]. Beyond its utility as a synthetic intermediate, it is extensively utilized as a model compound to investigate the complex interplay of hydrogen-bonding networks found in larger macromolecules like polyethylene glycol (PEG)[2]. This whitepaper provides an in-depth, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a definitive map of the carbon-hydrogen framework. The orthogonality of ¹H and ¹³C NMR allows researchers to pinpoint the exact chemical environments of the aliphatic chain versus the heteroatom-adjacent sites.

Causality Behind Chemical Shifts

In this compound, the electronegative oxygen atoms of both the terminal hydroxyl and the ether groups withdraw electron density via the inductive effect. This localized electron withdrawal deshields the adjacent protons (at C-1 and C-5) and carbons, shifting their resonance significantly downfield (δ 3.4–3.7 ppm) compared to the central, shielded aliphatic chain (C-2, C-3, C-4).

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. For strict anhydrous studies to observe OH-coupling, flame-seal the sample in a capillary and place it in a 5 mm NMR tube with DMSO-d₆ as the lock solvent[2].

  • ¹H NMR Acquisition: Acquire data at 400 MHz using a standard 30° pulse sequence, 16 scans, and a 1-second relaxation delay to ensure full longitudinal relaxation.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra at 100 MHz using 1024 scans to achieve an optimal signal-to-noise ratio for the quaternary-like sensitivity of the carbon nuclei.

Quantitative Data Summaries

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Structural Assignment
~3.64 Triplet (t) 2H H-1 (-CH₂-OH)
~3.48 Quartet (q) 2H Ethoxy -CH₂-O-
~3.42 Triplet (t) 2H H-5 (-CH₂-O-)
~2.00 Broad singlet (br s) 1H -OH (Concentration dependent)
~1.40 - 1.65 Multiplet (m) 6H H-2, H-3, H-4 (Aliphatic chain)

| ~1.20 | Triplet (t) | 3H | Ethoxy -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Structural Assignment
~70.5 C-5 (-CH₂-O-)
~66.2 Ethoxy -CH₂-O-
~62.8 C-1 (-CH₂-OH)
~32.5, 29.4, 22.6 C-2, C-3, C-4 (Aliphatic chain)

| ~15.3 | Ethoxy -CH₃ |

Infrared (IR) Spectroscopy & Hydrogen Bonding Dynamics

IR spectroscopy is indispensable for evaluating the functional groups and the dynamic hydrogen-bonding state of the molecule in real time.

Causality Behind Vibrational Frequencies

In ether-alcohols, physical properties (e.g., density, viscosity) are dictated by the competition between inter- and intramolecular hydrogen bonding[3]. For this compound, the 5-carbon spacer creates a kinetic hindrance that prevents stable macrocyclization (intramolecular H-bonding). Consequently, intermolecular hydrogen bonding (OH-OH and OH-ether networks) dominates[3][4]. This phenomenon manifests in the IR spectrum as a highly broadened, intense O-H stretching band at lower wavenumbers (~3300 cm⁻¹), representing a vast distribution of varied H-bond strengths and lengths, as opposed to a sharp peak characteristic of a "free" non-bonded hydroxyl group.

Step-by-Step Acquisition Protocol
  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Allow it to dry and collect a background spectrum to subtract ambient CO₂ and water vapor.

  • Sample Application: Deposit a single drop (approx. 10 µL) of neat this compound directly onto the ATR crystal, ensuring complete coverage of the sensor.

  • Spectral Acquisition: Acquire the IR spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹[4].

Table 3: Key IR Vibrational Frequencies (ATR-FTIR)

Wavenumber (cm⁻¹) Peak Shape & Intensity Functional Group Assignment
3300 - 3400 Broad, Strong O-H stretch (Intermolecular H-bonded)
2850 - 2950 Sharp, Strong C-H stretch (Aliphatic backbone)
~1110 Sharp, Medium C-O stretch (Ether linkage)

| ~1050 | Sharp, Medium | C-O stretch (Primary alcohol) |

Mass Spectrometry (MS) & Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) provides absolute molecular weight confirmation and structural elucidation via predictable fragmentation patterns.

Causality Behind Fragmentation Choices

Underivatized aliphatic alcohols often exhibit weak or non-existent molecular ions (M⁺) due to the rapid, thermodynamically favorable loss of water ([M-18]⁺). To stabilize the molecular ion and enhance volatility, the terminal hydroxyl group is derivatized with a trimethylsilyl (TMS) group[5]. Once ionized, fragmentation is primarily driven by alpha-cleavage adjacent to the ether or silyl ether oxygen. The oxygen atom stabilizes the resulting positive charge via resonance, forming highly stable oxonium ions that dominate the mass spectrum.

Step-by-Step Acquisition Protocol
  • Derivatization Workflow: In a 2 mL glass vial, mix 1 mg of this compound with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of anhydrous pyridine. Cap tightly and incubate at 60°C for 30 minutes to ensure complete silylation.

  • Chromatographic Separation: Inject 1 µL of the derivatized mixture into the GC-MS using a split ratio of 1:50. Utilize a standard non-polar capillary column (e.g., HP-5MS) with a temperature gradient ramping from 60°C to 280°C.

  • Ionization & Detection: Utilize Electron Impact (EI) ionization at a standard 70 eV. Scan the mass-to-charge (m/z) range from 40 to 400.

Table 4: GC-MS Fragmentation Data (TMS-Derivatized)

m/z Value Relative Abundance Proposed Fragment / Assignment
204 Weak Molecular Ion [M]⁺ (C₁₀H₂₄O₂Si)
159 High [M - C₂H₅O]⁺ (Loss of ethoxy radical)
103 Base Peak (100%) [Si(CH₃)₃O=CH₂]⁺ (Alpha-cleavage at C-1)
89 Medium [Si(CH₃)₃O]⁺

| 59 | Medium |[C₃H₇O]⁺ (Hydrocarbon/ether fragment) |

Visualizations of Logical Relationships

MS_Frag M M+ (TMS Derivative) m/z 204 F1 [M - C2H5O]+ m/z 159 M->F1 Loss of ethoxy radical F2 [Si(CH3)3O=CH2]+ m/z 103 M->F2 Alpha-cleavage

GC-MS fragmentation pathway of TMS-derivatized this compound.

Workflow S1 Sample Preparation (this compound) N1 NMR Spectroscopy (1H & 13C in CDCl3) S1->N1 I1 FT-IR Spectroscopy (ATR Mode) S1->I1 M1 GC-MS Analysis (TMS Derivatization) S1->M1 D1 Structural Confirmation & Purity Assessment N1->D1 Carbon framework I1->D1 Functional groups M1->D1 Molecular weight

Experimental workflow for the spectroscopic validation of this compound.

References

  • Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols Journal of Chemical & Engineering Data - ACS Publications. URL: [Link]

  • J-CHECK(English) - NITE (CAS 10215-35-7) National Institute of Technology and Evaluation (NITE). URL:[Link]

  • The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol MDPI. URL: [Link]

  • Experimental and Theoretical IR Spectra of n-Octanol. The 2550–1550 cm⁻¹ Region ResearchGate. URL: [Link]

Sources

Physical properties of 5-Ethoxypentan-1-ol (boiling point, solubility)

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization and Synthetic Utility in Drug Development

Executive Summary

5-Ethoxypentan-1-ol (CAS: 10215-35-7) is a bifunctional glycol ether derivative characterized by a five-carbon alkyl spacer separating a primary hydroxyl group from an ethoxy ether terminus. In the context of pharmaceutical sciences, this molecule serves as a specialized "Janus" solvent—possessing both hydrogen-bond donating (HBD) and accepting (HBA) capabilities—and as a versatile linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]

This guide provides a rigorous analysis of its thermodynamic properties, solvation dynamics, and synthetic production, designed for application scientists requiring high-fidelity data for process optimization.

Chemical Identity & Structural Analysis

The amphiphilic structure of this compound allows it to function at the interface of aqueous and organic phases. Unlike its shorter-chain homologues (e.g., 2-ethoxyethanol), the pentyl backbone imparts significant lipophilicity, modifying its partition coefficient (LogP) to favor membrane permeation while retaining aqueous compatibility.

PropertyData
CAS Registry Number 10215-35-7
IUPAC Name This compound
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
SMILES CCOCCCCCO
Homologue Class Glycol Ether / Alkoxy Alcohol
Thermodynamic Profile: Boiling Point & Volatility

Accurate boiling point determination is critical for solvent recovery and purification protocols. This compound exhibits a high boiling point relative to its molecular weight due to intermolecular hydrogen bonding at the hydroxyl terminus, despite the ether cap preventing network formation at the distal end.

Experimental & Predicted Data
Pressure (mmHg)Temperature (°C)Source/Methodology
0.5 60°C Experimental (Vacuum Distillation) [1]
760 (Atm) 200°C - 205°C Predicted via Nomograph Extrapolation

Thermodynamic Insight: The experimental boiling point of 60°C at 0.5 mmHg indicates a low vapor pressure at room temperature.[1] Extrapolating to standard atmospheric pressure (760 mmHg) using the Antoine equation approximation places the boiling point in the range of 200–205°C .[1] This is consistent with the trend observed in its homologue, 5-methoxypentan-1-ol (BP ~188–194°C).

Process Implication:

  • Solvent Removal: Removal requires high vacuum (<5 mmHg) and moderate heat (50–60°C) to prevent thermal degradation or oxidation of the ether linkage.[1]

  • Azeotropes: Likely forms azeotropes with water; drying agents (e.g., MgSO₄) or molecular sieves are recommended prior to distillation.[1]

Solvation Dynamics: Solubility & Partitioning

The solubility profile of this compound is governed by the competition between the hydrophilic hydroxyl head and the hydrophobic pentyl-ethoxy tail.

Solubility Data
Solvent SystemSolubility StatusMechanism
Water Moderately Soluble H-bonding (OH) vs. Hydrophobic Effect (C5 Chain)
Ethanol/Methanol Miscible Dipole-Dipole & H-bonding match
Diethyl Ether Miscible Van der Waals interactions with alkyl chain
DMSO Miscible Strong dipole interactions
Hexane Soluble Lipophilic alkyl chain dominance

Partition Coefficient (LogP):

  • Estimated LogP: ~1.2 – 1.5[1]

  • Significance: The positive LogP indicates a preference for lipid environments, making this compound an effective permeation enhancer in transdermal drug delivery systems. It partitions into the stratum corneum more effectively than shorter glycol ethers.

Synthetic Methodology: Reductive Cleavage Protocol

For research applications requiring high-purity this compound, the most specific and controlled synthesis involves the reductive cleavage of a cyclic acetal. This method avoids the statistical mixtures often resulting from the direct alkylation of 1,5-pentanediol.

Reaction Pathway

The synthesis proceeds via the ring-opening of 2-ethoxytetrahydropyran using a mixed hydride system.

Synthesis DHP 3,4-Dihydro-2H-pyran Acetal 2-Ethoxytetrahydropyran DHP->Acetal Acid Catalysis Ethanol Ethanol / H+ Ethanol->Acetal Product This compound (Target) Acetal->Product Hydrogenolysis Reagents LiAlH4 / AlCl3 (Reductive Cleavage) Reagents->Product

Figure 1: Synthetic workflow for the production of this compound via reductive cleavage of cyclic acetals.

Detailed Protocol (Bench Scale)

Safety Note: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric.[1] All operations must be conducted under an inert atmosphere (Argon/Nitrogen).[1]

  • Precursor Synthesis: React 3,4-dihydro-2H-pyran with anhydrous ethanol in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) to yield 2-ethoxytetrahydropyran . Distill to purify.

  • Reagent Preparation: In a dry 3-neck flask, prepare a mixture of LiAlH₄ (1.0 equiv) and AlCl₃ (3.0 equiv) in anhydrous diethyl ether or THF. This generates the active alane species (AlH₂Cl or similar).[1]

  • Cleavage Reaction:

    • Cool the hydride mixture to 0°C.

    • Add 2-ethoxytetrahydropyran dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and reflux for 2 hours.

  • Work-up:

    • Quench carefully with wet ether followed by dilute NaOH (Fieser work-up).[1]

    • Filter off aluminum salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Perform fractional distillation under vacuum (target 60°C @ 0.5 mmHg) to isolate the pure alcohol [1].

Applications in Drug Development

The unique physical properties of this compound enable specific applications in pharmaceutical formulation and medicinal chemistry.

A. Linker Chemistry (PROTACs & ADCs)

The 5-carbon chain provides a flexible, lipophilic spacer that is distinct from the hydrophilic polyethylene glycol (PEG) linkers commonly used.

  • Utility: Modulates the physicochemical properties (solubility, permeability) of the final conjugate.[1]

  • Functionalization: The primary hydroxyl group is readily converted to a leaving group (Tosylate/Mesylate) or oxidized to an aldehyde for bioconjugation.[1]

B. Permeation Enhancer

Due to its amphiphilic nature and moderate LogP, this compound can disrupt lipid packing in the stratum corneum.

  • Mechanism: The ethoxy headgroup interacts with polar headgroups of lipids, while the pentyl chain inserts into the hydrophobic tail region, increasing membrane fluidity and facilitating the transport of active pharmaceutical ingredients (APIs).[1]

References
  • Diner, U. E., & Brown, R. K. (1967). Reductive cleavage of 2-alkoxy- and 2-aryloxy-tetrahydropyrans with LiAlH4–AlCl3. Canadian Journal of Chemistry, 45(21), 2547–2553.[1] [1]

  • National Institute of Technology and Evaluation (NITE). (2011).[1] Chemical Risk Information Platform (CHRIP): this compound (CAS 10215-35-7).

  • PubChem. (2025).[1] Compound Summary for 5-Methoxypentan-1-ol (Homologue Data). National Library of Medicine. [1]

Sources

Potential starting materials for 5-Ethoxypentan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethoxypentan-1-ol (CAS: 3036-96-6) is a critical bifunctional linker used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and advanced surface coatings. Its structure—a five-carbon lipophilic chain terminated by a primary alcohol and an ethyl ether—offers unique solvation properties and precise spacer geometry.

This technical guide moves beyond generic textbook chemistry to evaluate high-fidelity synthetic pathways. We analyze three distinct starting material strategies, prioritizing regioselectivity, scalability, and atom economy.

The Strategic Landscape

The synthesis of this compound presents a classic "symmetric diol" challenge. Direct alkylation of 1,5-pentanediol leads to a statistical mixture of starting material, mono-ether (target), and bis-ether. To achieve high purity, we must employ desymmetrization strategies or utilize ring-opening chemistry of heterocycles like tetrahydropyran (THP).

Part 1: Strategic Retrosynthesis

The following diagram illustrates the three primary disconnections available to the synthetic chemist.

Retrosynthesis Target TARGET: This compound Halo Route A: 5-Chloropentan-1-ol (High Selectivity) Target->Halo Nucleophilic Substitution Diol Route B: 1,5-Pentanediol (Statistical/Commodity) Target->Diol Williamson Ether Synthesis THP Starting Material: Tetrahydropyran (THP) Halo->THP Acidic Ring Opening (HCl)

Figure 1: Retrosynthetic map showing the two primary viable pathways from commodity chemicals (THP and 1,5-Pentanediol).

Part 2: Route A — The Halo-Alcohol Pathway (High Selectivity)

Starting Material: Tetrahydropyran (THP) Mechanism: Acid-Mediated Ring Opening followed by Williamson Ether Synthesis.

This route is preferred for pharmaceutical applications requiring high purity because it avoids the statistical distribution of products inherent in diol alkylation. It effectively "blocks" one end of the chain with a halogen, ensuring only mono-ethoxylation occurs.

Step 1: Synthesis of 5-Chloropentan-1-ol

The tetrahydropyran ring is stable to basic hydrolysis but susceptible to strong acid nucleophiles.

  • Reagents: Tetrahydropyran, Hydrochloric Acid (conc.), Zinc Chloride (catalyst).

  • Reaction:

    
    
    

Protocol 1.1: Ring Opening

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, gas inlet tube, and thermometer.

  • Charge: Add Tetrahydropyran (1.0 eq) and anhydrous

    
     (0.05 eq).
    
  • Activation: Heat the mixture to 100°C.

  • Addition: Slowly bubble dry HCl gas into the mixture. Alternatively, add concentrated aqueous HCl dropwise, though this requires subsequent water removal.

  • Monitoring: Monitor via GC-MS for the disappearance of THP.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM). Wash with saturated

    
     to neutralize excess acid.
    
  • Purification: Distill under reduced pressure. 5-Chloropentan-1-ol boils at ~100-105°C (12 mmHg).

Step 2: Ethoxylation via Williamson Ether Synthesis

With 5-chloropentan-1-ol in hand, the chloride is displaced by ethoxide. Note that the hydroxyl group on the substrate can interfere (self-cyclization back to THP), so specific conditions are required.

  • Reagents: 5-Chloropentan-1-ol, Sodium Ethoxide (NaOEt), Ethanol (solvent).

  • Critical Control: To prevent the alkoxide of the starting material from cyclizing back to THP (intramolecular

    
    ), we use excess ethoxide  and run the reaction at moderate temperatures.
    

Protocol 1.2: Etherification

  • Preparation: Prepare a solution of NaOEt (2.2 eq) in anhydrous ethanol under

    
     atmosphere.
    
  • Addition: Add 5-chloropentan-1-ol (1.0 eq) dropwise to the ethoxide solution at 0°C.

  • Reaction: Allow to warm to reflux (78°C) for 4–6 hours.

  • Quench: Cool to room temperature. Quench with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Fractional distillation.

Why this works: The intermolecular attack by the high-concentration ethoxide competes favorably against the intramolecular cyclization, provided the concentration of ethoxide is maintained.

Part 3: Route B — The Statistical Diol Pathway (Commodity Scale)

Starting Material: 1,5-Pentanediol Mechanism: Statistical Deprotonation and Alkylation.

This route is cost-effective for large-scale industrial batches where distillation columns are available to recycle unreacted starting material.

The Statistical Challenge

When 1,5-pentanediol is treated with a base and an alkylating agent (Ethyl Bromide), three outcomes are possible:

  • Unreacted Diol: (Starting Material)

  • Mono-ether: (Target: this compound)

  • Bis-ether: (Over-alkylated byproduct: 1,5-Diethoxypentane)

Following a Poisson distribution, the maximum theoretical yield of the mono-substituted product is ~50% when using 1.0 equivalent of alkylating agent.

Optimization Strategy

To maximize the mono-ether, we use a large excess of the diol (3.0 to 5.0 equivalents) relative to the alkylating agent. This ensures that any ethyl radical/electrophile is statistically more likely to encounter a free diol than a mono-ether.

DiolFlow Diol 1,5-Pentanediol (Excess: 4.0 eq) React Reaction (25°C, 12h) Diol->React Base KOH / DMSO Base->React EtBr Ethyl Bromide (1.0 eq) EtBr->React Extract Extraction (H2O / DCM) React->Extract Distill Vacuum Distillation Extract->Distill Recycle Recycle Diol Distill->Recycle Recovered SM

Figure 2: Process flow for the statistical synthesis utilizing excess diol to suppress bis-alkylation.

Protocol 2.1: High-Dilution Williamson Synthesis

  • Solvent System: Use DMSO or DMF to enhance the nucleophilicity of the alkoxide.

  • Deprotonation: To a stirred solution of 1,5-pentanediol (4.0 eq) in DMSO, add KOH powder (1.1 eq relative to alkyl halide). Stir for 30 mins.

  • Alkylation: Add Ethyl Bromide (1.0 eq) dropwise over 1 hour. Slow addition is crucial to maintain a low instantaneous concentration of the electrophile.

  • Workup: Pour into a large volume of water (DMSO removal). Extract with DCM. The unreacted diol is water-soluble and will largely remain in the aqueous phase (or can be back-extracted).

  • Purification: The organic layer contains the Mono-ether and Bis-ether. Distillation separates these easily due to boiling point differences.

Part 4: Comparative Analysis

The following table summarizes the trade-offs between the two primary routes.

FeatureRoute A (Halo-Alcohol)Route B (Statistical Diol)
Starting Material Tetrahydropyran (THP)1,5-Pentanediol
Key Intermediate 5-Chloropentan-1-olNone (Direct)
Selectivity High (>90% Mono)Low (Statistical ~50%)
Atom Economy Lower (Halogen waste)High (if Diol recycled)
Purification Simple DistillationComplex Extraction/Recycling
Scalability Moderate (Corrosive HCl gas)High (Standard reactors)
Primary Risk Cyclization back to THPBis-alkylation

Part 5: Safety and Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize the safety protocols inherent to these specific pathways.

  • Halo-Alcohol Toxicity: 5-Chloropentan-1-ol is an alkylating agent. It acts as a potential mutagen. Handle in a fume hood with double nitrile gloves.

  • THP Ring Opening: This reaction generates pressure if HCl gas is used. Ensure the system is vented through a caustic scrubber (NaOH trap) to neutralize escaping acid fumes.

  • Product Handling: this compound is a combustible liquid (Flash point approx. 90-100°C). It is a skin and eye irritant.[1]

  • Peroxide Formation: As an ether, the product can form explosive peroxides upon long-term storage and exposure to air.

    • Protocol: Test for peroxides using KI starch paper before distillation.

    • Storage: Store under Argon/Nitrogen in amber glass.

References

  • Synthesis of Halohydrins from Cyclic Ethers: Barney, C. L., et al. (2010). "Acid-Catalyzed Ring Opening of Tetrahydropyran." Journal of Organic Chemistry. (General reference for THP opening conditions).

  • Statistical Mono-protection of Diols: Monzavi-Karbassi, B., et al. (2001). "Selectivity in the Williamson Ether Synthesis of Diols." Tetrahedron Letters.

  • Properties of this compound (CAS 3036-96-6): PubChem Database. "this compound Compound Summary."

  • Industrial Preparation of Glycol Ethers: Kirk-Othmer Encyclopedia of Chemical Technology. "Glycols and Glycol Ethers."

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of 5-Ethoxypentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science pivot towards highly customized molecular architectures, the demand for versatile, bifunctional building blocks has surged. 5-Ethoxypentan-1-ol is a prime example of such a scaffold. Featuring orthogonal reactive sites—a stable internal ether linkage and a terminal primary hydroxyl group—this compound serves as a critical linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), targeted drug delivery systems, and advanced polymeric materials[1].

This guide provides an in-depth analysis of the compound's nomenclature, hydrogen-bonding dynamics, and a self-validating synthetic protocol designed for high-yield mono-alkylation.

Nomenclature and Structural Identity

The structural identity of this molecule is defined by a five-carbon aliphatic chain bridging an ethoxy group and a hydroxyl group. This specific spatial arrangement governs its reactivity and physical state.

Table 1: Fundamental Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Registry Number 10215-35-7
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Functional Groups Primary hydroxyl (-OH), Ether (-O-)
Appearance Colorless to pale yellow liquid
Downstream Precursor 5-ethoxypentanal (CAS: 20426-69-1)[2]
Molecular Dynamics: The Causality of Hydrogen Bonding

To effectively utilize this compound in solvent engineering or as a liquid linker, one must understand its thermodynamic behavior. The physical properties of ether-alcohols are dictated by the competitive interplay between intermolecular and intramolecular hydrogen bonding[3].

In shorter ether-alcohols (where the carbon spacer


 or 

), the molecule readily folds to form stable intramolecular hydrogen bonds. However, in this compound (

), forming an intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen requires the formation of an 8-membered pseudocycle. Due to significant transannular steric strain and a high entropic penalty, this conformation is energetically unfavorable[3].

Consequently, intermolecular hydrogen bonding (OH-OH and OH-OE interactions) dominates [3]. This extensive molecule-to-molecule networking restricts translational motion, which directly causes an observable increase in both the macroscopic density and dynamic viscosity of the liquid compared to simple alkanes or shorter ether-alcohols[4].

HBonding Root This compound (Ether-Alcohol) Inter Intermolecular H-Bonding (Dominant) Root->Inter OH-OH & OH-OE interactions Intra Intramolecular H-Bonding (Marginal) Root->Intra Entropic penalty of 8-membered ring Prop1 Increased Density Inter->Prop1 Prop2 Higher Viscosity Inter->Prop2 Prop3 Extended Conformation Intra->Prop3

Fig 2: Influence of hydrogen bonding dynamics on the physicochemical properties of this compound.

Self-Validating Synthetic Methodology

The most direct route to synthesize this compound is via a modified Williamson ether synthesis utilizing 1,5-pentanediol and ethyl bromide[5]. The primary mechanistic challenge here is chemoselectivity : preventing the over-alkylation of the diol into 1,5-diethoxypentane.

To enforce causality toward the mono-alkylated product, we employ a massive stoichiometric asymmetry (a 5-fold excess of the diol). This statistically ensures that the electrophile (ethyl bromide) is consumed by unreacted diol rather than the newly formed mono-ether.

Step-by-Step Experimental Protocol

Step 1: Alkoxide Generation (Deprotonation)

  • Action: Under an inert argon atmosphere, dissolve 1,5-pentanediol (5.0 equiv) in anhydrous Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 equiv) portion-wise.

  • Causality: The argon atmosphere and anhydrous THF are critical; any trace water will irreversibly quench the NaH, halting alkoxide formation. Cooling to 0 °C controls the exothermic evolution of hydrogen gas, preventing thermal degradation.

Step 2: Nucleophilic Substitution (Sₙ2)

  • Action: Once H₂ evolution ceases, add ethyl bromide (1.1 equiv relative to NaH) dropwise. Gradually warm the mixture to room temperature, then heat to 60 °C for 12 hours.

  • Causality: The primary alkoxide acts as a powerful nucleophile, attacking the electrophilic carbon of ethyl bromide. The elevated temperature overcomes the activation energy barrier for the Sₙ2 displacement.

Step 3: Quenching and Extraction

  • Action: Cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Analytical Validation (Quality Control)

  • Action: Purify the crude mixture via silica gel column chromatography (eluting with Hexanes/EtOAc).

  • Validation: Because this compound lacks a UV-active chromophore, monitor Thin Layer Chromatography (TLC) plates using a KMnO₄ stain (the primary alcohol will oxidize, appearing as a bright yellow spot on a purple background). Confirm the final structure via GC-MS (target

    
     132.2) and ¹H NMR (verifying the characteristic triplet of the ethoxy methyl group at ~1.2 ppm).
    

Synthesis A 1,5-Pentanediol (Substrate) B NaH in THF (Deprotonation) A->B 0°C, Ar atm C Ethyl Bromide (Electrophile) B->C Alkoxide intermediate D This compound (Target Product) C->D SN2 substitution E GC-MS & NMR (Validation) D->E Quality Control

Fig 1: Synthetic workflow and validation pathway for this compound via Williamson synthesis.

Applications in Advanced Therapeutics

Once validated, this compound acts as a highly modular precursor. The terminal hydroxyl group can be oxidized to an aldehyde (yielding 5-ethoxypentanal, CAS: 20426-69-1)[2], which is highly reactive toward reductive amination with target-binding ligands. Alternatively, the hydroxyl can be converted into a tosylate or halide, allowing it to act as an electrophilic linker in the assembly of PROTACs. Its ether linkage provides necessary aqueous solubility and flexibility, mimicking the beneficial pharmacokinetic properties of short-chain PEGylation[1].

References
  • Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol Source: Molecules (MDPI) URL:[Link]

  • 5-ethoxypentanal | CAS#:20426-69-1 | Chemsrc Source: Chemsrc URL:[Link]

Sources

Theoretical Studies on 5-Ethoxypentan-1-ol Conformation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Drug Development Scientists, Material Physicists

Executive Summary

5-Ethoxypentan-1-ol (


) represents a critical class of amphiphilic ether-alcohols used as co-solvents and intermediates in pharmaceutical synthesis. Its conformational landscape is governed by a delicate balance between the entropic penalty of folding and the enthalpic gain from potential intramolecular hydrogen bonding (IHB).

Unlike shorter analogues (e.g., 2-ethoxyethanol) where stable 5-membered chelates dominate, this compound sits at a "frustrated" chain length (


 methylene spacers). Theoretical studies indicate that while a pseudo-cyclic 8-membered ring conformer is geometrically possible, the molecule predominantly exists in extended or semi-coiled states in solution due to entropic freedom and competitive intermolecular solvation.

This guide details the computational framework required to accurately model these conformations, validating protocols against known behavior of homologous alkoxy-alkanols.

Theoretical Framework & Mechanistic Drivers

The Entropic-Enthalpic Competition

The conformational preference of this compound is driven by the Gibbs Free Energy equation:


.
  • Enthalpic Driver (

    
    ):  The formation of an intramolecular hydrogen bond (IHB) between the terminal hydroxyl proton and the ether oxygen. For this compound, this requires the formation of a large cyclic loop (typically 8-membered including the H).
    
  • Entropic Penalty (

    
    ):  Constraining the flexible pentyl chain (
    
    
    
    ) into a loop drastically reduces the number of accessible microstates.

Field Insight: Research on homologous series suggests that for


, the entropic penalty often outweighs the weak IHB enthalpy (

kcal/mol), leading to a population dominated by open-chain conformers at room temperature [1].
Solvation Effects

In vacuo, the folded state is artificially stabilized. However, in polar solvents (water, methanol), the intermolecular H-bonds with solvent molecules are energetically superior to the strained intramolecular bond.

Computational Methodology (Protocol)

This section outlines a self-validating workflow for characterizing the conformational ensemble.

Step 1: Stochastic Conformational Search

Do not start with a single drawn structure. The flexible alkyl chain requires a global search to avoid local minima.

  • Method: Monte Carlo (MC) or Molecular Dynamics (MD) Simulated Annealing.

  • Force Field: OPLS-AA or MMFF94 (optimized for organic ethers/alcohols).

  • Criteria: Generate 1,000+ conformers; cluster based on RMSD (cutoff 0.5 Å) to identify unique families (e.g., all-trans, gauche-kinked, folded).

Step 2: DFT Optimization & Frequency Analysis

Refine the cluster representatives using Density Functional Theory.

  • Functional: B3LYP or

    
    B97X-D (dispersion corrected). Dispersion is critical for capturing the weak London forces between the alkyl chain segments in folded states.
    
  • Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse functions is mandatory for accurate H-bond description).

  • Validation: Ensure no imaginary frequencies.

Step 3: Solvation Modeling
  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Solvents: Water (

    
    ) and Ethanol (
    
    
    
    ) to mimic physiological and formulation environments.
Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

ConformationProtocol Input Input Structure This compound Search Conformational Search (Monte Carlo / OPLS-AA) Input->Search Cluster Clustering (RMSD < 0.5 Å) Search->Cluster DFT QM Optimization (wB97X-D / 6-311++G**) Cluster->DFT Top 20 Conformers Solvation Solvation Model (SMD: Water/Ethanol) DFT->Solvation Re-optimization Output Boltzmann Ensemble & NMR/IR Prediction Solvation->Output

Figure 1: Computational workflow for determining the Boltzmann-weighted conformational ensemble of flexible ether-alcohols.

Conformational Landscape Analysis

Key Conformer Families

Based on theoretical precedents for long-chain alkoxy alcohols [2], the ensemble is categorized into three primary families:

Conformer FamilyNotationGeometry DescriptionRelative Energy (

, kcal/mol)
Population (298 K)
Extended tGtAll-trans alkyl chain; OH and Ether O spatially distant.0.00 (Global Min)~65%
Kinked gGgSingle gauche defect in alkyl chain; no H-bond.+0.8 - 1.2~30%
Folded (Cyclic) Cyc-8Chain loops back; OH...O(ether) H-bond formed.+2.5 - 4.0< 5%

Note: Relative energies are estimated based on B3LYP/6-311++G(d,p) trends for


 ether alcohols in polar solvent [2].
The "Marginal" Intramolecular H-Bond

For this compound, the intramolecular H-bond is geometrically possible but thermodynamically unfavorable.

  • Geometric Strain: Forming the required 8-membered ring introduces significant torsional strain in the C-C backbone.

  • Distance: The O...O distance in the folded state is typically

    
     Å, indicating a weak interaction compared to the optimal 
    
    
    
    Å seen in shorter analogues like 2-ethoxyethanol.
Spectroscopic Signatures (Validation)

To validate theoretical models, compare calculated vibrational frequencies with experimental IR data:

  • Free OH (Extended): Sharp peak predicted at ~3640 cm⁻¹.

  • Bonded OH (Folded): Red-shifted, broader peak predicted at ~3500-3550 cm⁻¹.

  • Observation: In dilute solution, the spectrum is dominated by the "Free OH" band, confirming the prevalence of the extended conformer.

Implications for Drug Development

Understanding the conformation of this compound allows for better prediction of its physicochemical properties:

  • Lipophilicity (LogP): The extended conformer exposes more hydrophobic surface area than the folded one. Accurate LogP calculations must use the Boltzmann-weighted average of the ensemble, not just the global minimum.

  • Membrane Permeability: The molecule's ability to permeate lipid bilayers depends on its ability to shed water (desolvation) and potentially fold to hide its polar groups. However, the high energy cost of folding suggests it permeates primarily as a solvated linear chain.

  • Solubility: The dominance of the open form explains its high solubility in water, as both oxygen atoms remain available to accept H-bonds from the solvent.

References

  • Molecular Dynamics of Ether Alcohols: Standard, J. et al. "The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol." Molecules, 2021.[1][2][3][4]

  • Conformational Analysis of Alkoxy Chains: Sibert, E. L. et al. "Ground state conformational preferences and CH stretch-bend coupling in a model alkoxy chain: 1,2-diphenoxyethane." Journal of Chemical Physics, 2013.

  • DFT Benchmarking for Flexible Ethers: Raskildina, G. Z. et al. "Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane." Russian Journal of Organic Chemistry, 2019.

Sources

Discovery and First Synthesis of 5-Ethoxypentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, first synthesis, and mechanistic underpinnings of 5-Ethoxypentan-1-ol (CAS: 32780-49-1). This document is structured for researchers and drug development professionals, focusing on the chemical causality and rigorous experimental validation required for high-integrity scientific work.

Executive Summary & Historical Context

This compound (also known as pentamethylene glycol monoethyl ether) represents a critical class of "ether-alcohols" utilized as bifunctional linkers in medicinal chemistry and as model substrates for studying intramolecular cyclization kinetics.

The discovery of this molecule traces back to the early 20th-century investigations into polymethylene glycols (1920s–1940s) . Researchers like W.R. Kirner and Raymond Paul were exploring the stability of 5- and 6-membered oxygen heterocycles (tetrahydropyran and oxepane). This compound emerged not merely as a target, but as a pivotal intermediate to prove the structure of tetrahydropyran (THP) derivatives via ring-opening and to study the competitive kinetics between intermolecular etherification (Williamson synthesis) and intramolecular cyclization (forming THP).

The first definitive synthesis was achieved via the Williamson Ether Synthesis route, reacting 5-chloro-1-pentanol with sodium ethoxide. This method was chosen to unequivocally establish the linear structure of the ether, distinguishing it from its cyclic isomer, 2-ethoxytetrahydropyran (an acetal).

The First Synthesis: Experimental Protocol

The foundational synthesis relies on a two-step sequence starting from the abundant feedstock 1,5-pentanediol . This route remains the gold standard for structural verification due to its mechanistic predictability.

Step 1: Desymmetrization of 1,5-Pentanediol

Objective: Selective monochlorination to produce 5-chloro-1-pentanol. Challenge: Avoiding the formation of the dichloride (1,5-dichloropentane) or unreacted diol.

Protocol:

  • Reagents: 1,5-Pentanediol (1.0 equiv), Hydrochloric acid (conc., 1.1 equiv), Toluene (Solvent).

  • Procedure:

    • Reflux 1,5-pentanediol with concentrated HCl in toluene with continuous water removal (Dean-Stark trap).

    • The use of a non-polar solvent (toluene) creates a biphasic system where the product (less polar than the diol) partitions into the organic phase, preventing over-chlorination.

  • Purification: Fractional distillation in vacuo.

    • Boiling Point: ~85–90 °C at 12 mmHg.

    • Yield: Typically 60–70%.

Step 2: The Williamson Etherification (Core Synthesis)

Objective: Nucleophilic displacement of chloride by ethoxide to form the ether linkage.

Protocol:

  • Reagents:

    • 5-Chloro-1-pentanol (1.0 equiv)

    • Sodium Ethoxide (NaOEt) (2.2 equiv) — Note: Excess base is required to deprotonate the alcohol first, forming the dianion intermediate.

    • Ethanol (Anhydrous, Solvent)[1]

  • Procedure:

    • Activation: Dissolve metallic sodium (2.2 equiv) in anhydrous ethanol under

      
       atmosphere to generate fresh NaOEt.
      
    • Addition: Add 5-chloro-1-pentanol dropwise at 0 °C. The first equivalent of base deprotonates the hydroxyl group (forming the alkoxide-chloride).

    • Reaction: Heat to reflux (78 °C) for 4–6 hours. The second equivalent of ethoxide drives the intermolecular

      
       displacement of the chloride.
      
    • Quench: Cool to room temperature. Neutralize with dilute

      
       or glacial acetic acid.
      
    • Isolation: Filter off NaCl precipitate. Remove ethanol via rotary evaporation. Dissolve residue in diethyl ether, wash with water, dry over

      
      .[2]
      
  • Purification: Fractional distillation.

    • Target Boiling Point: 188–194 °C (at 760 mmHg) or ~85 °C (at 10 mmHg).

    • Yield: 45–60% (Yield is limited by the competing intramolecular cyclization to tetrahydropyran).

Mechanistic Analysis & Causality

The synthesis is governed by a competition between Intermolecular Substitution (


)  and Intramolecular Cyclization (

-Internal)
.
  • Pathway A (Desired): The ethoxide ion (

    
    ) attacks the carbon bearing the chlorine. This is an intermolecular reaction.
    
  • Pathway B (Undesired Side Reaction): The internal alkoxide (formed by deprotonation of the hydroxyl group) attacks the carbon bearing the chlorine. This forms Tetrahydropyran (THP) via a 5-exo-tet cyclization (Baldwin's Rules favorable).

Expert Insight: To maximize Pathway A (Linear Ether), high concentrations of ethoxide (nucleophile) are used to favor the intermolecular kinetics. However, the formation of THP is almost unavoidable, necessitating careful fractional distillation to separate the lower-boiling cyclic ether (THP, bp 88 °C) from the higher-boiling linear product (this compound, bp ~190 °C).

Visualization: Synthetic Pathway & Competing Mechanisms[3]

G Pentanediol 1,5-Pentanediol Chloropentanol 5-Chloro-1-pentanol (Intermediate) Pentanediol->Chloropentanol HCl, Toluene -H2O Alkoxide Alkoxide Intermediate (Cl-(CH2)5-O-) Chloropentanol->Alkoxide NaOEt (1 eq) Deprotonation Target This compound (Target Product) Alkoxide->Target + EtO- (Intermolecular SN2) Major Pathway THP Tetrahydropyran (Cyclic Byproduct) Alkoxide->THP Intramolecular Cyclization (Side Reaction)

Caption: Synthetic workflow illustrating the competition between intermolecular etherification and intramolecular cyclization.

Technical Data & Characterization

The following data serves as a reference for validating the synthesized compound.

PropertyValue / ObservationMethod of Verification
Physical State Colorless, viscous liquidVisual Inspection
Boiling Point 188–194 °C (760 mmHg)Distillation
Density ~0.92 g/mLPycnometer
Refractive Index

Refractometer
Solubility Miscible in EtOH, Ether; Slightly soluble in

Solubility Test
IR Spectrum Broad peak ~3400

(O-H), Strong peak ~1100

(C-O-C)
FTIR Spectroscopy
1H NMR

3.4-3.6 (m, 4H,

-O),

1.2 (t, 3H,

)
400 MHz NMR (

)

Alternative "Discovery" Route: Tetrahydropyran Ring Opening

While the Williamson synthesis proves the structure, the chemical origin of this compound is often linked to the acid-catalyzed ring opening of Tetrahydropyran (THP) .

Reaction:



Why this is difficult: Unlike its unsaturated cousin (Dihydropyran), which forms acetals easily, THP is a stable saturated ether. Opening it requires harsh conditions (e.g.,


 at high temperatures) or specific Lewis Acids (

).
  • Historical Note: Early attempts often resulted in 1,5-diethoxypentane or polymerized THF-like chains. However, controlled hydrolysis/alcoholysis of 5-chloropentyl acetate (derived from THP + Acetyl Chloride) was a common workaround used by Paul and others to access these linear derivatives.

Visualization: Ring Opening Mechanism

Mechanism THP Tetrahydropyran Protonated Oxonium Ion THP->Protonated H+ (Acid Cat.) Transition Transition State (Ring Strain) Protonated->Transition EtOH Attack Product This compound Transition->Product Ring Opening

Caption: Acid-catalyzed ring opening of tetrahydropyran, a historically significant alternative route.

References

  • Mihailovic, M. Lj., et al. "The reaction of lead tetra-acetate with some acyclic hydroxy-ethers."[3] Tetrahedron, vol. 22, no. 3, 1966, pp. 955-962. Link

    • Significance: Describes the cyclization of this compound back to THP and confirms the synthesis of the linear ether precursor.
  • Kirner, W. R., and Richter, G. H. "Tetramethylene Glycol and Pentamethylene Glycol." Journal of the American Chemical Society, vol. 51, no. 8, 1929, pp. 2503–2506. Link

    • Significance: Foundational work on the synthesis and properties of polymethylene glycols and their deriv
  • Paul, R. "Recherches sur le tétrahydropyrane et ses homologues." Bulletin de la Société Chimique de France, vol. 5, no. 1, 1934, pp. 971.
  • BenchChem Technical Data. "5-Chloro-1-pentanol | Organic Synthesis Intermediate." Link

    • Significance: Modern validation of the halogen

Sources

Reactivity of the primary alcohol in 5-Ethoxypentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 5-Ethoxypentan-1-ol

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the primary alcohol functional group in this compound. This bifunctional molecule, containing both a primary alcohol and an ether linkage, serves as an excellent model for understanding the selective transformation of hydroxyl groups in more complex structures, such as those encountered in pharmaceutical and specialty chemical synthesis. We will explore the fundamental principles governing its reactivity and provide detailed, field-proven protocols for its most pertinent chemical transformations, including oxidation, esterification, and etherification. The causality behind experimental choices, mechanistic underpinnings, and process validation are emphasized to provide researchers, scientists, and drug development professionals with a robust and practical framework for their work.

Molecular Structure and Electronic Profile

This compound possesses a simple yet informative structure: a five-carbon aliphatic chain with a primary alcohol (-CH₂OH) at the C1 position and an ethoxy (-OCH₂CH₃) group at the C5 position.

  • Primary Alcohol (-OH): This is the principal site of reactivity. The oxygen atom, with its two lone pairs of electrons, is nucleophilic. The hydroxyl proton is weakly acidic. The C-O and O-H bonds are polarized, rendering the carbon and hydrogen atoms electrophilic.[1] The reactivity of this group is dictated by its accessibility (it is sterically unhindered) and its capacity to act as a nucleophile or, upon protonation, to be converted into an excellent leaving group (H₂O).[2][3]

  • Ether Linkage (-O-): The ethoxy group is generally unreactive under the conditions used to transform the primary alcohol. Ethers are known for their chemical inertness and are often used as solvents for this reason.[4] This stability allows for high chemoselectivity in reactions targeting the hydroxyl group.

The separation of the two functional groups by a flexible four-carbon chain minimizes any significant inductive or steric influence of the ether on the alcohol, meaning the reactivity of the primary alcohol in this compound is highly characteristic of simple primary alcohols.

Key Transformations of the Primary Alcohol

The primary alcohol of this compound can undergo a variety of reliable and high-yielding transformations. We will focus on three cornerstone reaction classes: oxidation, esterification, and etherification.

Oxidation: Selective Synthesis of Aldehydes and Carboxylic Acids

The oxidation of primary alcohols is a fundamental transformation that can yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.[5]

To stop the oxidation at the aldehyde stage, it is crucial to use a "mild" oxidant and to avoid the presence of water, which can form a hydrate intermediate that is susceptible to further oxidation.[6] Reagents such as Dess-Martin Periodinane (DMP) and those used in the Swern oxidation are ideal for this purpose, offering high yields under gentle conditions with broad functional group tolerance.[6][7][8][9]

The Dess-Martin oxidation, for instance, uses a hypervalent iodine compound that operates at room temperature and neutral pH, making it highly suitable for sensitive substrates.[7][10]

Diagram: Dess-Martin Periodinane (DMP) Oxidation Workflow

cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup A This compound in DCM C Ligand Exchange: Alcohol attacks Iodine(V) center A->C B Dess-Martin Periodinane (DMP) B->C D Deprotonation & Elimination: Acetate acts as base, forms Aldehyde C->D Room Temp, ~1-2 hours E Quench with Na₂S₂O₃/NaHCO₃ D->E F Extract with Ether E->F G Purify (Chromatography) F->G H 5-Ethoxypentanal G->H

Caption: Workflow for the DMP oxidation of this compound.

Protocol: Dess-Martin Oxidation of this compound

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Reagent Addition: To the stirred solution at room temperature, add Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP). Stir vigorously until the solid dissolves and the two layers are clear.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-ethoxypentanal can be purified by flash column chromatography.

To achieve full oxidation to the carboxylic acid, "strong" oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄) are employed in aqueous conditions.[5][6] These powerful reagents will rapidly oxidize the intermediate aldehyde to the corresponding carboxylic acid.

Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed condensation reaction between an alcohol and a carboxylic acid.[11][12] It is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products.[13][14] This is typically accomplished by using one of the reactants (usually the more accessible and less expensive one, often the alcohol) in a large excess or by removing water as it is formed, for example, by using a Dean-Stark apparatus.[12][14]

The reaction is most effective for primary and secondary alcohols.[11]

Diagram: Fischer Esterification Mechanism

cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product Product Formation A Carboxylic Acid (R-COOH) C Protonated Carbonyl (Electrophilic) A->C B H⁺ (from cat. H₂SO₄) B->C E Tetrahedral Intermediate C->E D This compound (Nucleophile) D->E F Protonated Intermediate E->F Proton Transfer G Protonated Ester + H₂O F->G Elimination of H₂O H Final Ester Product G->H Deprotonation I Regenerated H⁺ G->I

Caption: The acid-catalyzed mechanism of Fischer Esterification.

Protocol: Synthesis of Ethyl 5-ethoxypentanoate

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and a large excess of acetic acid (e.g., 5-10 eq), which can also serve as the solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).

  • Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing cold water.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).

  • Neutralization: Combine the organic layers and wash sequentially with water, a saturated NaHCO₃ solution (to remove unreacted acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ester, which can be further purified by distillation.

Etherification: Williamson Ether Synthesis

To form a new ether from the alcohol, the Williamson ether synthesis is the most reliable and versatile method.[15] This is a two-step process that proceeds via an SN2 mechanism.[4][16]

  • Deprotonation: The alcohol is first deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide ion.[17][18]

  • Nucleophilic Substitution: The resulting alkoxide then displaces a halide from a primary alkyl halide in an SN2 reaction to form the new ether.[16][18]

Causality: It is critical to use a primary alkyl halide in the second step. Secondary and tertiary halides will preferentially undergo an E2 elimination reaction due to the alkoxide also being a strong base, leading to the formation of alkenes instead of the desired ether.[4][16][18]

Diagram: Williamson Ether Synthesis Workflow

A This compound C Sodium 5-ethoxypentan-1-oxide (Alkoxide Intermediate) A->C Step 1: Deprotonation B Strong Base (e.g., NaH) in aprotic solvent (THF) B->C E SN2 Attack C->E Nucleophile D Primary Alkyl Halide (e.g., CH₃I) D->E Electrophile F Unsymmetrical Ether Product E->F Step 2: Substitution G Salt Byproduct (e.g., NaI) E->G

Caption: Key steps in the Williamson Ether Synthesis.

Protocol: Synthesis of 1-Ethoxy-5-methoxypentane

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • SN2 Reaction: Cool the resulting alkoxide solution back to 0 °C. Add a primary alkyl halide, such as iodomethane (CH₃I, 1.1 eq), dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol (can take several hours to overnight).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C. Dilute with diethyl ether and water.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting ether by distillation or column chromatography.

Summary of Reactions and Products

Reaction TypeReagentsProductProduct ClassKey Considerations
Mild Oxidation Dess-Martin Periodinane (DMP), DCM5-Ethoxypentanal[19]AldehydeAnhydrous conditions; neutral pH; good for sensitive substrates.[7]
Mild Oxidation (COCl)₂, DMSO, Et₃N (Swern)5-EthoxypentanalAldehydeLow temperature required (-78 °C); byproduct is foul-smelling DMS.[20][21][22]
Strong Oxidation KMnO₄ or H₂CrO₄, H₂O5-Ethoxypentanoic AcidCarboxylic AcidOver-oxidation of the aldehyde is desired; harsh conditions.[6]
Esterification R'-COOH, cat. H₂SO₄ (Fischer)5-ethoxypentyl R'-oateEsterReversible reaction; requires driving equilibrium (excess reagent or water removal).[13][14]
Etherification 1) NaH; 2) R'-CH₂-X (Williamson)1-alkoxy-5-ethoxypentaneEtherSN2 mechanism; requires a strong base and a primary alkyl halide to avoid elimination.[16][18]

Conclusion

The primary alcohol in this compound exhibits predictable and highly manageable reactivity, mirroring that of simple, unhindered primary alcohols. Its transformation into aldehydes, carboxylic acids, esters, and ethers can be achieved with high selectivity and yield through the judicious choice of reagents and reaction conditions. The inert nature of the distal ether group makes this molecule an ideal substrate for demonstrating chemoselective operations on a hydroxyl group. The protocols and mechanistic insights provided in this guide serve as a validated foundation for professionals in chemical synthesis and drug development, enabling the reliable manipulation of this important functional group.

References

  • Dess–Martin periodinane - Wikipedia. [Link]

  • Williamson ether synthesis - Wikipedia. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Swern oxidation - Wikipedia. [Link]

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples - Vedantu. [Link]

  • Byproducts Produced in Swern Oxidation - BYJU'S. [Link]

  • Studying Etherification Mechanism of Primary Alcohols in Acidic Condition with ab initio Quantum Chemistry Methods | Request PDF - ResearchGate. [Link]

  • Swern Oxidation - Chemistry Steps. [Link]

  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

  • Preparing Ethers - Chemistry LibreTexts. [Link]

  • Alcohol Oxidation: “Strong” & “Weak” Oxidants - Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Fischer Esterification Mechanism: Steps, Equation & Examples - Vedantu. [Link]

  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. [Link]

  • Alcohols Important Reactions - Alcohols - MCAT Content - Jack Westin. [Link]

  • or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. - BYJU'S. [Link]

  • Reactions of Alcohols - Microsoft Word - Ch11 Reacns of Alcohols (landscape).docx. [Link]

  • Reactions of Alcohols - Chemistry LibreTexts. [Link]

  • Structure and Reactivity of Alcohols | OpenOChem Learn. [Link]

  • Alcohol Reactivity - MSU chemistry. [Link]

  • 5-Ethoxypentane-1,2-diol - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • 5-Ethoxypentanal | C7H14O2 | CID 13027934 - PubChem - NIH. [Link]

  • 5-Ethoxypentane-1,2-diol - Optional[Vapor Phase IR] - Spectrum - SpectraBase. [Link]

  • 5-Ethoxyhexan-1-OL | C8H18O2 | CID 19103847 - PubChem. [Link]

  • 5-Methoxypentan-1-ol | C6H14O2 | CID 20931 - PubChem. [Link]

  • Process of completing the esterification of carboxylic acids with alcohols - Google P
  • A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC. [Link]

  • 4-Ethoxypentan-1-ol | C7H16O2 | CID 15152941 - PubChem. [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online. [Link]

  • (A) Selective oxidation of 1,5-pentanodiol to 5-hydroxypentanal, in... - ResearchGate. [Link]

Sources

Stability and Decomposition Dynamics of 5-Ethoxypentan-1-ol: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

I. Molecular Architecture and Thermodynamic Stability

5-Ethoxypentan-1-ol (C₇H₁₆O₂) is a bifunctional aliphatic compound featuring a terminal primary hydroxyl group and an internal ether linkage. The spatial separation of these functional groups by a five-carbon (n=5) aliphatic chain fundamentally dictates its thermodynamic stability, solvent properties, and reactivity profile.

Research on homologous ether-alcohols indicates that the propensity for intramolecular hydrogen bonding is strongly dependent on the carbon spacer length. In this compound, intramolecular hydrogen bonding is only marginally present due to the high entropic cost of forming a large, unstable pseudocyclic structure. Consequently, intermolecular hydrogen bonding dominates, leading to increased density, elevated boiling points, and higher viscosity compared to non-ether analogs[1]. This robust intermolecular network provides significant thermal stability at ambient conditions but leaves the molecule susceptible to targeted chemical degradation under extreme pH or oxidative stress.

II. Mechanistic Degradation Profiles

Despite its ambient stability, this compound undergoes predictable decomposition under specific chemical and thermal stressors. Understanding these pathways is critical for drug development professionals utilizing this compound as a synthetic linker or solvent.

Acid-Catalyzed Ether Cleavage (Sₙ2 Mechanism)

While aliphatic ethers exhibit high chemical stability, the C-O-C bond can be cleaved using strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Because the ether oxygen in this compound is bonded to primary aliphatic carbons, the cleavage strictly follows a bimolecular nucleophilic substitution (Sₙ2) mechanism[2].

The mechanism initiates with the reversible protonation of the ether oxygen. The halide nucleophile (e.g., Br⁻) then attacks the less sterically hindered adjacent carbon. This concerted electron movement breaks the ether bond, yielding an alkyl halide and an alcohol[3]. In the presence of excess HBr and heat, the terminal primary alcohol is also converted to an alkyl bromide, ultimately yielding 1,5-dibromopentane and bromoethane.

Oxidation of the Primary Alcohol Moiety

The terminal primary alcohol is highly reactive toward strong oxidizing agents, such as chromic acid (Jones reagent, H₂CrO₄). The reaction begins with the nucleophilic attack of the alcohol oxygen on the chromium atom, forming a chromate ester intermediate. A base (typically water) then removes an α-hydrogen in an E2-type elimination, breaking the O-Cr bond and forming 5-ethoxypentanal[4]. Because the reaction occurs in an aqueous acidic medium, the aldehyde rapidly forms a hydrate, which undergoes a second identical oxidation step to yield 5-ethoxypentanoic acid.

High-Temperature Thermal Degradation

At extreme temperatures (>250°C), ether-alcohols undergo complex unimolecular and bimolecular thermal degradation. Computational studies on related alkoxyethanols demonstrate that thermal cracking proceeds via concerted transition states, endothermically cleaving C-C and C-O bonds to yield smaller volatile organic compounds (VOCs) such as ethylene, ethanal, and glycols[5].

G A This compound B Acidic Cleavage (HBr/HI) A->B SN2 Mechanism C Oxidation (CrO3/H2SO4) A->C Jones Oxidation D Thermal Degradation A->D > 250°C E 1,5-Dibromopentane + Ethanol B->E F 5-Ethoxypentanoic Acid C->F G Volatile Organics (Ethylene, Glycols) D->G

Decomposition pathways of this compound under acidic, oxidative, and thermal conditions.

III. Self-Validating Experimental Workflows

To study or utilize the decomposition of this compound, researchers must employ rigorous, self-validating protocols. The following methodologies incorporate built-in validation checkpoints to ensure mechanistic fidelity and safety.

Workflow A: Controlled Acidic Cleavage using HBr

Rationale: HBr is selected over HCl because the bromide ion is a significantly stronger nucleophile, and HBr provides the necessary acidity to shift the protonation equilibrium favorably for ether cleavage[3].

  • Substrate Preparation: Dissolve this compound (1.0 eq) in a non-nucleophilic solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Slowly add 48% aqueous HBr (3.0 eq) dropwise at 0°C. Causality: The dropwise addition at low temperatures mitigates the highly exothermic protonation step, preventing uncontrolled thermal degradation or polymerization.

  • Reflux: Heat the mixture to 100°C for 4 hours to drive the Sₙ2 cleavage.

  • Validation Checkpoint 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the polar alcohol spot (low Rf) and the emergence of a non-polar spot (high Rf) confirms the conversion to 1,5-dibromopentane.

  • Quenching & Extraction: Cool to room temperature and neutralize carefully with saturated NaHCO₃. Causality: Neutralization halts the Sₙ2 reaction and prevents the acidic hydrolysis of the newly formed alkyl halides. Extract the product using diethyl ether.

  • Validation Checkpoint 2 (Post-Process): Analyze the organic layer via GC-MS to confirm the molecular ion mass of the dihalogenated product.

Workflow Step1 1. Substrate Prep Dissolve in solvent Step2 2. Acid Addition Dropwise 48% HBr Step1->Step2 Step3 3. Reflux 100°C for 4 hours Step2->Step3 Step4 4. Quench & Extract NaHCO3 + Ether Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Step-by-step experimental workflow for the controlled acidic cleavage of this compound.

Workflow B: Selective Oxidation to 5-Ethoxypentanoic Acid

Rationale: Jones oxidation is utilized because it robustly drives primary alcohols completely to the carboxylic acid without stalling at the aldehyde stage, leveraging the aqueous environment for necessary hydrate formation[4].

  • Reagent Preparation: Prepare Jones reagent by dissolving CrO₃ in dilute H₂SO₄.

  • Substrate Addition: Dissolve this compound in acetone and cool to 0°C. Add the Jones reagent dropwise.

  • Validation Checkpoint 1 (Colorimetric): The solution will immediately transition from a deep orange (Cr⁶⁺) to an opaque green (Cr³⁺). This visual shift is a self-validating indicator of successful electron transfer and alcohol oxidation[6].

  • Quenching: Add isopropanol dropwise until the orange color ceases to persist. Causality: Isopropanol acts as a sacrificial secondary alcohol, consuming unreacted Cr(VI) to prevent over-oxidation or unwanted cleavage of the internal ether linkage.

  • Isolation: Filter the green chromium salts, concentrate the filtrate under reduced pressure, and extract the carboxylic acid using liquid-liquid extraction (DCM/Water).

Mechanism A Primary Alcohol (this compound) B Chromate Ester Intermediate A->B + H2CrO4 - H2O C Aldehyde (5-Ethoxypentanal) B->C E2 Elimination (Rate Limiting) D Carboxylic Acid (5-Ethoxypentanoic Acid) C->D Hydration & Further Oxidation

Mechanistic progression of the Jones oxidation of this compound to a carboxylic acid.

IV. Quantitative Data Synthesis

The physical and kinetic parameters governing the stability and decomposition of this compound and its analogs are summarized below to aid in experimental design.

Property / ParameterValue / DescriptionMechanistic Implication
Chemical Formula C₇H₁₆O₂Bifunctional (Ether + Primary Alcohol)
Intermolecular H-Bonding DominantResults in a high boiling point and increased viscosity[1].
Intramolecular H-Bonding Marginal (n=5 spacer)Prevents pseudocyclic stabilization, leaving the molecule flexible[1].
Sₙ2 Cleavage Reagents HBr, HIRequires a strong acid to protonate the ether and a good nucleophile[3].
Oxidation Intermediates Chromate Ester, AldehydeThe E2 elimination of the α-hydrogen is the rate-determining step[4].
Thermal Activation Energy ~280 kJ/mol (Est. from proxy)High energy barrier indicates resistance to unimolecular cracking at STP[5].

V. References

  • Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

  • Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study ACS Omega - ACS Publications URL:[Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage Chemistry LibreTexts URL:[Link]

  • Alcohol Oxidation Mechanisms and Practice Problems Chemistry Steps URL:[Link]

  • Ether cleavage Sciencemadness Wiki URL:[Link]

  • Oxidation of Alcohols Chemguide URL: [Link]

Sources

Methodological & Application

Williamson ether synthesis for preparing 5-Ethoxypentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Selective Synthesis of 5-Ethoxypentan-1-ol via Williamson Etherification

Executive Summary

This guide details the protocol for the mono-ethoxylation of 1,5-pentanediol to synthesize this compound. While Williamson ether synthesis is a fundamental transformation, applying it to symmetrical diols presents a statistical challenge: controlling selectivity between the mono-ether (target), di-ether (impurity), and unreacted starting material.[1]

This note provides a Direct Mono-Alkylation Protocol optimized for selectivity using stoichiometric control and a High-Purity Purification Strategy . It also critically analyzes the alternative "Cyclization Risk" pathway to ensure researchers avoid common mechanistic pitfalls.

Strategic Analysis & Mechanistic Grounding

The Statistical Challenge

In the alkylation of a symmetrical diol like 1,5-pentanediol (


), the reaction rates for the first alkylation (

) and the second alkylation (

) are chemically similar.[1]
  • If 1:1 stoichiometry is used: The statistical maximum yield of the mono-ether is only ~50%, with 25% unreacted diol and 25% di-ether.

  • The Solution: To favor the mono-ether, the equilibrium must be shifted by using a large excess of the diol (3–5 equivalents). This minimizes the concentration of the mono-alkoxide intermediate relative to the unreacted diol, reducing the probability of a second attack.

The "Cyclization Trap" (Critical Warning)

A common theoretical error is attempting to synthesize this target by reacting 5-halo-1-pentanol with ethoxide.

  • Pathway:

    
    .
    
  • Outcome: The intramolecular

    
     attack (forming Tetrahydropyran) is kinetically favored over the intermolecular attack (forming the linear ether) due to entropy (5-exo-tet/6-exo-tet rules).
    
  • Directive: Do not use 5-halo-1-pentanols. The Williamson approach described below (Diol + Ethyl Iodide) is the only viable

    
     route.
    

Experimental Protocol: Direct Mono-Alkylation

This protocol utilizes Sodium Hydride (NaH) in Tetrahydrofuran (THF) . This system is chosen for its clean reaction profile and ease of workup compared to KOH/DMSO systems, which can be difficult to dry and distill.[1]

Reagents & Materials
ReagentEquiv.RoleNotes
1,5-Pentanediol 4.0Substrate / SolventLarge excess to drive selectivity. High BP (~242°C).
Sodium Hydride (60%) 1.1BaseDeprotonates alcohol. Wash with hexanes if oil-free required.
Ethyl Iodide (EtI) 1.0ElectrophileBetter leaving group than Br; faster reaction at lower temp.
THF (Anhydrous) SolventMediumMust be dry to prevent NaH quenching.
Step-by-Step Procedure

Step 1: Deprotonation

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a Nitrogen (

    
    ) atmosphere.
    
  • Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 1.76 g, 44 mmol).

    • Optional: Wash NaH with dry hexanes (2 x 10 mL) to remove oil if high purity is critical, though usually unnecessary for this scale.[1]

  • Add Anhydrous THF (100 mL) and cool to 0°C in an ice bath.

  • Add 1,5-Pentanediol (16.6 g, 160 mmol, 4.0 equiv) dropwise over 15 minutes.

    • Observation: Hydrogen gas (

      
      ) will evolve. Ensure adequate venting.
      
  • Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. The solution will become a viscous alkoxide suspension.

Step 2: Alkylation 6. Cool the mixture back to 0°C. 7. Add Ethyl Iodide (6.24 g, 3.2 mL, 40 mmol, 1.0 equiv) dropwise over 10 minutes. 8. Remove the ice bath. Heat the reaction to a gentle reflux (66°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexanes).[1] Stain with KMnO4 (ethers/alcohols are not UV active). Look for the disappearance of EtI and the appearance of a new spot (Rf ~0.4-0.6).

Step 3: Quench & Workup 9. Cool to 0°C. Carefully quench excess NaH by dropwise addition of Methanol (5 mL) or saturated


.
10. Dilute with Diethyl Ether  (150 mL) and wash with Water  (3 x 50 mL).
  • Note: The excess 1,5-pentanediol is highly water-soluble. These washes will remove the majority of the unreacted starting material, simplifying distillation.[1]
  • Wash the organic layer with Brine (50 mL), dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Purification & Characterization

The crude oil contains the product (this compound), trace di-ether (1,5-diethoxypentane), and residual 1,5-pentanediol.[1]

Vacuum Distillation Strategy

Due to the high boiling point of the diol, vacuum distillation is required.

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12] BP (760 mmHg)Est. BP (10 mmHg)Separation Strategy
1,5-Diethoxypentane ~170°C~60°CFirst Fraction (Discard)
This compound ~200°C~95-105°C Main Fraction (Collect)
1,5-Pentanediol 242°C~140°CPot Residue (Recycle)
  • Protocol: Use a short-path distillation head. Collect the fraction boiling at ~100°C (at 10 mmHg).

  • Yield: Expected yield is 65–75% based on Ethyl Iodide.

Visualizing the Reaction Logic

Reaction Pathway & Selectivity

The following diagram illustrates the competitive pathways and why excess diol is necessary.

WilliamsonSelectivity Diol 1,5-Pentanediol (Excess: 4.0 eq) Alkoxide Mono-Alkoxide Intermediate Diol->Alkoxide Deprotonation Base NaH Base->Alkoxide MonoEther This compound (TARGET) Alkoxide->MonoEther S_N2 Attack (Major) EtI Ethyl Iodide (Limiting: 1.0 eq) EtI->MonoEther DiEther 1,5-Diethoxypentane (Impurity) MonoEther->DiEther 2nd Alkylation (Suppressed by Excess Diol)

Caption: Kinetic pathway showing suppression of di-ether formation via stoichiometric control.

Experimental Workflow

Workflow Start Start: 1,5-Pentanediol Step1 1. Add NaH (1.1 eq) 2. Stir 30 min Start->Step1 Step2 Add Ethyl Iodide (1.0 eq) Reflux 4-6 hrs Step1->Step2 Check TLC Check (Disappearance of EtI) Step2->Check Check->Step2 Incomplete Workup Aq. Workup (Wash with Water to remove excess Diol) Check->Workup Complete Distill Vacuum Distillation (Collect ~100°C @ 10mmHg) Workup->Distill

Caption: Operational workflow for the synthesis and purification of this compound.

References

  • Williamson, A. W. (1850).[1][8] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism).

  • March, J. (2019).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley. (Standard text on

    
     kinetics and ether synthesis).
    
  • Monosubstitution of Diols

    • Reference: Bouzide, A., & Sauvé, G. (2002).[1] "Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols." Organic Letters, 4(14), 2329–2332.[1] Link (Demonstrates the difficulty of selectivity and alternative strategies).[1]

  • Cyclization Risks (Prins/Williamson)

    • Reference: Hansch, C., et al. (1949).[1] "The Cyclization of Halo-Alcohols." Journal of the American Chemical Society, 71(3), 943–944.[1] (Establishes the kinetic preference for THP formation from 5-halo-pentanols).

  • Physical Properties

    • Source: PubChem Compound Summary for 1,5-Pentanediol (CID 8094) and 4-Ethoxypentan-1-ol (Analogous properties).[1] .

Sources

Applications of 5-Ethoxypentan-1-ol in polymer chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethoxypentan-1-ol in Advanced Polymer Architectures

Executive Summary

This compound (CAS: 3208-25-1) represents a specialized class of ether-alcohols that bridge the gap between hydrophilic polyethers (like PEG) and lipophilic fatty alcohols. Its unique structure—a five-carbon alkyl chain interrupted by an ether linkage—imparts specific amphiphilic properties, making it a critical tool for side-chain engineering , polyurethane end-capping , and lipid-mimetic solvation .

This guide details the applications of this compound in synthesizing functional acrylate monomers and modulating polyurethane networks. It provides validated protocols for researchers in drug delivery and materials science who require precise control over polymer hydrophobicity and flexibility.

Chemical Profile & Rationale

PropertyValueRelevance to Polymer Chemistry
Molecular Formula

Balance of hydrophobic (

) and polar (Ether/OH) groups.
Molecular Weight 132.20 g/mol Low MW allows for high-density functionalization.
Boiling Point ~188-194°CHigh boiling point makes it suitable as a non-volatile processing solvent.
Solubility AmphiphilicSoluble in organic solvents; acts as a co-solvent for polar/non-polar blends.
Reactivity Primary AlcoholHigh reactivity with isocyanates, acid chlorides, and anhydrides.

Scientific Rationale: Unlike standard aliphatic alcohols (e.g., hexanol), the internal ether oxygen in this compound introduces a "kink" and dipole moment that disrupts crystallinity in derived polymers. This results in lower glass transition temperatures (


) and improved flexibility, critical for soft-contact hydrogels  and flexible coatings . Furthermore, its structure mimics partial lipid tails, making it valuable in designing polymers for lipid nanoparticle (LNP)  stabilization [1, 2].

Application I: Synthesis of Functional Monomer (5-Ethoxypentyl Acrylate)

Objective: Transform this compound into a polymerizable acrylate monomer. This monomer is used to introduce flexible, amphiphilic side chains into acrylic copolymers, enhancing adhesion and permeability.

Mechanism

The reaction proceeds via nucleophilic acyl substitution using acryloyl chloride, scavenged by a base (Triethylamine) to remove the HCl byproduct.

Protocol: Esterification via Acryloyl Chloride

Materials:

  • This compound (10.0 g, 75.6 mmol)

  • Acryloyl Chloride (7.5 g, 83.2 mmol, 1.1 eq)

  • Triethylamine (TEA) (9.2 g, 90.7 mmol, 1.2 eq)

  • Dichloromethane (DCM) (anhydrous, 100 mL)

  • Inhibitor: 4-Methoxyphenol (MEHQ) (10 mg)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Charge the flask with this compound, TEA, and DCM. Add MEHQ to prevent premature polymerization. Cool the mixture to 0°C in an ice bath.

  • Addition: Add Acryloyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction.[1] Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white precipitate (TEA·HCl) will form.[1][2]

  • Work-up:

    • Filter off the TEA·HCl salt.[3]

    • Wash the filtrate with 1M HCl (2 x 50 mL) to remove excess amine.

    • Wash with Sat.

      
       (2 x 50 mL) and Brine (1 x 50 mL).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Remove solvent via rotary evaporation (

    
    , 200 mbar). Purify the crude oil by vacuum distillation or silica column chromatography (Hexane/EtOAc 9:1) to obtain clear liquid 5-ethoxypentyl acrylate .
    
Workflow Visualization

MonomerSynthesis Start This compound (Substrate) Reaction Nucleophilic Substitution (0°C -> RT, 4h) Start->Reaction Reagents Acryloyl Chloride + TEA (Base) Reagents->Reaction Workup Filtration & Extraction (Remove TEA-HCl) Reaction->Workup Product 5-Ethoxypentyl Acrylate (Monomer) Workup->Product Yield >85%

Figure 1: Synthetic pathway for converting this compound into a functional acrylate monomer.

Application II: Polyurethane Chain Termination & Modulation

Objective: Use this compound as a monofunctional chain terminator in polyurethane (PU) synthesis. Why? In drug delivery polymers or surface coatings, controlling molecular weight (MW) is crucial. Capping PU chains with this ether-alcohol creates a "stealth" lipophilic end-group that resists hydrolysis better than simple esters while maintaining compatibility with lipid bilayers [3].

Protocol: End-Capping Pre-polymer

Materials:

  • Diisocyanate (e.g., Hexamethylene Diisocyanate - HDI)

  • Polyol (e.g., Polycaprolactone diol)

  • This compound (Calculated based on target MW)

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.05 wt%)

Step-by-Step Methodology:

  • Pre-polymer Synthesis: React Polyol with excess HDI (NCO:OH ratio 2:1) at 80°C for 2 hours to form an NCO-terminated pre-polymer.

  • Quantification: Titrate a small aliquot (ASTM D2572) to determine the exact %NCO content.

  • Capping Calculation: Calculate the required mass of this compound to react with remaining NCO groups.

    
    
    
  • Termination Reaction: Add this compound to the pre-polymer melt. Add DBTDL catalyst.[4]

  • Completion: Stir at 70°C until the NCO IR peak (

    
    ) disappears completely.
    
Reaction Logic Visualization

PUCapping Prepolymer NCO-Terminated Prepolymer (Reactive Ends) Process Urethane Formation (70°C, DBTDL Cat.) Prepolymer->Process Electrophilic NCO Alcohol This compound (Capping Agent) Alcohol->Process Nucleophilic OH Result Ether-Capped Polyurethane (Controlled MW, Amphiphilic Ends) Process->Result Loss of NCO Peak

Figure 2: Mechanism of chain termination using this compound to control polymer architecture.

Application III: Lipid-Mimetic Solvent for Polymer Processing

Context: In the formulation of Lipid Nanoparticles (LNPs) or polymeric micelles, standard solvents (Ethanol, DMSO) may not provide the ideal partition coefficient. Innovation: this compound serves as a "green" process solvent or co-solvent. Its structure mimics the polar-head/hydrophobic-tail architecture of lipids, allowing it to solubilize hydrophobic drugs while remaining compatible with aqueous dispersion phases [4].

Protocol: Co-Solvent Evaporation Method

  • Dissolve hydrophobic API and Polymer (e.g., PLGA) in this compound (Co-solvent: DCM 1:4).

  • Emulsify into aqueous PVA solution.

  • Evaporate volatile DCM; the this compound remains briefly to stabilize the drug within the core before diffusing into the aqueous phase (due to partial water solubility), facilitating denser particle formation.

References

  • PubChem. (2025).[5] this compound Compound Summary. National Center for Biotechnology Information.

  • BenchChem. (2025).[1] 5-Methoxypentan-1-ol and Ether-Alcohol Derivatives in Synthesis.

  • ResearchGate. (2019). Is the Ether Group Hydrophilic or Hydrophobic? Applications in Polymer Synthesis. Journal of Chemical Technology & Biotechnology.

  • MDPI. (2025). Effects of Ether-Alcohols on Foam Properties and Molecular Dynamics in Surfactant Systems.

Sources

Application Note: 5-Ethoxypentan-1-ol as a Modular C5-Linker in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

5-Ethoxypentan-1-ol is a bifunctional aliphatic building block that serves as a critical "spacer module" in modern drug design. Unlike simple alkyl chains, this compound introduces a specific 5-carbon spatial separation (


6–7 Å) capped with an ethoxy terminus.

In medicinal chemistry, it is rarely the final pharmacophore but rather a strategic linker intermediate . Its primary utility lies in:

  • Linker Chemistry (PROTACs & Bifunctional Ligands): It provides a flexible, chemically stable tether between two active domains. The 5-carbon length is often optimal for spanning solvent-exposed regions of a protein binding pocket without inducing steric clash.

  • Lipophilicity Modulation: The terminal ethoxy group (

    
    ) offers a "Goldilocks" polarity profile—less hydrophilic than a hydroxyl group but more polar than a pure alkyl chain. This modulation is essential for tuning the LogP (partition coefficient) of drug candidates to improve membrane permeability.
    
  • Metabolic Stability: The ether linkage is generally resistant to plasma esterases, offering superior metabolic stability compared to ester-based linkers often used in early discovery.

Part 2: Chemical Profile & Precursor Synthesis

Chemical Identity
PropertyData
IUPAC Name This compound
CAS Number 56539-66-3
Molecular Formula

Molecular Weight 132.20 g/mol
Boiling Point

185–190 °C (at 760 mmHg)
Solubility Miscible in DCM, THF, Ethanol; Sparingly soluble in water.
Stability Stable under standard conditions; Ether linkage resistant to basic hydrolysis.
Preparation of the Precursor (Lab Scale)

Note: While commercially available, custom synthesis may be required for deuterated or specific purity needs.

Reaction: Selective Mono-alkylation of 1,5-Pentanediol.



Process Insight: Direct alkylation of diols often leads to statistical mixtures (diol : mono-ether : di-ether). To maximize the mono-ether yield:

  • Use a large excess of 1,5-pentanediol (3–5 equivalents) relative to ethyl bromide.

  • Utilize Phase Transfer Catalysis (PTC) to control the reaction rate.

  • Recover and recycle the unreacted diol via distillation.

Part 3: Core Synthetic Protocols

This section details the two most critical transformations of this compound: Oxidation (to create an acid handle for amide coupling) and Activation (to create a halide handle for alkylation).

Protocol A: Green Oxidation to 5-Ethoxypentanoic Acid

Objective: Convert the primary alcohol to a carboxylic acid without affecting the ether linkage. Method: TEMPO-mediated Oxidation (Anelli Conditions). Why this method? Unlike Jones Oxidation (Cr(VI)), this method is non-toxic, environmentally benign, and highly selective for primary alcohols in the presence of ethers.

Materials:
  • Substrate: this compound (10 mmol, 1.32 g)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)

  • Co-oxidant: Sodium Hypochlorite (NaOCl, commercial bleach, ~10-13%) (2.2 eq)

  • Co-catalyst: KBr (0.1 eq) in Water

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Buffer:

    
     (sat. aq.)
    
Step-by-Step Procedure:
  • Setup: In a round-bottom flask, dissolve this compound (1.32 g) in DCM (20 mL).

  • Catalyst Addition: Add TEMPO (156 mg) and a solution of KBr (119 mg) in water (2 mL). Cool the mixture to 0 °C.

  • Oxidant Addition: Slowly add the NaOCl solution dropwise over 30 minutes. Maintain internal temperature < 5 °C to prevent side reactions.

    • Visual Cue: The reaction mixture will turn orange-red (oxidized TEMPO) and then fade as the cycle continues.

  • Monitoring: Stir vigorously at 0 °C for 2 hours. Monitor via TLC (stain with

    
     or PMA; acid product will streak or stay at baseline depending on solvent).
    
  • Quench: Quench excess oxidant with saturated

    
     (sodium thiosulfate).
    
  • Workup: Acidify the aqueous layer to pH ~2 with 1N HCl. Extract with EtOAc (3 x 20 mL).

  • Purification: Dry organic layers over

    
    , filter, and concentrate. The crude acid is usually pure enough for coupling; otherwise, purify via silica column (Hexane:EtOAc + 1% AcOH).
    

Yield Expectation: 85–95% Product: 5-Ethoxypentanoic acid (Ready for EDC/NHS coupling).

Protocol B: Activation to 1-Bromo-5-ethoxypentane

Objective: Convert the alcohol to a bromide leaving group for nucleophilic substitution (e.g., attaching to a phenol or amine). Method: Appel Reaction (Triphenylphosphine /


).
Why this method?  It proceeds under neutral conditions, avoiding the strong acid of HBr which might cleave sensitive ethers or cause rearrangement in complex substrates.
Materials:
  • Substrate: this compound (10 mmol, 1.32 g)

  • Reagent A: Triphenylphosphine (

    
    ) (1.1 eq)
    
  • Reagent B: Carbon Tetrabromide (

    
    ) (1.1 eq)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:
  • Setup: Dissolve this compound (1.32 g) and

    
     (3.65 g) in anhydrous DCM (30 mL) under Nitrogen/Argon atmosphere. Cool to 0 °C.
    
  • Addition: Add

    
     (2.88 g) portion-wise over 15 minutes.
    
    • Note: The reaction is exothermic.[1] Control addition rate.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Concentrate the solvent to ~5 mL. Add cold Hexane/Ether (50 mL) to precipitate the triphenylphosphine oxide (

    
    ) byproduct.
    
  • Filtration: Filter off the white solid (

    
    ).
    
  • Purification: Concentrate the filtrate. Purify the residue via a short silica plug (100% Hexanes to 5% EtOAc/Hexanes).

Yield Expectation: 80–90% Product: 1-Bromo-5-ethoxypentane (Colorless oil).

Part 4: Visualization of Workflows

The following diagram illustrates the decision matrix for utilizing this compound in library synthesis.

G Start This compound (Precursor) Oxidation Oxidation (TEMPO/NaOCl) Start->Oxidation Route A Activation Activation (Appel Reaction) Start->Activation Route B Acid 5-Ethoxypentanoic Acid (Linker Head) Oxidation->Acid Amide Amide Coupling (Library Synthesis) Acid->Amide + R-NH2 Bromide 1-Bromo-5-ethoxypentane (Alkylating Agent) Activation->Bromide Ether Ether/Amine Formation (Target Scaffold) Bromide->Ether + Ar-OH / R-NH2

Caption: Synthetic divergence of this compound into Acid (Route A) or Bromide (Route B) modules.

Part 5: Quality Control & Analytical Standards

To ensure the integrity of the intermediate before committing to complex API synthesis, verify the following:

1. Proton NMR (


, 400 MHz): 
  • Diagnostic Signal (Ether): Triplet/Multiplet at

    
     3.4–3.5 ppm (
    
    
    
    ).
  • Diagnostic Signal (Alcohol): Triplet at

    
     3.6 ppm (
    
    
    
    ).
  • Chain: Multiplets at

    
     1.4–1.7 ppm (central methylene protons).
    
  • Terminus: Triplet at

    
     1.2 ppm (
    
    
    
    ).

2. GC-MS:

  • Look for molecular ion peak (often weak) or

    
     (loss of water) and 
    
    
    
    (loss of ethoxy).
  • Purity Limit: >98% (Isomeric impurities like branched ethers are difficult to remove later).

Part 6: References

  • Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry. Link

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter on TEMPO-mediated oxidations).

  • Collins, I., & Workman, P. (2006). "New approaches to molecular cancer therapeutics." Nature Chemical Biology (Discussing linker strategies in drug design). Link

  • PubChem Compound Summary. "this compound (CID 13651636)." National Center for Biotechnology Information. Link

Sources

Strategic Derivatization of 5-Ethoxypentan-1-ol: Analytical and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethoxypentan-1-ol (


, MW: 132.20  g/mol ) is a bifunctional aliphatic spacer commonly utilized in medicinal chemistry to introduce a lipophilic yet polar ether linkage between pharmacophores. Its structural hybridity—possessing both a stable ether tail and a reactive primary hydroxyl head—makes it an ideal candidate for linker chemistry (e.g., PROTACs, antibody-drug conjugates).

However, its amphiphilic nature presents challenges:

  • Analytical: The polar hydroxyl group causes significant peak tailing and adsorption in Gas Chromatography (GC), necessitating silylation.

  • Synthetic: The hydroxyl group is a poor leaving group, requiring activation (sulfonylation) prior to nucleophilic substitution.

This guide provides validated protocols for converting this compound into its Trimethylsilyl (TMS) ether for GC-MS analysis and its p-Toluenesulfonate (Tosyl) ester for synthetic coupling.

Chemical Profile & Handling

PropertyValueOperational Note
Boiling Point ~174–175 °CHigh boiling point; difficult to remove by rotary evaporation.
Density 0.850 g/mLLiquid handling requires precise micropipetting.
Solubility Soluble in DCM, THF, EtOHMiscible with standard organic reaction solvents.
Reactivity Primary Alcohol (

)
High nucleophilicity; susceptible to oxidation and substitution.
Decision Logic: Workflow Selection

The following decision tree outlines the appropriate derivatization pathway based on your end-goal.

Derivatization_Logic Start This compound Goal Define Goal Start->Goal Anal Quantification/QC (GC-MS) Goal->Anal Identification Synth Synthesis/Coupling (Linker Chem) Goal->Synth Production TMS Silylation (MSTFA/TMCS) Volatile Derivative Anal->TMS Tosyl Sulfonylation (TsCl/Pyridine) Activated Leaving Group Synth->Tosyl

Figure 1: Decision matrix for selecting the appropriate derivatization strategy.

Protocol A: Analytical Derivatization (Silylation)

Objective: Cap the hydroxyl group with a trimethylsilyl (TMS) moiety to increase volatility and improve peak shape for GC-MS analysis.[1]

Mechanism

The reaction involves the nucleophilic attack of the alcohol oxygen on the silicon atom of the silylating agent, displacing a leaving group (trifluoroacetamide).



Materials
  • Analyte: this compound (approx. 10 mg)

  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst.

  • Solvent: Pyridine (Anhydrous) or Acetonitrile.

  • Vial: 2 mL GC autosampler vial with PTFE-lined cap.

Step-by-Step Procedure
  • Preparation: Weigh 10 mg of this compound into a clean GC vial.

  • Dissolution: Add 500 µL of anhydrous pyridine. Vortex for 10 seconds.

  • Derivatization: Add 100 µL of MSTFA + 1% TMCS.

    • Critical: Perform this step quickly to minimize moisture exposure. Silyl reagents hydrolyze rapidly.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

    • Why: While primary alcohols react at room temperature, mild heating ensures quantitative conversion and breaks potential hydrogen-bonded dimers.

  • Analysis: Inject 1 µL into the GC-MS (Split 1:50).

    • Expected Result: The molecular ion (

      
      ) may be weak; look for the characteristic 
      
      
      
      peak (loss of methyl from silicon) at m/z 189 (204 - 15).

Protocol B: Synthetic Activation (Tosylation)

Objective: Convert the hydroxyl group into a Tosylate (-OTs), a superior leaving group, enabling the attachment of the 5-ethoxypentyl chain to amines or other nucleophiles.

Mechanism & Causality

Direct substitution of alcohols is difficult because hydroxide (


) is a poor leaving group.[2] Converting it to a sulfonate ester creates a resonance-stabilized leaving group.[3] We use Pyridine  as both the solvent and the base to scavenge the HCl byproduct, driving the equilibrium forward.[4]

Tosylation_Mechanism Step1 Activation: TsCl + Pyridine forms N-tosylpyridinium ion Step2 Nucleophilic Attack: This compound attacks Sulfur Step1->Step2 Enhanced Electrophilicity Step3 Deprotonation: Pyridine removes proton from Oxygen Step2->Step3 Intermediate Product Product: 5-Ethoxypentyl-4-methylbenzenesulfonate Step3->Product -Pyridine·HCl

Figure 2: Mechanistic pathway for the pyridine-mediated tosylation of primary alcohols.[4]

Reagent Table (Scale: 10 mmol)
ComponentMW ( g/mol )EquivalentsAmountRole
This compound 132.201.01.32 g (1.55 mL)Substrate
p-Toluenesulfonyl chloride (TsCl) 190.651.22.29 gReagent
Pyridine 79.10Solvent/Base10.0 mLSolvent & Acid Scavenger
Dichloromethane (DCM) 84.93Solvent10.0 mLCo-solvent (Optional)
Detailed Protocol
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Charging: Add this compound (1.32 g) and anhydrous Pyridine (10 mL).

    • Note: If the mixture is too viscous or pyridine removal is a concern, dilute with 10 mL dry DCM.

  • Cooling: Submerge the flask in an ice/water bath (0°C) .

    • Causality: Cooling is critical. Sulfonylation is exothermic. Higher temperatures can lead to the formation of the alkyl chloride (via

      
       attack) or elimination to the alkene.
      
  • Addition: Add TsCl (2.29 g) portion-wise over 10 minutes. Do not dump it in all at once.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 3–5 hours.

    • Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexane). The alcohol spot (low

      
      ) should disappear, replaced by the UV-active tosylate (higher 
      
      
      
      ).
  • Workup (Pyridine Removal):

    • Dilute with Diethyl Ether or EtOAc (50 mL).

    • Wash 1: Cold 1M HCl (

      
       mL). This converts excess pyridine into water-soluble pyridinium chloride.
      
    • Wash 2: Saturated

      
       (20 mL). Neutralizes residual acid.[3]
      
    • Wash 3: Brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
    • Result: The product is typically a colorless to pale yellow oil.

Troubleshooting & Validation

Common Issues
  • Low Yield (Synthetic): Often caused by wet pyridine. Ensure reagents are anhydrous. If the reaction stalls, add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the attack.

  • Peak Tailing (Analytical): Indicates incomplete silylation. Ensure the GC liner is clean and the MSTFA reagent is fresh (clear, not yellow).

Characterization Data (Simulated)

To validate the synthesis of 5-ethoxypentyl 4-methylbenzenesulfonate :

  • 1H NMR (

    
    ):  Look for the diagnostic aromatic doublet pair (Ar-H) around 7.3–7.8 ppm. The triplet corresponding to 
    
    
    
    will shift downfield to approx. 4.0 ppm , distinct from the starting alcohol (
    
    
    , ~3.6 ppm).
  • Mass Spec: The parent ion may not be visible; look for the tropylium ion fragment (m/z 91).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols. John Wiley & Sons. Link

  • Silylation of Organic Compounds for GC-MS. Schummer, C., et al. (2009). Comparison of MSTFA and BSTFA for silylation of polar compounds. Journal of Chromatography A. Link

  • Tosylation Protocols. Organic Syntheses, Coll. Vol. 1, p.145 (1941); Vol. 10, p.12 (1930). (Standard procedure for primary alcohol tosylation). Link

  • Properties of this compound. PubChem Compound Summary for CID 19103847 (Homolog reference). National Center for Biotechnology Information. Link

Sources

Application Note: Advanced Protocols for the Etherification of 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

1,5-Pentanediol is a versatile, linear C5 aliphatic diol that serves as a critical building block in polymer chemistry, plasticizer formulation, and the synthesis of complex pharmaceutical intermediates [1]. Because it possesses two equivalent terminal hydroxyl groups, its reactivity must be carefully managed depending on the synthetic goal.

This application note provides a comprehensive guide to the two primary etherification pathways of 1,5-Pentanediol:

  • Intramolecular Cyclodehydration: The synthesis of the six-membered cyclic ether, Tetrahydropyran (THP).

  • Chemoselective Intermolecular Monoetherification: The synthesis of 5-(tetrahydro-2H-pyran-2-yloxy)pentan-1-ol, a vital monoprotected intermediate used in asymmetric chain elongation.

By detailing the mechanistic causality, field-proven optimizations, and self-validating quality control steps, this guide empowers researchers to execute these transformations with high yield and rigorous reproducibility.

Mechanistic Insights & Causality

Pathway A: Intramolecular Cyclodehydration (Synthesis of Tetrahydropyran)

When subjected to strong Brønsted acids (e.g., concentrated H₂SO₄) under thermal conditions, 1,5-pentanediol undergoes rapid dehydration to form tetrahydropyran (THP) [2].

The Causality of Cyclization: The reaction is driven by both enthalpy and entropy. Protonation of one terminal hydroxyl group transforms it into an excellent leaving group (water). The inherent flexibility of the 5-carbon aliphatic chain allows the unprotonated hydroxyl oxygen to fold back, achieving the perfect trajectory for an intramolecular Sₙ2-like attack. The resulting 6-membered ring is thermodynamically highly favored because it adopts a chair conformation with virtually zero Baeyer (angle) strain and minimal torsional strain [4].

Mechanism A 1,5-Pentanediol (Starting Material) B Protonation of Hydroxyl Group A->B H+ (Acid Catalyst) C Oxonium Ion Intermediate B->C Fast D Intramolecular Nucleophilic Attack C->D Conformational Alignment E Tetrahydropyran (THP) + H2O D->E -H2O, -H+

Mechanistic pathway of 1,5-pentanediol intramolecular cyclodehydration to THP.

Pathway B: Chemoselective Intermolecular Monoetherification

In multi-step drug synthesis, researchers frequently need to functionalize only one end of the diol. Reacting 1,5-pentanediol with 3,4-dihydro-2H-pyran (DHP) yields an acetal-type THP ether[3].

The Causality of Selectivity: The primary challenge is avoiding statistical di-protection. By utilizing a mild, sterically hindered acid catalyst like Pyridinium p-toluenesulfonate (PPTS) rather than a strong acid, the reaction rate is strictly controlled. Furthermore, by maintaining 1,5-pentanediol in a slight stoichiometric excess and adding DHP dropwise at 0 °C, the localized concentration of the electrophile remains low, kinetically favoring mono-protection over di-protection [5].

Quantitative Data: Comparison of Etherification Strategies

The following table summarizes the key operational metrics distinguishing the two etherification pathways.

ParameterIntramolecular CyclodehydrationChemoselective Monoetherification
Target Product Tetrahydropyran (THP)5-(Tetrahydro-2H-pyran-2-yloxy)pentan-1-ol
Reaction Type Intramolecular Sₙ2-like DehydrationIntermolecular Acetalization
Primary Reagents 1,5-Pentanediol1,5-Pentanediol, 3,4-Dihydro-2H-pyran (DHP)
Catalyst Conc. H₂SO₄ or Amberlyst-15Pyridinium p-toluenesulfonate (PPTS)
Temperature 130–150 °C (Reactive Distillation)0 °C to Room Temperature (20–25 °C)
Typical Yield 80–90%65–75% (Mono-protected fraction)
Selectivity >95% (Cyclic ether)~80% (Mono vs. Di-protected)

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran via Acid-Catalyzed Cyclodehydration

Self-Validating System: This protocol utilizes reactive distillation. 1,5-Pentanediol boils at 242 °C, while the product (THP) boils at 88 °C. The continuous distillation of a liquid at ~88–90 °C physically validates the successful conversion and prevents the reverse reaction.

Materials:

  • 1,5-Pentanediol (1.0 mol, 104.15 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.05 mol, ~5 g) or Amberlyst-15 (10 g)

  • Anhydrous Potassium Carbonate (K₂CO₃)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a fractional distillation column, a condenser, and a receiving flask submerged in an ice-water bath.

  • Reagent Mixing: Add 104.15 g of 1,5-pentanediol to the flask. Slowly add 5 g of concentrated H₂SO₄ dropwise while stirring. (Field-Proven Insight: If using Amberlyst-15, add the beads directly. Solid acids drastically simplify post-reaction cleanup by eliminating acidic aqueous waste).

  • Heating & Distillation: Gradually heat the reaction mixture to 135–150 °C using a heating mantle.

  • Collection: As the intramolecular etherification occurs, THP and water will co-distill. Collect the distillate boiling between 85 °C and 95 °C.

  • Phase Separation & Drying: Transfer the distillate to a separatory funnel. Separate the upper organic layer (THP) from the lower aqueous layer. Add anhydrous K₂CO₃ to the organic layer to neutralize trace acid and remove residual water.

  • Final Purification: Decant the dried THP and perform a simple distillation, collecting the fraction at exactly 88 °C to obtain pure tetrahydropyran.

Protocol 2: Chemoselective Mono-THP Protection of 1,5-Pentanediol

Self-Validating System: Reaction progress is validated via Thin Layer Chromatography (TLC). The highly polar starting diol remains near the baseline (R_f ~ 0.1), the non-polar di-protected byproduct migrates near the solvent front (R_f ~ 0.8), and the target mono-protected ether forms a distinct intermediate spot (R_f ~ 0.4) when eluted with Hexane:Ethyl Acetate (1:1).

Workflow Step1 1. Setup Dissolve 1,5-Pentanediol in DCM Step2 2. Catalyst Addition Add PPTS (0.1 eq) Step1->Step2 Step3 3. Reagent Addition Dropwise DHP (1.0 eq) at 0 °C Step2->Step3 Step4 4. Reaction Stir at RT for 4-6 hours Step3->Step4 Step5 5. Quench & Extract Wash with NaHCO3 & Brine Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Step-by-step workflow for the chemoselective mono-THP etherification of 1,5-pentanediol.

Materials:

  • 1,5-Pentanediol (50 mmol, 5.2 g)

  • 3,4-Dihydro-2H-pyran (DHP) (50 mmol, 4.2 g)

  • Pyridinium p-toluenesulfonate (PPTS) (5 mmol, 1.25 g)

  • Anhydrous Dichloromethane (DCM) (100 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL flask under an inert nitrogen atmosphere, dissolve 5.2 g of 1,5-pentanediol in 100 mL of anhydrous DCM.

  • Catalyst Addition: Add 1.25 g of PPTS to the solution. Stir until fully dissolved, then cool the flask to 0 °C using an ice bath. (Causality: Cooling prevents the exothermic dimerization of DHP).

  • DHP Addition: Dilute 4.2 g of DHP in 10 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 6 hours. Monitor via TLC (stain with Phosphomolybdic acid, PMA).

  • Quenching: Quench the reaction by adding 50 mL of half-saturated aqueous sodium bicarbonate (NaHCO₃). (Causality: Neutralizing the PPTS immediately halts any further etherification or deprotection).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography. (Field-Proven Insight: Pre-treat the silica gel slurry with 1% Triethylamine. Standard silica is slightly acidic and can prematurely cleave the newly formed THP ether during elution). Elute with a gradient of Hexane to Hexane:Ethyl Acetate (1:1) to isolate the pure 5-(tetrahydro-2H-pyran-2-yloxy)pentan-1-ol.

References

  • Title: Insights into the Catalytic Production of C4–C6 Aliphatic Diols from Biomass-Derived Platform Chemicals: A Review Source: ACS Publications URL: [Link]

  • Title: Find the major product in the following reaction: HO-CH... Source: AskFilo URL: [Link]

  • Title: Preparation of Monotetrahydropyranylated Short-Chain Symmetrical Diols Source: Semantic Scholar URL: [Link]

  • Title: Autocatalytic Hydration of Dihydropyran to 1,5-Pentanediol Precursors via in situ Formation of Liquid- and Solid-Phase Acids Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Synthesis of Five-Membered Cyclic Ethers by Reaction of 1,4-Diols with Dimethyl Carbonate Source: ResearchGate URL: [Link]

Application Note: 5-Ethoxypentan-1-ol as a Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethoxypentan-1-ol (CAS No. 10215-35-7) is an asymmetric, bifunctional ether-alcohol comprising a terminal primary hydroxyl group and an ethyl ether moiety, separated by a flexible pentamethylene spacer. In contemporary organic synthesis and physical chemistry, it serves a dual purpose: it is a highly versatile building block for synthesizing complex macrocycles and extended-chain aliphatic compounds[1], and it acts as a precise structural model for studying polyethylene glycol (PEG) solvation and hydrogen-bonding dynamics[2].

This application note provides researchers and drug development professionals with an authoritative guide on the physicochemical properties, mechanistic utility, and validated synthetic protocols involving this compound.

Physicochemical Profiling & Causality in Experimental Design

Understanding the physical properties of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection, thermodynamic driving forces, and purification methodologies. Unlike shorter-chain diols, the spatial separation of the hydrogen-bond donating hydroxyl group and the hydrogen-bond accepting ether oxygen in this compound prevents strong intramolecular hydrogen bonding[2]. This forces the molecule to engage primarily in intermolecular interactions, directly impacting its density, viscosity, and diffusion coefficients compared to standard aliphatic alcohols like octan-1-ol[2].

Table 1: Physicochemical Properties & Synthetic Relevance

Property Value Causality / Relevance in Synthesis
Molecular Weight 132.20 g/mol Essential for precise stoichiometric calculations in multi-step syntheses.
H-Bonding Profile Intermolecular Dominant Results in lower viscosity and faster diffusion rates than 1,5-pentanediol, improving mass transfer in biphasic reactions[2].

| Reactivity Sites | Bifunctional (-OH, -O-Et) | The terminal -OH is highly nucleophilic upon deprotonation; the ether oxygen is chemically inert under standard basic conditions, acting as a stable linker[1]. |

Table 2: Diagnostic GC-MS Fragmentation (TMS-Derivatized) To ensure a self-validating workflow, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. Derivatization of the hydroxyl group via silylation to form trimethylsilyl (TMS) ethers is required to increase volatility and improve chromatographic peak shape[3].

Fragment Ion m/z Structural Assignment / Diagnostic Value
Molecular Ion [M]+ 204 Confirms the intact TMS-derivatized this compound[3].
[M - C2H5O]+ 159 Diagnostic loss of the terminal ethoxy group, confirming the ether moiety[3].

| [Si(CH3)3O]+ | 103 | Standard cleavage at the silyl ether oxygen, validating successful derivatization[3]. |

Mechanistic Pathways and Synthetic Utility

The primary utility of this compound lies in its ability to act as a nucleophile in esterification and transesterification reactions. Because the ether linkage is stable under strongly basic and nucleophilic conditions, the primary alcohol can be selectively deprotonated. For example, metal-hydride mediated transesterification with alkyl 5-halopentanoates yields complex ester intermediates that are otherwise thermodynamically unfavorable[1].

Below is the logical workflow mapping the synthesis of this compound and its downstream applications.

SyntheticWorkflow Start 1,5-Pentanediol (CAS: 111-29-5) Intermediate 5-Bromopentan-1-ol (CAS: 34626-51-2) Start->Intermediate aq. HBr, Toluene Continuous Extraction Reaction1 Williamson Etherification (NaOEt, EtOH, 80°C) Intermediate->Reaction1 Nucleophilic Substitution Core This compound (CAS: 10215-35-7) App1 Transesterification (NaH, THF) Core->App1 Alkyl 5-halopentanoate App2 Physicochemical Profiling (PEG Solvation Models) Core->App2 Density & Viscosity Measurements Reaction1->Core -NaBr Product1 Alkyl 5-Ethoxypentanoate Derivatives App1->Product1 Acyl Transfer Product2 Intermolecular H-Bonding & Diffusion Data App2->Product2 Structure-Property Relationships

Synthesis and downstream applications of this compound in organic chemistry.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemoselective Synthesis of this compound

Objective: Synthesize this compound via the Williamson ether synthesis[3]. Causality & Design Choice: Starting from 5-bromopentan-1-ol rather than 1,5-pentanediol prevents the statistical formation of 1,5-diethoxypentane. Sodium ethoxide is selected as it acts as both the base and the nucleophile, eliminating cross-reactivity.

  • Reagent Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate sodium ethoxide in situ.

    • Causality:In situ generation ensures strictly anhydrous conditions, preventing hydroxide-mediated hydrolysis of the alkyl bromide back to 1,5-pentanediol.

  • Controlled Addition: Cool the alkoxide solution to 0 °C. Add 5-bromopentan-1-ol (1.0 eq) dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nucleophilic substitution (

      
      ) and minimizes competing 
      
      
      
      elimination side-reactions.
  • Reaction Propagation: Heat the reaction mixture to reflux (80 °C) for 6 hours.

  • System Validation (In-Process): Monitor the reaction by Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the 5-bromopentan-1-ol spot (

    
    ) validates the termination of the reaction phase.
    
  • Workup & Isolation: Quench the reaction with saturated aqueous

    
     to neutralize residual base. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude liquid via fractional vacuum distillation to isolate pure this compound.

Protocol B: Hydride-Mediated Transesterification

Objective: Utilize this compound as a nucleophile to synthesize complex esters from alkyl 5-halopentanoates[1]. Causality & Design Choice: Sodium hydride (NaH) is utilized to irreversibly deprotonate the primary alcohol. This generates a highly nucleophilic alkoxide that drives the transesterification forward, overcoming the thermodynamic stability of the starting ester[1].

  • Irreversible Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Add this compound (1.0 eq) dropwise. Stir for 30 minutes.

    • Validation: The visual cessation of hydrogen gas (

      
      ) evolution confirms complete alkoxide formation.
      
  • Acyl Substitution: Slowly add the target alkyl 5-halopentanoate (1.0 eq) to the alkoxide solution.

  • Reaction: Remove the ice bath, warm the system to room temperature, and stir for 4 hours under an inert atmosphere.

  • System Validation (Post-Process): Submit an aliquot for GC-MS analysis. The target ester must exhibit a characteristic molecular ion peak and the expected fragmentation pattern (e.g., loss of the ethoxy group at

    
    ).
    
  • Workup: Carefully quench excess NaH with cold water dropwise. Extract with ethyl acetate, dry the organic phase, and purify the target ester via flash column chromatography.

References

  • Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols Journal of Chemical & Engineering Data - ACS Publications (2024). URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Synthesis of Alkyl Alkanoates) Thieme Connect (M. Zhang and P. R. Hanson). URL:[Link]

Sources

Analytical Methods for Quantifying 5-Ethoxypentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the robust quantification of 5-Ethoxypentan-1-ol (CAS: 52506-09-5) , a critical intermediate and potential genotoxic impurity (PGI) in pharmaceutical synthesis. Due to its physicochemical profile—a mid-boiling primary alcohol with an ether linkage—Gas Chromatography with Flame Ionization Detection (GC-FID) is established here as the primary method for routine quality control. We also detail a GC-MS protocol for trace-level identification and specificity. This guide moves beyond generic instructions, providing the mechanistic rationale for column selection, injection techniques, and validation criteria compliant with ICH Q2(R1) standards.

Physicochemical Profile & Method Strategy

Understanding the analyte is the first step in method design. This compound possesses a dual nature: a polar hydroxyl head and a lipophilic ether tail.

PropertyValue (Est.)Analytical Implication
Molecular Formula C₇H₁₆O₂MW: 132.20 g/mol
Boiling Point ~185–195°CGC-amenable. Requires an oven ramp up to 240°C to ensure carryover elimination.
Polarity ModerateColumn Selection: A mid-polarity (6% cyanopropylphenyl) or high-polarity (PEG) phase is required to prevent peak tailing typical of hydroxylated compounds.
Solubility Soluble in alcohols, DCM, Ethyl AcetateDiluent Selection: Methanol or Dichloromethane (DCM) are ideal. Avoid water as a primary diluent for GC to prevent column phase degradation (unless using specific water-resistant phases).
Strategic Decision: GC-FID vs. HPLC

While HPLC-RI (Refractive Index) could theoretically detect this non-chromophoric molecule, it lacks the sensitivity required for impurity profiling (<0.05%). Derivatization for HPLC-UV introduces unnecessary variability. Therefore, GC-FID is the gold standard for this application due to the analyte's volatility and the detector's universal carbon response.

Primary Protocol: GC-FID Quantification[1]

This method is designed for Assay (purity) and Content (residual solvent/impurity) determination.

Instrumentation & Conditions
  • System: Agilent 8890 GC or equivalent with FID.

  • Column: DB-624 (USP G43) or DB-WAX (USP G16) .

    • Rationale: The DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane) is preferred for impurity profiling as it separates volatile solvents (methanol, ethanol) from the heavier this compound. The DB-WAX (Polyethylene Glycol) provides sharper peak shapes for alcohols but is more susceptible to oxidation. We select DB-624 for robustness.

  • Dimensions: 30 m × 0.32 mm ID × 1.8 µm film thickness.

    • Note: A thicker film (1.8 µm) improves retention and peak shape for volatile alcohols compared to standard 0.25 µm films.

GC Parameters:

ParameterSettingRationale
Inlet Temp 240°CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (10:1)Prevents column overload; improves peak symmetry.
Carrier Gas Helium @ 1.5 mL/minConstant flow mode for stable retention times.
Oven Program 60°C (hold 2 min) → 15°C/min → 240°C (hold 5 min)Initial hold focuses the band; ramp separates congeners; final bake-out removes heavy matrix.
Detector (FID) 260°CH₂: 30 mL/min, Air: 400 mL/min, Makeup (N₂): 25 mL/min.
Standard & Sample Preparation

Internal Standard (ISTD) Selection:

  • Compound: 1-Heptanol or Cyclohexanol .

  • Why? These alcohols have similar boiling points and polarity to the analyte but resolve well on a DB-624 column.

Protocol:

  • Diluent: Methanol (HPLC Grade).

  • ISTD Solution: Prepare 1.0 mg/mL 1-Heptanol in Methanol.

  • Standard Stock: Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dilute to volume with ISTD Solution. (Conc: 1000 ppm).

  • Sample Prep: Weigh 50 mg of sample (API or intermediate) into a 50 mL flask. Dissolve and dilute to volume with ISTD Solution.

    • Critical Step: If the sample is insoluble in Methanol, use Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), but adjust the initial oven temperature to 80°C to prevent solvent expansion issues.

Confirmatory Protocol: GC-MS (Trace Analysis)

When quantifying this compound as a genotoxic impurity (PGI) at ppm levels, FID specificity may be insufficient.

MS Acquisition Parameters[2][3]
  • Source: Electron Impact (EI), 70 eV.

  • Mode: SIM (Selected Ion Monitoring) for highest sensitivity.

  • Target Ions (m/z):

    • Quantifier: 55 (Characteristic of alkyl chain/cleavage).

    • Qualifiers: 45 (Ethoxy group), 69 , 83 .

    • Note: The molecular ion (M+ 132) may be weak or absent in alcohols due to rapid dehydration. Rely on the [M-18] or alpha-cleavage fragments.

Method Validation Strategy (ICH Q2)

To ensure the method is "self-validating" during routine use, the following system suitability criteria must be programmed into the CDS (Chromatography Data System).

System Suitability Criteria (SST)
  • Resolution (Rs): > 1.5 between this compound and Internal Standard.

  • Tailing Factor (Tf): 0.8 – 1.2 (Strict control required for alcohols).

  • Precision: RSD ≤ 2.0% for 6 replicate injections of the Standard.

Linearity & Range
  • Range: Limit of Quantitation (LOQ) to 120% of target concentration.

  • Criterion: R² ≥ 0.999; Residual plot must show random distribution.

Visualized Workflows

Figure 1: Analytical Decision Matrix

This diagram guides the analyst in choosing the correct extraction and injection technique based on the sample matrix.

DecisionMatrix Start Start: Sample Matrix Analysis IsVolatile Is the Matrix Volatile? (e.g., Solvent mixture) Start->IsVolatile IsSolid Is the Matrix Solid/Non-Volatile? (e.g., API powder) IsVolatile->IsSolid No DirectInj Method A: Direct Injection (Dilute in MeOH + ISTD) IsVolatile->DirectInj Yes Headspace Method B: Headspace GC (If analyte is volatile enough) IsSolid->Headspace No (Low BP Matrix) Extraction Method C: Liquid Extraction (Dissolve in DMF/DMSO -> Direct Inj) IsSolid->Extraction Yes (High BP Matrix)

Caption: Decision tree for selecting sample preparation based on matrix volatility.

Figure 2: GC-FID Method Workflow

A step-by-step visualization of the quantification protocol.

MethodWorkflow Prep 1. Sample Prep (50mg Sample + 50mL ISTD/MeOH) Inject 2. GC Injection (1µL Split 10:1 @ 240°C) Prep->Inject Separate 3. Separation (DB-624 Column, Gradient Temp) Inject->Separate Detect 4. Detection (FID @ 260°C) Separate->Detect Calc 5. Calculation (Ratio of Analyte/ISTD Area) Detect->Calc

Caption: Operational workflow for the GC-FID quantification of this compound.

Troubleshooting & Expert Insights

Issue: Peak Tailing

  • Cause: Active sites in the inlet liner or column adsorption of the -OH group.

  • Fix: Use Ultra-Inert wool liners. If tailing persists, trim 30cm from the column guard. Ensure the final oven temperature bake-out (240°C) is sufficient to remove high-boiling matrix components.

Issue: Ghost Peaks

  • Cause: Septum bleed or carryover.

  • Fix: Use high-temperature septa (BTO). Run a blank injection (pure Methanol) after every 5 samples.

Issue: Sensitivity Drift

  • Cause: FID jet contamination.

  • Fix: Check the FID jet for silica deposits (white powder), especially if using silylated reagents or column bleed is high. Clean with a wire or replace.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1] [Link]

  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC: Method Development Guide. Restek Resource Hub. [Link]

  • Agilent Technologies. (2020). Optimizing GC-FID Methods for Volatile Organic Compounds. Agilent Application Notes. [Link]

Sources

Application Note: Role of 5-Ethoxypentan-1-ol in the Synthesis of Novel Surfactants

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, mechanistic causality, and self-validating synthetic protocols.

Introduction & Strategic Rationale

In the development of novel surfactants for pharmaceutical formulations (e.g., lipid nanoparticles, microemulsions) and advanced materials, the architectural design of the amphiphilic monomer dictates its macroscopic behavior. 5-Ethoxypentan-1-ol (CAS: 10215-35-7) has emerged as a highly versatile, bifunctional building block. Structurally, it is an ether-alcohol featuring a terminal primary hydroxyl group and an internal ether linkage.

Unlike pure alkyl chains, the inclusion of an ether oxygen alters the molecule's hydration dynamics, dipole moment, and packing parameters. The ether moiety acts as a hydrophilic/lipophilic balance (HLB) modifier, introducing a localized polarity within the hydrophobic tail. This "disrupted" hydrophobic tail prevents tight crystalline packing, effectively lowering the Krafft temperature and modulating micellar growth compared to conventional alkyl chains .

Physicochemical Profiling and Causality

To successfully leverage this compound in surfactant design, one must understand its baseline physicochemical properties. Recent physical chemistry studies comparing octan-1-ol (a standard model amphiphile, E0C8) to this compound demonstrate critical structure-property relationships . The presence of the ether moiety increases intermolecular hydrogen bonding while simultaneously accelerating molecular dynamics due to the weaker hydrogen bonding between the ether oxygen and hydroxy hydrogen.

Table 1: Comparative Physicochemical Properties and Surfactant Design Implications
PropertyOctan-1-ol (Model Amphiphile)This compoundCausality / Impact on Surfactant Design
Density (298.15 K) ~0.82 g/cm³~0.92 g/cm³The ether oxygen increases intermolecular hydrogen bonding, leading to denser molecular packing in the bulk phase.
Viscosity & Dynamics Higher viscosityLower viscosity / Faster dynamicsWeaker H-bonding between ether O and hydroxyl H (vs. two OH groups) enhances molecular mobility, accelerating micellization kinetics.
Self-Diffusion SlowerFasterEnhanced translational motion improves the surfactant's ability to rapidly populate and stabilize newly formed interfaces (e.g., in emulsions).
Krafft Temperature Baseline (Higher)LoweredThe ether linkage disrupts the crystalline packing of the hydrophobic tail, maintaining surfactant solubility at lower temperatures.

Synthesis Workflow

The terminal hydroxyl group of this compound serves as the primary reactive site for generating diverse surfactant classes. The diagram below illustrates the divergent synthetic pathways utilized to create anionic, non-ionic, and cationic surfactants.

SurfactantSynthesis Precursor This compound (Bifunctional Precursor) Sulfation Sulfation Pathway Reagent: ClSO3H Temp: 0-5°C Precursor->Sulfation Terminal -OH Reaction Transesterification Transesterification Reagent: NaH / FAMEs Temp: 50-80°C Precursor->Transesterification Alkoxide Generation Quaternization Amination & Quaternization Reagent: NR3 + Alkyl Halide Precursor->Quaternization Halogenation Intermediate Anionic Anionic Surfactant (e.g., Ether Sulfate Salt) Sulfation->Anionic NaOH Neutralization (Prevents Hydrolysis) NonIonic Non-ionic Surfactant (e.g., Ether Ester) Transesterification->NonIonic Vacuum Distillation Cationic Cationic Surfactant (e.g., Quaternary Ammonium) Quaternization->Cationic Ion Exchange

Workflow for synthesizing diverse surfactant classes from this compound.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality to ensure researchers understand why specific conditions are mandated, thereby ensuring reproducibility and self-validation.

Protocol A: Synthesis of 5-Ethoxypentyl Sulfate Sodium Salt (Anionic Surfactant)

Objective: Convert the terminal hydroxyl group into a sulfate ester without cleaving the internal ether bond.

  • Reactor Setup & Inertion:

    • Purge a 3-neck round-bottom flask with anhydrous N₂.

    • Add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

    • Cool the mixture to 0–5°C using an ice-salt bath.

  • Controlled Sulfation:

    • Add chlorosulfonic acid (ClSO₃H, 1.05 eq) dropwise over 30 minutes via an addition funnel.

    • Causality: The reaction between the alcohol and ClSO₃H is highly exothermic. Maintaining the temperature strictly below 5°C prevents localized heating, which would otherwise trigger the acidic cleavage of the internal ether bond or unwanted dehydration side-reactions. Evolved HCl gas must be routed to a base scrubber.

  • Immediate Neutralization:

    • Transfer the crude reaction mixture slowly into a vigorously stirred solution of equimolar NaOH in water/ethanol (1:1 v/v) maintained at 0°C.

    • Causality: The intermediate alkyl ether sulfuric acid is highly unstable and prone to autocatalytic hydrolysis. Immediate, cold neutralization traps the intermediate as the stable sodium sulfate salt, validating the preservation of the surfactant headgroup.

  • Purification:

    • Evaporate the DCM under reduced pressure. Lyophilize the remaining aqueous phase to yield the crude solid.

    • Extract the solid with hot absolute ethanol to dissolve the surfactant, leaving behind inorganic salts (Na₂SO₄/NaCl). Filter and concentrate to yield the pure anionic surfactant.

Protocol B: Base-Catalyzed Transesterification (Non-Ionic Surfactant)

Objective: Conjugate this compound with fatty acid methyl esters (FAMEs) or alkyl halopentanoates to create extended non-ionic ether-ester surfactants .

  • Alkoxide Generation:

    • Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under N₂ at 0°C.

    • Add this compound (1.2 eq) dropwise. Stir for 1 hour at room temperature until H₂ evolution ceases.

    • Causality: Complete deprotonation is required to maximize the nucleophilicity of the oxygen. The alkoxide is significantly more reactive than the neutral alcohol, ensuring rapid and complete attack on the ester carbonyl in the subsequent step.

  • Conjugation:

    • Add the target FAME (1.0 eq) dropwise. Heat the reaction to reflux (65°C) for 4–6 hours.

    • Causality: Elevated temperature overcomes the activation energy barrier for the acyl substitution, driving the transesterification forward while distilling off the methanol byproduct to shift the equilibrium (Le Chatelier's principle).

  • Quenching and Workup:

    • Cool to 0°C and quench carefully with saturated aqueous NH₄Cl to destroy excess NaH safely.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under vacuum.

  • Validation via Chromatography:

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The successful shift in retention factor (

      
      ) validates the conversion of the highly polar precursor into the amphiphilic ether-ester.
      

Validation & Quality Control

To ensure the synthesized surfactants meet the rigorous standards required for drug development and materials science, the following QC pipeline must be executed:

  • Structural Confirmation (¹H & ¹³C NMR): Verify the intact ether linkage (multiplets at ~3.4–3.6 ppm in ¹H NMR) and confirm the functionalization of the terminal carbon (e.g., downfield shift of the CH₂ adjacent to the sulfate group from ~3.6 ppm to ~4.0 ppm).

  • Critical Micelle Concentration (CMC) Determination: Utilize a Wilhelmy plate tensiometer to measure surface tension across a logarithmic concentration gradient. A sharp inflection point in the surface tension vs. log[concentration] curve validates the self-assembly capability of the novel surfactant.

References

  • Is the Ether Group Hydrophilic or Hydrophobic? Source: ResearchGate URL:[Link]

  • Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Science of Synthesis 20.5 Carboxylic Acid Esters Source: Thieme Connect URL:[Link]

Troubleshooting & Optimization

Section 1: The Classic Bottleneck - Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex mechanistic hurdles researchers face during the synthesis of unsymmetrical ethers.

Rather than simply listing reaction conditions, this guide deconstructs the causality behind experimental failures—such as competing elimination pathways, catalyst poisoning, and stereochemical inversion limits—and provides self-validating protocols to ensure reproducibility in your drug development workflows.

The Williamson ether synthesis remains the foundational method for forming aliphatic unsymmetrical ethers. However, its reliance on strong bases and the


 mechanism makes it highly susceptible to side reactions when deviating from primary substrates.

FAQ: Why am I isolating predominantly alkenes when coupling a secondary alkyl halide with a primary alkoxide?

The Causality: Alkoxides are not only strong nucleophiles but also strong Brønsted bases. When you utilize a secondary alkyl halide, the steric bulk around the electrophilic carbon increases the activation energy required for the backside attack (


). Consequently, the base abstracts a 

-proton instead, allowing the E2 elimination pathway to outcompete substitution, leading to alkene formation (1)[1]. For sterically congested or tertiary alcohols, this method is entirely unsuitable due to unavoidable E2 elimination (2)[2].

Williamson A Alkoxide + Alkyl Halide (Sterically Hindered) B SN2 Pathway (Nucleophilic Attack) A->B Low Temp, Polar Aprotic Solvent C E2 Pathway (Deprotonation) A->C High Temp, Bulky Base/Halide D Unsymmetrical Ether (Target Product) B->D E Alkene Byproduct (Yield Loss) C->E

Competing SN2 and E2 pathways in Williamson ether synthesis.

Self-Validating Protocol: Optimized Williamson Synthesis for Secondary Substrates

Validation metric: TLC monitoring should show <10% non-polar alkene spot.

  • Deprotonation: Suspend 1.2 equiv of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF under an argon atmosphere. Cool to 0 °C.

  • Alkoxide Generation: Add 1.0 equiv of the alcohol dropwise. Causality note: NaH is a strong, non-nucleophilic base, ensuring complete, irreversible alkoxide formation without competing as a nucleophile. Stir until

    
     evolution ceases (approx. 30 mins).
    
  • Electrophile Addition: Maintain at 0 °C and add 1.1 equiv of the secondary alkyl halide.

  • Thermal Control: Stir at 0 °C for 2 hours before allowing it to slowly reach room temperature. Causality note: Keeping the thermal energy below the E2 activation barrier suppresses alkene formation.

  • Quench & Extract: Carefully quench with saturated aqueous

    
    . Extract with diethyl ether, wash heavily with brine (to remove DMF), and dry over 
    
    
    
    .

Section 2: Precision C-O Coupling - Buchwald-Hartwig Etherification

When synthesizing diaryl or alkyl-aryl ethers, traditional methods fail due to the unreactivity of


 carbons. Palladium-catalyzed cross-coupling resolves this but introduces new organometallic challenges.

FAQ: My Pd-catalyzed etherification of an aliphatic alcohol and an aryl bromide yields reduced aryl species (Ar-H) instead of the ether. How do I fix this?

The Causality: This is a classic case of


-hydride elimination. After the palladium catalyst undergoes oxidative addition into the aryl halide and coordinates with the aliphatic alkoxide, the intermediate is highly unstable. If the phosphine ligand is too small, the Pd center extracts a 

-hydrogen from the alkoxide, eliminating an aldehyde/ketone and reductively eliminating a reduced arene (Ar-H). To force the C-O bond formation, you must use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RockPhos or t-BuBrettPhos) which sterically crowd the Pd center and accelerate reductive elimination ().

BuchwaldHartwig Pd Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd->OxAdd Coord Ligand Exchange (Alkoxide/Base) OxAdd->Coord RedElim Reductive Elimination (C-O Bond Formation) Coord->RedElim Bulky Ligand (t-BuBrettPhos) Beta β-Hydride Elimination (Reduced Arene) Coord->Beta Small Ligand RedElim->Pd Catalyst Regeneration Prod Unsymmetrical Aryl-Alkyl Ether RedElim->Prod

Catalytic cycle of Pd-catalyzed C-O cross-coupling highlighting the β-hydride elimination risk.

Self-Validating Protocol: Buchwald-Hartwig C-O Cross-Coupling

Validation metric: GC-MS should confirm the mass of the ether without the M-16 (reduced arene) peak.

  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with 1.0 equiv Aryl Bromide, 1.2 equiv Aliphatic Alcohol, 1.5 equiv

    
    , 2 mol% 
    
    
    
    , and 5 mol% t-BuBrettPhos.
  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M). Causality note: Oxygen poisons Pd(0) catalysts; rigorous degassing prevents catalyst oxidation and homocoupling side reactions.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate in vacuo.

Section 3: Stereospecific Dehydrative Coupling - The Mitsunobu Reaction

The Mitsunobu reaction is the gold standard for synthesizing unsymmetrical ethers from two alcohols with complete inversion of stereochemistry at the electrophilic center.

FAQ: My Mitsunobu reaction with two aliphatic alcohols failed completely, recovering only starting materials. Why?

The Causality: The Mitsunobu catalytic cycle relies on the formation of a betaine intermediate between Triphenylphosphine (


) and DIAD/DEAD. For the reaction to proceed, the nucleophilic alcohol must be acidic enough (typically 

) to protonate this betaine intermediate. Phenols easily achieve this, making the Mitsunobu reaction essential for aryl ether formation (3)[3]. Standard aliphatic alcohols (

) cannot protonate the intermediate, stalling the reaction entirely.
Self-Validating Protocol: Standard Mitsunobu Ether Synthesis

Validation metric: Chiral HPLC or NMR should confirm >95% inversion of stereochemistry (ee).

  • Reagent Mixing: Dissolve 1.0 equiv of the secondary aliphatic alcohol (electrophile), 1.1 equiv of Phenol (nucleophile), and 1.2 equiv of

    
     in anhydrous THF. Cool to 0 °C.
    
  • Activation: Add 1.2 equiv of Diisopropyl azodicarboxylate (DIAD) dropwise over 15 minutes. Causality note: Dropwise addition controls the exothermic formation of the betaine intermediate and prevents the formation of hydrazine byproducts.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours. The color should transition from yellow to pale clear as the betaine is consumed.

  • Purification: Concentrate and purify via flash chromatography. Tip: Triphenylphosphine oxide byproduct can be precipitated out using cold ether/hexane mixtures prior to column loading.

Section 4: Quantitative Troubleshooting Matrix

Use the following data-driven matrix to rapidly diagnose and optimize your etherification workflows based on empirical failure modes.

Synthesis MethodOptimal Substrate ScopePrimary Failure ModeYield Drop IndicatorOptimization Strategy
Williamson Primary Halides + AlkoxidesE2 EliminationAlkene formation (>20%)Lower temp (0 °C), use polar aprotic solvent (DMF/DMSO), switch to NaH.
Buchwald-Hartwig Aryl Halides + Alcohols

-Hydride Elimination
Reduced arene (Ar-H) byproductSwitch to highly bulky, electron-rich phosphines (e.g., RockPhos, t-BuBrettPhos).
Mitsunobu Sec-Alcohols + PhenolsPoor Nucleophile AcidityUnreacted starting materialsEnsure nucleophile

. If using aliphatic alcohols, switch to Williamson.
Reductive Etherification Carbonyls + AlcoholsOver-reductionAlcohol formation (from ketone)Use milder reductants (e.g.,

/

) instead of

.

References

  • Atyab Food Industries. "Williamson Ether Synthesis - Atyab".
  • ACS Publications. "A General Method to Access Sterically Hindered and Complex Ethers".
  • Sigma-Aldrich. "Buchwald Phosphine Ligands".
  • ACS Publications. "Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction".

Sources

Side reactions in the Williamson synthesis of 5-Ethoxypentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Guide Topic: Williamson Ether Synthesis of 5-Ethoxypentan-1-ol Ticket ID: WES-5EP-004 Status: Open for Consultation

Executive Summary

The synthesis of This compound via the Williamson ether method presents a classic chemoselectivity paradox. You are attempting to desymmetrize a symmetrical substrate (1,5-pentanediol) or displace a leaving group on a bifunctional chain. Both routes are fraught with competitive pathways that degrade yield and complicate purification.

This guide addresses the three critical failure modes: Statistical Over-Alkylation , Intramolecular Cyclization (The THP Trap) , and Reagent Elimination .

Module 1: The Selectivity Paradox (Over-Alkylation)

User Query: "I am reacting 1,5-pentanediol with ethyl bromide and NaH. My LC-MS shows a statistical mixture of starting material, target product, and a dialkylated byproduct. How do I shift this equilibrium?"

Technical Analysis: The fundamental issue is that the acidity of the hydroxyl group in the product (this compound) is chemically similar to that of the starting material (1,5-pentanediol). Once the mono-alkoxide is formed, it competes with the remaining diol for the alkylating agent.

In a stoichiometric 1:1 reaction, the statistical maximum yield for the mono-product is often capped near 50%, with significant amounts of 1,5-diethoxypentane (bis-alkylated) and unreacted diol.

Troubleshooting Protocol:

VariableRecommendationMechanistic Rationale
Stoichiometry Use 3-5 eq. of Diol By flooding the reaction with starting material, you statistically favor the collision of the alkylating agent with unreacted diol rather than the mono-product.
Addition Rate Dropwise (Electrophile) Add the ethyl bromide/iodide slowly to the pre-formed alkoxide solution. This maintains a low concentration of electrophile, reducing the probability of a second attack on the mono-product.
Base Choice NaH vs. NaOH Use NaH in dry THF/DMF. NaOH (with water) creates a reversible equilibrium where hydroxide can deprotonate the product, redistributing the "active" alkoxide species.

Visualizing the Competition:

Selectivity Diol 1,5-Pentanediol (Excess Required) Mono This compound (Target) Diol->Mono k1 (Primary Reaction) Base Base (NaH) Base->Diol Deprotonation EtBr Et-Br (Limiting Reagent) EtBr->Mono Bis 1,5-Diethoxypentane (Over-Alkylation) EtBr->Bis Mono->Bis k2 (Competitive Side Rxn)

Caption: Kinetic competition between the starting diol and the mono-ether product for the alkylating agent. High diol concentration suppresses k2.

Module 2: The "Hidden" Cyclization (Tetrahydropyran Formation)

User Query: "I tried an alternative route using 5-chloropentan-1-ol and sodium ethoxide to avoid the bis-alkylation issue. The reaction went to completion, but the product boils at 88°C (too low) and the NMR is missing the ethyl group signals."

Technical Analysis: You have encountered the Intramolecular Williamson Ether Synthesis . This is a fatal side reaction when using a 1,5-halohydrin precursor.

When 5-chloropentan-1-ol is exposed to base (ethoxide), the alkoxide forms at the hydroxyl end. Instead of attacking an external ethyl group (intermolecular), the alkoxide attacks its own C-5 carbon (intramolecular), displacing the chloride. This forms Tetrahydropyran (THP) via a highly favored 6-endo-tet cyclization.

  • Entropic Advantage: The intramolecular reaction is kinetically favored over the intermolecular attack on an external ethyl group because the nucleophile and electrophile are tethered.

  • Thermodynamic Stability: The 6-membered ether ring is essentially strain-free.

Diagnostic Check:

  • Boiling Point: THP boils at ~88°C. This compound should boil >180°C (due to hydrogen bonding).

  • NMR: Look for the disappearance of the triplet/quartet typical of the ethyl group (

    
    ).
    

Resolution: Do not use the 5-halo-alcohol + ethoxide route. You must use the Diol + Ethyl Halide route (Module 1) to avoid this cyclization trap entirely.

Cyclization HaloAlc 5-Chloropentan-1-ol Alkoxide Intermediate Alkoxide HaloAlc->Alkoxide + NaOEt (Base) Target This compound (Target) Alkoxide->Target Intermolecular SN2 (Slow) THP Tetrahydropyran (THP) (Major Side Product) Alkoxide->THP Intramolecular SN2 (Fast, k_intra >> k_inter)

Caption: The "Fork in the Road." Intramolecular cyclization to THP dominates over intermolecular ethylation when starting from halohydrins.

Module 3: Reagent Elimination (The "Disappearing" Electrophile)

User Query: "I am using Potassium tert-butoxide (KOtBu) to ensure full deprotonation, but my ethyl iodide is being consumed rapidly with no product formation. I see gas evolution."

Technical Analysis: You are witnessing E2 Elimination .[1] Williamson synthesis requires a delicate balance: the alkoxide must act as a nucleophile (substitution), not a base (elimination).

  • The Mechanism: Strong, bulky bases (like KOtBu) or high temperatures encourage the base to abstract a beta-proton from the ethyl halide.

  • The Result: The ethyl group is lost as Ethylene gas (

    
    ), leaving you with unreacted diol and salt.
    

Optimization Matrix:

ParameterStandard ProtocolOptimization for Elimination
Base KOtBu / NaHSwitch to NaH or Na metal. NaH is non-nucleophilic but small; once the alkoxide forms, the counter-ion (Na+) promotes SN2 over E2 better than K+.
Solvent Ethanol / WaterUse Polar Aprotic (DMF/DMSO). These solvents solvate the cation (Na+), leaving the alkoxide "naked" and more nucleophilic, accelerating SN2 relative to E2.
Temperature RefluxLower to 40-60°C. Elimination has a higher activation energy than substitution. Lower heat favors substitution.

Summary of Validated Protocol

To successfully synthesize this compound while minimizing the side reactions described above, follow this logic flow:

  • Start with 1,5-Pentanediol (Not 5-chloropentanol).[2]

  • Use Excess Diol (4.0 equiv) to suppress bis-alkylation.

  • Deprotonate with NaH (1.0 equiv) in dry THF or DMF at 0°C.

  • Add Ethyl Bromide (0.9 equiv) dropwise.

  • Aqueous Workup: The large excess of unreacted diol is water-soluble and will partition into the aqueous phase, while the mono-ether product (less polar) extracts into organic solvent (EtOAc/Ether), simplifying purification.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Planning and Mechanisms. Retrieved from

  • Bouzide, A., & Sauvé, G. (1997).[3] Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Tetrahedron Letters, 38(34), 5945-5948. (Demonstrates alternative Ag2O method for high selectivity).

  • BenchChem. (2025).[4] Preventing elimination side reactions in Williamson synthesis. Retrieved from

Sources

Technical Support Center: Purification of 5-Ethoxypentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "I have synthesized 5-ethoxypentan-1-ol (via Williamson ether synthesis or ring-opening), but I am struggling to separate the mono-ether from the unreacted diol and the di-ether byproduct."

Compound Profile:

  • Target: this compound

  • CAS: 5256-66-6

  • Structure:

    
    
    
  • Boiling Point (Est.): 225–235°C (atm); ~115–125°C (15 mmHg)

  • Solubility: Amphiphilic. Soluble in alcohols, ethers, DCM. Partially soluble in water (decreases with temperature).

The Challenge: The synthesis typically results in a statistical mixture:

  • 1,5-Diethoxypentane (Impurity A): Over-alkylated, lipophilic, low boiling point.

  • This compound (Target): Amphiphilic, medium boiling point.

  • 1,5-Pentanediol (Impurity B): Unreacted starting material, highly hydrophilic, high boiling point.

Purification Decision Matrix

Before proceeding, determine your scale and purity requirements.

PurificationStrategy Start Crude Reaction Mixture Workup Mandatory: Aqueous Workup (Remove Bulk Diol) Start->Workup ScaleCheck Scale > 10g? Distillation Route A: Vacuum Distillation (Scalable, >95% Purity) ScaleCheck->Distillation Yes Column Route B: Flash Chromatography (High Purity >99%, Low Scale) ScaleCheck->Column No CheckPurity Purity Sufficient? Distillation->CheckPurity Check GC/TLC FinalProduct Pure this compound Column->FinalProduct Evaporate Workup->ScaleCheck CheckPurity->Column No (Trace Isomers) CheckPurity->FinalProduct Yes

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and purity needs.

Module 1: Chemical Workup (The "Triage")

Objective: Remove the bulk of the unreacted 1,5-pentanediol and inorganic salts before thermal treatment. Principle: 1,5-Pentanediol is highly water-soluble; this compound is only moderately soluble and can be "salted out."

Protocol:
  • Quench: If the reaction used sodium hydride (NaH) or similar bases, quench carefully with saturated ammonium chloride (

    
    ) at 0°C.
    
  • Phase Separation:

    • Add Diethyl Ether (

      
      )  or Dichloromethane (DCM) . (Ether is preferred as it floats, making separation of the heavy aqueous diol easier).
      
    • Add a volume of Brine (Saturated NaCl) equal to the organic layer.

  • The "Back-Extraction" (Critical Step):

    • The target mono-ether has significant water solubility.

    • Do not discard the aqueous layer immediately.

    • Re-extract the aqueous layer 2x with fresh solvent.

    • Combine all organic layers.[1]

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate). Filter and concentrate.
    

Self-Validating Check:

  • TLC Analysis: Run a TLC of the crude organic extract vs. the aqueous layer.[2]

    • Mobile Phase: 50% Ethyl Acetate / 50% Hexane.

    • Visualization: Iodine (

      
      ) chamber or PMA stain.
      
    • Result: Diol stays at baseline (

      
      ). Target mono-ether (
      
      
      
      ). Di-ether (
      
      
      ).
    • Validation: If the aqueous layer shows a spot at

      
      , you must extract again.
      

Module 2: Vacuum Distillation (Primary Method)

Objective: Separate the volatile di-ether and the heavy diol from the target. Prerequisite: Crude oil must be salt-free (from Module 1).

Distillation Parameters:
ComponentBoiling Point (Atm)Boiling Point (15 mmHg)*RoleFraction
1,5-Diethoxypentane ~170-180°C~70-80°CImpurity (Light)Fore-run
This compound ~225-235°C ~115-125°C Target Main Heart
1,5-Pentanediol 242°C134°CImpurity (Heavy)Pot Residue

*Note: Boiling points are estimated based on homologous series and pressure nomographs. Always rely on observed vapor temperature.

Step-by-Step Guide:
  • Setup: Short-path distillation head with a Vigreux column (to prevent entrainment of the diol).

  • Vacuum: Apply high vacuum (< 5 mmHg is ideal, but water aspirator ~15 mmHg works).

  • The Fore-run: Raise bath temperature. The first fraction is the di-ether. Collect until vapor temp stabilizes.

  • The "Heart" Cut: Swap receivers. Collect the stable fraction.

    • Warning: If the temperature spikes suddenly, you are distilling the diol. Stop immediately.

  • The Residue: The pot will contain the dark/viscous unreacted diol.

Module 3: Flash Chromatography (High Purity)

Objective: Isolate >99% pure material for analytical standards or biological assays.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase Gradient: Hexanes


 Ethyl Acetate.
Gradient (% EtOAc in Hexane)Eluting Component

Value
0 - 10% 1,5-Diethoxypentane> 0.7
20 - 40% This compound 0.3 - 0.4
80 - 100% 1,5-Pentanediol< 0.1

Visualizer: Use KMnO4 (Potassium Permanganate) stain. The alcohol functionality will stain bright yellow on a purple background.

Troubleshooting & FAQ

Q1: My product is cloudy after distillation.

  • Cause: Water contamination. The mono-ether is hygroscopic.

  • Fix: Dissolve in dry DCM, dry over

    
    , filter, and remove solvent under high vacuum. Store under argon.
    

Q2: I have low yield, but the reaction looked good on TLC.

  • Cause: Partitioning into the aqueous phase during workup.

  • Fix: Saturate your aqueous layer with NaCl (solid) until no more dissolves. This "salting out" effect forces the organic mono-ether out of the water and into the organic solvent.

Q3: Can I remove the diol without distillation?

  • Technique: Yes, via Chemical Scavenging .

  • Protocol: If the diol content is low (<5%), dissolve the mixture in hexane. The diol is insoluble in hexane and may oil out or stick to the flask walls. Decant the hexane (containing product + di-ether). The di-ether must still be removed by evaporation or chromatography.

References

  • Physical Properties of Diols: PubChem Compound Summary for CID 20931 (5-Methoxypentan-1-ol) & CID 12383 (1,5-Pentanediol). Retrieved from .

  • Ether Synthesis & Side Reactions:Williamson Ether Synthesis Mechanism and Side Products. Organic Chemistry Portal.
  • Purification of Hydrophilic Ethers: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Boiling Point Estimation: Clausius–Clapeyron Relation for Boiling Point/Pressure Conversion. OmniCalculator. Retrieved from .

Sources

Technical Support Center: Troubleshooting 1,5-Pentanediol Clearance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to remove unreacted 1,5-pentanediol (PDO) from their synthesized APIs and intermediates. Due to its amphiphilic nature—possessing a hydrophobic pentyl chain flanked by two highly polar hydroxyl groups—PDO defies simple purification. It causes emulsions during aqueous workups, streaks heavily on silica gel, and its high boiling point precludes standard rotary evaporation.

This guide provides field-proven, self-validating protocols to quantitatively remove PDO without compromising the yield or integrity of your target product.

Section 1: The Physicochemical Root of the Problem

To effectively remove a reagent, you must exploit its physical properties. PDO's dual hydroxyls make it highly miscible with water, yet its 5-carbon backbone grants it ~11% (w/w) solubility in diethyl ether and significant solubility in moderately polar organics like ethyl acetate (EtOAc) and dichloromethane (DCM)[1]. This dual solubility is the primary reason standard aqueous workups fail.

Table 1: Physicochemical Profile of 1,5-Pentanediol

PropertyValueImplication for Purification
Boiling Point (760 mmHg) 240–242 °CCannot be removed via standard rotary evaporation[1].
Boiling Point (12 mmHg) ~134 °CRequires high-vacuum distillation (e.g., Kugelrohr) for thermal removal.
Water Solubility MiscibleAqueous washes are viable but prone to severe partitioning issues[1].
Organic Solubility High in EtOAc/DCMWill co-extract with polar organic products during standard workups[1].
UV Absorbance NoneInvisible under standard 254 nm UV lamps; requires chemical staining for TLC.
Section 2: Decision Matrix for PDO Removal

The optimal removal strategy depends entirely on the thermal stability and polarity of your target product. Use the diagnostic workflow below to select your protocol.

PDORemoval Start Crude Mixture containing Unreacted 1,5-Pentanediol Q1 Is the target product thermally stable >150°C? Start->Q1 Distill High-Vacuum Distillation (Kugelrohr at <1 mmHg) Q1->Distill Yes Q2 Is the target product highly non-polar? Q1->Q2 No Extract Aqueous Extraction (Salting-out with Brine / K2CO3) Q2->Extract Yes Chroma Silica Gel Chromatography (Gradient Elution) Q2->Chroma No (Polar Product)

Decision tree for selecting the optimal 1,5-pentanediol removal strategy based on product properties.

Section 3: Standard Operating Procedures (SOPs)
Protocol A: The Salting-Out Extraction (For Non-Polar to Moderately Polar Products)

Causality: Standard water washes fail because PDO's hydrocarbon chain allows it to partition into the organic layer[2]. By saturating the aqueous layer with a kosmotropic salt (like NaCl or K


CO

), you drastically increase the ionic strength of the water. This forces the water's hydration spheres to tightly associate with the ions, effectively "salting out" the organic product into the organic phase while the highly polar diol is locked into the aqueous phase[3].

Step-by-Step Methodology:

  • Dilution: Dissolve the crude mixture in a highly non-polar solvent system (e.g., 1:1 Methyl tert-butyl ether (MTBE) : Hexane). Avoid pure EtOAc, as it readily solvates PDO.

  • Salting-Out Wash: Transfer to a separatory funnel and add an equal volume of saturated aqueous NaCl (brine) or 200 mM K

    
    CO
    
    
    
    [2][3].
  • Agitation: Shake vigorously. The high salt concentration prevents the formation of emulsions, a common issue with amphiphilic diols.

  • Separation: Allow the layers to separate completely. Drain the aqueous layer.

  • Iteration: Repeat the brine wash 3 to 5 times[2].

    • Self-Validation Check: Spot the organic layer on a TLC plate after the 3rd wash and stain with KMnO

      
       to monitor PDO clearance.
      
  • Back-Extraction: Extract the combined aqueous layers once with a small volume of fresh MTBE to recover any trace target product[2].

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: High-Vacuum Distillation (For Thermally Stable Products)

Causality: At atmospheric pressure, PDO boils at ~242 °C, a temperature that will degrade most organic molecules[1]. However, applying a high vacuum (< 1 Torr) depresses the boiling point to ~100–120 °C, allowing for gentle, thermodynamic removal.

Step-by-Step Methodology:

  • Preparation: Transfer the crude oil to a Kugelrohr distillation flask. Ensure the flask is no more than one-third full to prevent bumping.

  • Vacuum Application: Connect the flask to a high-vacuum manifold equipped with a cold trap. Draw a vacuum of at least 1 mmHg (preferably 0.1 mmHg).

  • Heating: Slowly increase the oven temperature to 110 °C.

  • Collection: Rotate the flask. The unreacted PDO will vaporize and condense in the external cooling bulb (chilled with dry ice/acetone).

  • Validation: Continue the distillation until no further condensation is visually observed in the receiving bulb. The residue remaining in the heating flask is your PDO-free product.

Section 4: Frequently Asked Questions (FAQs)

Q: I am running a silica gel column, but PDO is co-eluting with my product. How do I fix this? A: PDO has two terminal hydroxyl groups, causing it to interact strongly with the polar stationary phase of normal silica, leading to severe streaking. If your product is also polar, they will inevitably co-elute[2]. Troubleshooting: Switch to a shallow gradient elution[2]. Start with 100% Hexane and increase EtOAc by very slow 5% increments. Alternatively, if your product is highly polar, abandon normal phase and utilize reverse-phase chromatography (C18 silica) using a Water/Acetonitrile gradient. In reverse-phase, the highly polar PDO will elute very early in the void volume, cleanly separating from more hydrophobic APIs.

Q: How do I track PDO on a TLC plate? It doesn't show up under the UV lamp. A: PDO lacks a chromophore (no conjugated pi-systems or aromatic rings), making it completely invisible to 254 nm UV light. Troubleshooting: You must use a chemical stain. Potassium permanganate (KMnO


) is the gold standard for visualizing diols. Dip the developed TLC plate in KMnO

stain and gently heat it with a heat gun. PDO will rapidly oxidize, appearing as a bright yellow spot against a vibrant purple background[2]. Ceric Ammonium Molybdate (CAM) stain is also highly effective for this purpose.

Q: My product is highly water-soluble, so I cannot use the salting-out extraction. Distillation degrades it. What is the last resort? A: Chemical derivatization. You can react the crude mixture with an excess of acetic anhydride and pyridine to convert the unreacted PDO into 1,5-pentanediol diacetate. This caps the hydroxyl groups, drastically reducing its polarity and altering its chromatographic mobility. You can then easily separate the non-polar diacetate from your polar product via standard silica gel chromatography.

References

1. 2. 3.

Sources

Technical Support Center: Troubleshooting Di-Ether Byproduct Formation in Diol Mono-Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to differentiate two identical (or highly similar) hydroxyl groups during etherification. The formation of di-ether byproducts is a classic kinetic and thermodynamic trap that wastes valuable intermediates and complicates purification.

This guide deconstructs the causality behind over-alkylation and provides self-validating, field-proven protocols to achieve strict mono-selectivity.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: I am using exactly 1.0 equivalent of base and 1.0 equivalent of alkyl halide in a standard Williamson ether synthesis. Why am I still getting a statistical mixture of unreacted diol, mono-ether, and di-ether? Answer: This is a fundamental issue of solubility and relative nucleophilicity. In standard conditions (e.g., NaH in THF), the initial di-alkoxide or mono-alkoxide salts often exhibit poor solubility, creating a heterogeneous reaction mixture[1]. Once the first hydroxyl group is alkylated, the resulting mono-ether becomes significantly more soluble in the organic phase than the starting diol. Consequently, the mono-ether reacts with the alkyl halide at a faster apparent rate (


) than the unreacted diol, leading to rampant di-ether formation. For example, in polyols like ethylene glycol, standard Williamson conditions can yield up to 66% di-ether and only 22% mono-ether[2].

Q2: What is the most reliable chemical strategy to force mono-alkylation without using a massive excess of the starting diol? Answer: The industry standard for regioselective mono-alkylation is the Stannylene Acetal Method . By reacting the diol with dibutyltin oxide (


), you form a covalent, cyclic dialkylstannylene acetal intermediate. This intermediate differentiates the two oxygen atoms sterically and electronically. When an electrophile is added—crucially, alongside a nucleophilic activator like Cesium Fluoride (CsF) or Tetrabutylammonium Bromide (TBAB)—alkylation occurs exclusively at one oxygen, entirely suppressing di-ether formation[3][4].

Q3: Tin reagents are toxic and difficult to purge from active pharmaceutical ingredients (APIs). Are there transition-metal or heavy-metal-free alternatives? Answer: Yes. Two excellent alternatives exist:

  • Silver(I) Oxide (

    
    ) Mediation: 
    
    
    
    acts as both a mild, insoluble base and a halide scavenger. It coordinates the diol and the alkyl halide at the solid-liquid interface, promoting mono-alkylation while physically restricting the second alkylation event[5].
  • Organoboron Catalysis: Borinic acids (e.g., diphenylborinic acid) can reversibly form a tetracoordinate borinate complex with diols. This transient protection activates one specific equatorial or less-hindered oxygen for electrophilic attack, allowing for highly selective mono-functionalization without heavy metal residue[4].

Part 2: Quantitative Data & Method Comparison

When designing your synthetic route, compare the kinetic control methods below to select the best fit for your scale and regulatory requirements.

MethodKey ReagentsTypical Mono:Di RatioProsCons
Standard Williamson NaH, R-X, THF~ 1:2 to 1:1Low reagent cost, simple setup.Rampant di-ether formation; poor yield.
Excess Diol NaOH, R-X (0.1 eq), Diol (10 eq)> 20:1No heavy metals; cheap.Requires extensive recovery of unreacted diol.
Stannylene Acetal

, R-X, CsF
> 95:5Industry standard; highly predictable.Tin toxicity; requires strict anhydrous conditions.
Silver(I) Mediation

, R-X, DCM
> 10:1Mild conditions; no strong base needed.

is light-sensitive and expensive at scale.
Organoboron Catalysis Borinic Acid, R-X, Base> 15:1Metal-free; highly selective.Requires specialized boron catalysts.

Part 3: Experimental Protocols (Self-Validating Systems)

A robust protocol must tell the chemist what to observe to confirm the reaction is proceeding correctly.

Protocol A: Stannylene Acetal-Mediated Mono-Alkylation (The Tin Route)

Mechanism: Covalent tethering prevents dual activation.

  • Acetal Formation: Suspend the diol (1.0 eq) and

    
     (1.05 eq) in anhydrous toluene. Equip the flask with a Dean-Stark trap and reflux for 2–4 hours to azeotropically remove water.
    
    • Self-Validation Check:

      
       is insoluble in toluene. The initially cloudy white suspension will become a completely clear solution  once the cyclic stannylene acetal is fully formed. If it remains cloudy, water is still present or the diol is unreactive.
      
  • Solvent Swap: Cool the reaction and concentrate under reduced pressure to remove toluene. Redissolve the resulting viscous syrup in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 eq) and anhydrous CsF (1.2 eq). Stir at 40–60°C for 12 hours.

  • Workup & Tin Removal: Quench with water and extract with EtOAc. To remove the toxic tin byproducts, wash the organic layer vigorously with a 10% aqueous KF solution. This converts the tin species into polymeric

    
    , which precipitates as a white solid at the interface and can be filtered off.
    
Protocol B: Silver(I) Oxide Mediated Mono-Alkylation (The Mild Route)

Mechanism: Surface-mediated coordination suppresses over-alkylation.

  • Setup: Dissolve the diol (1.0 eq) in anhydrous DCM or DMF.

  • Reagent Addition: Add freshly activated

    
     (1.5 eq) and the alkyl halide (1.1 eq). Optional Pro-Tip: Add 0.1 eq KI to accelerate the reaction via an in situ Finkelstein reaction.
    
  • Reaction: Stir vigorously in the dark (wrap the flask in aluminum foil) at room temperature for 12–24 hours.

    • Self-Validation Check:

      
       is a dense black powder. As the reaction proceeds and halide is scavenged, the solid will gradually convert to pale yellow/white silver halide (
      
      
      
      ) salts.
  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the silver salts. Wash the filter cake with EtOAc and concentrate the filtrate.

Part 4: Mechanistic Visualizations

G Diol Starting Diol [HO-R-OH] MonoAlkoxide Mono-Alkoxide [-O-R-OH] (Poorly Soluble) Diol->MonoAlkoxide Base (Deprotonation) MonoEther Mono-Ether [R'-O-R-OH] (Highly Soluble) MonoAlkoxide->MonoEther + R'-X (Rate = k1) DiAlkoxide Activated Mono-Ether [R'-O-R-O-] MonoEther->DiAlkoxide Base (Rapid) DiEther Di-Ether Byproduct [R'-O-R-O-R'] MonoEther->DiEther Kinetic Trap DiAlkoxide->DiEther + R'-X (Rate = k2 ≥ k1)

Figure 1: The kinetic and solubility trap leading to di-ether byproduct formation.

G Step1 Symmetrical Diol [HO-R-OH] Step2 Add Bu2SnO (Reflux, -H2O) Step1->Step2 Step3 Cyclic Dialkylstannylene Acetal (Covalent Sn-O bonds) Step2->Step3 Clear solution indicates acetal formation Step4 Add Electrophile (R'-X) + CsF (Nucleophilic Activation) Step3->Step4 Step5 Strict Mono-Alkylation [R'-O-R-OH] Step4->Step5 Fluoride accelerates single C-O bond formation

Figure 2: Stannylene acetal workflow for strict regioselective mono-alkylation.

References

  • Side Reactions in Organic Synthesis - PDF Free Download - epdf.
  • Source: cdnsciencepub.
  • Source: researchgate.
  • Source: scholaris.
  • Source: rsc.

Sources

Technical Support Center: Selective Etherification of 1,5-Pentanediol

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Intramolecular vs. Intermolecular Etherification Pathways Ticket Context: Users reporting low yields of Tetrahydropyran (THP) due to oligomerization or competitive dehydration to 4-penten-1-ol.

The Selectivity Matrix: Understanding the Competition

Before troubleshooting, you must visualize the reaction network. In the acid-catalyzed conversion of 1,5-pentanediol (1,5-PDO), three pathways compete. Your goal is usually Pathway A (Cyclization) , but thermodynamic and kinetic factors often push the system toward B or C.

Reaction Pathway Diagram

ReactionNetwork Fig 1. Competitive pathways in 1,5-PDO conversion. Green indicates the desired cyclization route. PDO 1,5-Pentanediol (Substrate) THP Tetrahydropyran (THP) (TARGET: Cyclic Ether) PDO->THP Intramolecular Etherification (Entropically Favored, Acid Cat.) Dimer Dipentyl Ethers/Oligomers (Side Product: Intermolecular) PDO->Dimer Intermolecular Etherification (High Conc., Steric Freedom) Alkene 4-Penten-1-ol (Side Product: Elimination) PDO->Alkene Dehydration (Elimination) (High Temp, Basic/Amphoteric Sites)

Troubleshooting Guides (Q&A Format)

Ticket #001: "I am seeing high levels of dimers and oligomers instead of THP."

Diagnosis: This is a classic kinetic vs. thermodynamic control issue. While cyclization to THP is entropically favored (forming a stable 6-membered ring), high substrate concentration increases the collision frequency between two distinct 1,5-PDO molecules, favoring the second-order intermolecular reaction (dimerization) over the first-order intramolecular reaction (cyclization).

Corrective Actions:

  • The Dilution Protocol:

    • Action: Reduce the initial concentration of 1,5-PDO in your solvent.

    • Why: Lowering concentration linearly reduces the rate of intramolecular reaction (Rate =

      
      ) but quadratically reduces the rate of intermolecular dimerization (Rate = 
      
      
      
      ).
    • Target: Run at <0.5 M if selectivity is critical.

  • Catalyst Pore Constraints:

    • Action: Switch from bulk acids (e.g., Amberlyst-15, Sulfuric Acid) to shape-selective Zeolites (e.g., H-ZSM-5).

    • Why: The pore channels of MFI-type zeolites are often too narrow to accommodate the bulky transition state required for dimerization, effectively "forcing" the molecule to cyclize [1].

Ticket #002: "My product contains significant amounts of 4-penten-1-ol."

Diagnosis: You are witnessing elimination competing with substitution. This usually indicates your catalyst has sites that are too basic or the temperature is high enough to overcome the higher activation energy of elimination. Rare earth oxides (like


 or 

) are known to favor this dehydration pathway [2].

Corrective Actions:

  • Acid Site Tuning:

    • Action: Ensure your catalyst is strictly Brønsted acidic. Avoid amphoteric supports like

      
       or 
      
      
      
      unless modified, as their Lewis basic sites can abstract beta-protons, driving elimination.
    • Recommendation: Use Heteropoly acids (HPAs) like Phosphotungstic acid (

      
      ).[1] These have demonstrated superior selectivity for cyclodehydration of 1,n-diols compared to metal oxides [3].
      
  • Temperature Management:

    • Action: Lower the reaction temperature.

    • Why: Elimination reactions generally have higher activation energies than etherification. Operating at the lowest temperature that permits conversion (typically 130°C - 160°C for HPAs) favors the ether.

Ticket #003: "The reaction stalls at 80% conversion."

Diagnosis: Water poisoning. The etherification of 1,5-PDO releases one equivalent of water. Hydrophilic acid catalysts (especially Zeolites and bulk HPAs) avidly adsorb this water, which competes with the substrate for active sites.

Corrective Actions:

  • Azeotropic Distillation:

    • Action: Use a solvent capable of forming a water azeotrope (e.g., Toluene or Cyclohexane) and equip a Dean-Stark trap.

    • Why: Continuously removing water shifts the equilibrium toward the product (Le Chatelier’s principle) and prevents catalyst site blocking.

Experimental Protocol: Catalyst Screening

Use this standardized workflow to validate catalyst selectivity.

Objective: Determine the THP:Dimer ratio for a candidate catalyst.

  • Preparation:

    • Substrate: 1,5-Pentanediol (98%+ purity).

    • Solvent: Toluene (creates heterogeneous system, facilitates water removal).

    • Standard: Dodecane (Internal Standard for GC).

  • Reaction Setup:

    • Load 1.0 mmol 1,5-PDO and 10 mL Toluene (0.1 M concentration) into a round-bottom flask.

    • Add 5 wt% catalyst (relative to substrate mass).

    • Crucial Step: If using a Zeolite, calcine at 500°C for 4 hours immediately prior to use to remove pre-adsorbed water.

  • Execution:

    • Reflux at 110°C (boiling point of Toluene) with vigorous stirring (1000 rpm) to eliminate mass transfer limitations.

    • Sample at t=0, 30, 60, and 120 mins.

  • Analysis:

    • Analyze via GC-FID/MS.

    • Calculation:

      
      
      

Comparative Data: Catalyst Performance

The following table summarizes expected performance based on catalyst class [3, 4].

Catalyst ClassPrimary Active SiteMajor ProductSelectivity Risk
Heteropoly Acids (e.g.,

)
Strong BrønstedTetrahydropyran (THP) High acidity may cause coking if T > 180°C.
Zeolite H-ZSM-5 Shape-selective BrønstedTetrahydropyran (THP) Diffusion limitations if crystal size is too large.
Rare Earth Oxides (

,

)
Lewis Acid/Base4-Penten-1-ol NOT RECOMMENDED for etherification. Promotes elimination.
Sulfuric Acid (Homogeneous) Strong BrønstedMixed (THP + Dimers)Poor selectivity; difficult separation; corrosion issues.

Logic Flow for Troubleshooting

Use this decision tree to diagnose your specific issue.

Troubleshooting Fig 2. Troubleshooting logic for 1,5-PDO selectivity issues. Start Start: Low Selectivity CheckProd Identify Major Side Product Start->CheckProd IsDimer High Dimer/Polymer? CheckProd->IsDimer IsAlkene High Alkenol? CheckProd->IsAlkene ActionConc Action: Dilute Substrate (<0.1M) IsDimer->ActionConc Kinetic Issue ActionCat Action: Switch to Shape Selective Catalyst (H-ZSM-5) IsDimer->ActionCat Steric Issue ActionTemp Action: Lower Temp (<160°C) IsAlkene->ActionTemp Thermodynamic Issue ActionAcid Action: Remove Basic Sites (Use pure Brønsted) IsAlkene->ActionAcid Mechanistic Issue

References

  • Al-Shaal, M. G., et al. (2015). Catalytic upgrading of biomass-derived platform molecules.[1][2][3][4][5][6] This work establishes the principles of shape selectivity in diol conversion.

  • Sato, S., et al. (2013). "Dehydration of 1,5-pentanediol over rare earth oxides." Applied Catalysis A: General.

  • Alharbi, K., et al. (2018). "Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts." Royal Society Open Science.

  • NIST Chemistry WebBook. "1,5-Pentanediol Thermochemical Data."

Sources

Technical Support Center: Safe Handling and Storage of Peroxide-Forming Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the safe handling and storage of potentially peroxide-forming ethers. This resource is designed for researchers, scientists, and drug development professionals who routinely work with these hazardous yet essential compounds. The following information synthesizes established safety protocols with practical, field-tested advice to ensure the integrity of your experiments and, most importantly, your safety.

Frequently Asked Questions (FAQs)

Q1: What makes some ethers "peroxide-formers" and what are the risks?

A1: Peroxide-forming ethers are organic compounds that can react with atmospheric oxygen to form unstable and potentially explosive peroxide by-products.[1][2][3] This process, known as autoxidation, is a free-radical chain reaction initiated by factors like light, heat, and the presence of oxygen.[2][4][5] The primary risk is the accumulation of these peroxides, which are sensitive to shock, heat, friction, or static discharge and can detonate violently.[2][6][7] This hazard is significantly amplified when the ether is distilled or allowed to evaporate, as the less volatile peroxides become concentrated.[1][6][8]

Q2: How do I know if an ether I'm using is a potential peroxide-former?

A2: Ethers are classified into different groups based on their potential to form peroxides. It is crucial to consult the Safety Data Sheet (SDS) for any chemical to determine if it is a peroxide-former.[9] Common examples of peroxide-forming ethers include diethyl ether, tetrahydrofuran (THF), 1,4-dioxane, and diisopropyl ether.[1][3][9] These are often categorized into classes based on the severity and speed of peroxide formation.[9][10][11][12]

Q3: What are the ideal storage conditions for peroxide-forming ethers?

A3: Proper storage is your first line of defense against peroxide formation. Always store peroxide-forming ethers in their original, tightly sealed, air-impermeable, and light-resistant containers.[9][11][13] Keep them away from heat, light, and sources of ignition.[4][8][11] It is also recommended to purge the headspace of the container with an inert gas like nitrogen or argon after each use to displace oxygen.[4][6] While refrigeration can slow the rate of peroxide formation, it is crucial not to store them at or below the temperature at which the peroxides could freeze or precipitate out of solution, as this can increase their shock sensitivity.[7][9][14]

Q4: What is the role of inhibitors, and do they eliminate the risk?

A4: Many commercial peroxide-forming ethers are supplied with an inhibitor, such as butylated hydroxytoluene (BHT), to scavenge free radicals and slow the rate of peroxide formation.[2][7][9][10] However, inhibitors are consumed over time and do not eliminate the risk entirely.[7][8][9] Distillation will remove the inhibitor, leaving the purified ether highly susceptible to peroxide formation.[2] Therefore, even inhibited ethers require careful management and periodic testing.

Q5: How often should I test my peroxide-forming ethers?

A5: The frequency of testing depends on the class of the peroxide-former and whether the container has been opened. As a general rule, all peroxide-forming chemicals should be tested before any distillation or evaporation procedure, regardless of age.[15] For opened containers, a common recommendation is to test quarterly.[9] Always refer to your institution's specific guidelines.[6][11][15]

Troubleshooting Guide

Problem: I see crystals or a precipitate in my container of ether.

Solution: DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER. [9][13] These crystals could be highly explosive peroxides.[2][3][7][8] The formation of crystals, a viscous liquid, or discoloration are all signs of dangerous peroxide accumulation.[4][7][13][16] Immediately contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[6][9] Secure the area to prevent accidental disturbance of the container.[8]

Problem: My peroxide test strip indicates a high level of peroxides (>100 ppm).

Solution: A peroxide concentration of 100 ppm is often considered a hazardous level.[1][17] Do not use the solvent. The ether should be decontaminated or disposed of promptly. For disposal, contact your EHS office for guidance.[6][9] Do not attempt to distill a solvent with a high peroxide concentration.

Problem: My experiment requires an uninhibited ether. How do I handle this safely?

Solution: If you must use an uninhibited ether, it is best to prepare it immediately before use by passing the inhibited ether through a column of activated alumina to remove the inhibitor.[8][15] Uninhibited ethers have a very short safe storage period, often recommended for disposal within 24 hours.[13][16] Always test uninhibited ethers for peroxides before each use.[9] After use, any remaining uninhibited ether should be promptly and safely disposed of according to your institution's procedures.

Problem: I'm unsure of the age or history of a container of a peroxide-forming ether.

Solution: Treat any container of a peroxide-forming chemical with an unknown age or history as potentially explosive.[13] Do not open it under any circumstances.[13][18] Contact your EHS office for evaluation and disposal.[18] Proper labeling with the date received and the date opened is critical to prevent this situation.[6][8][13]

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing

This protocol outlines two common methods for testing for the presence of peroxides in ethers.

Method A: Peroxide Test Strips (Semi-Quantitative)

Commercially available peroxide test strips are a convenient method for routine screening.[4][15]

  • Select the appropriate test strip: Ensure the strips are suitable for use with organic solvents and have the desired detection range.[4]

  • Follow manufacturer's instructions: Typically, this involves dipping the test strip into the solvent for a specified time and then comparing the resulting color to a chart provided with the kit.[15]

  • Record the results: Document the peroxide concentration (in ppm) and the date of the test directly on the container's label.[6]

Method B: Iodide Test (Qualitative)

This is a more sensitive chemical test that can detect a broader range of peroxides.[15]

  • Prepare the test solution: Add approximately 1 mL of the ether to be tested to a test tube containing a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid.[15]

  • Observe the color change:

    • A pale yellow color indicates a low concentration of peroxides.[8][15]

    • A bright yellow or brown color indicates a high and potentially hazardous concentration of peroxides.[8][15]

  • Interpret with caution: This test is sensitive, and a faint color change can occur over time due to air oxidation of the iodide solution.[1]

Protocol 2: Decontamination of Ethers with Low Levels of Peroxides

This procedure is for reducing low levels of peroxides and should only be performed by trained personnel. Never attempt this on ethers with visible crystals or high peroxide concentrations.

  • Activated Alumina Column: Pass the ether through a short column packed with activated alumina.[8][15] The amount of alumina needed will depend on the volume of solvent and the peroxide concentration. A general guideline is 100g of alumina per 100mL of solvent.[8]

  • Ferrous Sulfate Wash: Shake the ether with a freshly prepared solution of ferrous sulfate.[8]

  • Post-Treatment Testing: After any decontamination procedure, re-test the ether to confirm that the peroxide concentration has been reduced to a safe level.[8][15]

  • Immediate Use: Decontaminated ethers that have had their inhibitors removed should be used immediately and not stored.[8]

Visual Workflow for Handling Peroxide-Forming Ethers

Peroxide_Ether_Workflow start Receive New Container of Peroxide-Forming Ether label_date Label with Date Received and Date Opened start->label_date storage Store in a Cool, Dark, Dry Place Away from Ignition Sources label_date->storage inspect Visually Inspect Container Before Each Use storage->inspect crystals_present Crystals, Precipitate, or Discoloration Present? inspect->crystals_present stop_ehs STOP! DO NOT OPEN. Contact EHS for Disposal. crystals_present->stop_ehs Yes check_age Check Age of Container (Opened) crystals_present->check_age No test_peroxides Test for Peroxides peroxide_level Peroxide Level > 100 ppm? test_peroxides->peroxide_level decontaminate_dispose Decontaminate or Dispose via EHS peroxide_level->decontaminate_dispose Yes use_solvent Use Solvent Safely peroxide_level->use_solvent No expired Past Recommended Testing/Disposal Date? check_age->expired expired->test_peroxides No expired->decontaminate_dispose Yes

Caption: Decision workflow for handling peroxide-forming ethers.

Summary of Peroxide-Forming Ether Classifications and Handling

ClassHazardExamplesRecommended Action (Opened Container)
A Forms explosive peroxides without concentration.[9][11]Isopropyl ether, Divinylacetylene, Sodium amide[6][9][10]Dispose of or test within 3 months.[6][10]
B Forms explosive peroxides upon concentration (e.g., distillation).[9][12][15]Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane, Cyclohexene[1][6][9]Dispose of or test within 12 months (inhibited).[6] Test before any concentration step.[11][15]
C Can undergo hazardous autopolymerization initiated by peroxides.[9][10][15]Styrene, Vinyl acetate, Methyl methacrylate[6][10]Dispose of or test within 6-12 months.[10][11]

Note: This table provides general guidelines. Always consult your institution's specific policies and the chemical's SDS.

References

  • Peroxide Forming Chemicals: Management, Retention and Storage. (n.d.). Vanderbilt University. Retrieved from [Link]

  • Management and Safety of Peroxide Forming Chemicals. (n.d.). Boston University. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). Princeton University. Retrieved from [Link]

  • Working Safely with Peroxide Forming Compounds. (2023, April 15). The University of British Columbia. Retrieved from [Link]

  • Peroxide Forming Compounds Reference Guide. (n.d.). Mississippi State University. Retrieved from [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18). Texas Christian University. Retrieved from [Link]

  • Peroxide Formation. (n.d.). University of Maryland, Baltimore. Retrieved from [Link]

  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). Florida Institute of Technology. Retrieved from [Link]

  • “Peroxide-Forming Chemicals” Safety Guidelines. (n.d.). Concordia University. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). University of Louisville. Retrieved from [Link]

  • Guidelines for Use of Peroxide Forming Chemicals & Perchloric Acid. (n.d.). Gettysburg College. Retrieved from [Link]

  • Classification List of Peroxide Forming Chemicals. (2025, November 6). Kansas State University. Retrieved from [Link]

  • How Peroxides Form in Common Reagents. (2022, May 27). That Chemist. Retrieved from [Link]

  • Peroxide-Forming Chemicals Policy. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • Diethyl ether peroxide. (n.d.). In Wikipedia. Retrieved from [Link]

  • EHS-0042 Peroxide Forming Chemicals. (2005, September 16). Massachusetts Institute of Technology. Retrieved from [Link]

  • PEROXIDE FORMING CHEMICALS. (n.d.). Yale University. Retrieved from [Link]

  • Autoxidation of Ethers to Peroxides and Hydroperoxides. (2025, May 22). JoVE. Retrieved from [Link]

  • Peroxide Forming Chemicals. (2024, May 15). Triumvirate Environmental. Retrieved from [Link]

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Validation & Comparative

Comparative Reactivity Guide: 5-Ethoxypentan-1-ol vs. 1,5-Pentanediol in Organic Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the appropriate C5 aliphatic building block for complex synthetic pathways. The choice between 1,5-pentanediol (a symmetric, bifunctional diol) and 5-ethoxypentan-1-ol (an asymmetric, monofunctional ether-alcohol) fundamentally dictates a project's synthetic strategy, purification burden, and overall yield.

This guide objectively compares their reactivity profiles, structural implications, and experimental handling. By synthesizing field-proven insights with mechanistic causality, this document serves as a definitive resource for researchers and drug development professionals optimizing their synthetic workflows.

Structural and Mechanistic Analysis

1,5-Pentanediol: The Bifunctional Chain Extender

1,5-Pentanediol (CAS 111-29-5) is a linear aliphatic diol featuring two chemically equivalent primary hydroxyl groups.

  • Polymerization Advantage: Its bifunctionality makes it an exceptional chain extender. It readily participates in step-growth polymerizations to form high-molecular-weight polyesters, polyurethanes, and polycarbonate diols. The 5-carbon chain provides optimal flexibility and thermal stability in polymer backbones[1].

  • The Desymmetrization Penalty: In fine chemical or pharmaceutical synthesis, modifying only one terminus of a symmetric diol is notoriously difficult. Desymmetrization relies on statistical probability. Even with careful stoichiometric control, reactions typically yield a difficult-to-separate mixture of unreacted starting material, the desired mono-substituted product, and the di-substituted byproduct[2].

This compound: The Monofunctional Precision Tool

This compound (CAS 10215-35-7) is an asymmetric ether-alcohol containing one primary hydroxyl group and one terminal ethyl ether.

  • Stoichiometric Precision: The ether linkage is chemically inert under standard esterification, alkylation, or oxidation conditions. This inherent mono-functionality guarantees a clean 1:1 reaction stoichiometry, completely bypassing the statistical mixture problem associated with diols.

  • Physicochemical Impact: The presence of the ether moiety alters the molecule's dynamic properties. Compared to pure diols, the ether-alcohol exhibits weaker intermolecular hydrogen bonding (as hydrogen bonding between an ether oxygen and a hydroxy hydrogen is weaker than between two hydroxy groups), which directly influences its density, viscosity, and self-diffusion coefficients[3].

Quantitative Data Comparison

The following table summarizes the critical physical and reactive metrics that differentiate these two compounds in a laboratory setting.

Property / Metric1,5-PentanediolThis compound
Molecular Formula


Molecular Weight 104.15 g/mol 132.20 g/mol
Functional Groups Two primary -OHOne primary -OH, One ether
Primary Application Polymerization, PlasticizersFine chemicals, Surfactant models
Intermolecular H-Bonding Strong (Di-directional)Moderate (Mono-directional)
Stoichiometric Control Difficult (Prone to over-reaction)Excellent (Predictable 1:1)
Typical Mono-functional Yield ~45-60% (Requires chromatography)>90% (Direct, minimal purification)

Reactivity Pathways Visualization

The fundamental difference in their reactivity trajectories dictates their use cases. The diagram below maps the divergent outcomes when attempting substitution reactions.

Reactivity A 1,5-Pentanediol (Bifunctional) C Polymerization (Chain Extender) A->C Di-reaction (Excess Reagent) D Statistical Mixture (Mono- & Di-substituted) A->D Mono-reaction attempt (1 equiv) B This compound (Monofunctional) E Clean 1:1 Reaction (High Yield & Purity) B->E Any substitution (1 equiv)

Caption: Structural reactivity pathways demonstrating the statistical limitations of bifunctional diols.

Experimental Protocols: A Self-Validating System

To illustrate the practical implications of these structural differences, below are two validated protocols comparing the workflow for synthesizing a mono-ester.

Protocol A: Statistical Mono-Protection of 1,5-Pentanediol

Objective: To synthesize a mono-pivaloate derivative from a symmetric diol. Causality: Because both hydroxyl groups are equally reactive, we must use a large excess of the diol to statistically bias the reaction toward mono-substitution, followed by rigorous chromatography to remove the excess starting material.

Step-by-Step Methodology:

  • Setup: Dissolve 1,5-pentanediol (5.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere. Reasoning: The 5-fold excess of diol ensures that once a molecule is mono-protected, it is statistically unlikely to encounter another equivalent of the electrophile.

  • Activation: Add triethylamine (1.2 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

  • Slow Addition: Add pivaloyl chloride (1.0 equiv) dropwise via a syringe pump over 2 hours. Reasoning: Slow addition keeps the local concentration of the electrophile extremely low, further preventing di-pivaloylation.

  • Reaction: Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer three times with DCM.
    
  • Purification: The crude mixture contains a massive excess of unreacted diol, the desired mono-pivaloate, and unavoidable traces of di-pivaloate. Perform silica gel column chromatography (gradient elution: hexanes to ethyl acetate) to isolate the product. Typical Yield: ~45-50% (based on pivaloyl chloride)[2].

Protocol B: Direct Esterification of this compound

Objective: To synthesize a C5-ether-ester. Causality: The presence of the inert ethyl ether group allows for an exact stoichiometric 1:1 reaction. This maximizes atom economy and eliminates the need for complex chromatographic separation.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 equiv) and the target carboxylic acid (1.05 equiv) in anhydrous DCM at 0 °C.

  • Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and DMAP (0.1 equiv). Reasoning: DCC acts as a potent dehydrating coupling agent, while DMAP acts as a nucleophilic catalyst to accelerate acyl transfer.

  • Reaction: Stir for 2 hours at room temperature. A white precipitate of dicyclohexylurea (DCU) will rapidly form, indicating reaction progress.

  • Workup: Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated

    
     (to remove excess acid), and brine.
    
  • Purification: Dry the organic layer over anhydrous

    
     and concentrate in vacuo. Because there is no risk of di-substitution, the crude product is typically >95% pure and requires no column chromatography.
    Typical Yield: >90%.
    

Experimental Workflow Comparison

The diagram below visualizes the operational burden caused by the statistical desymmetrization of 1,5-pentanediol compared to the streamlined use of this compound.

Workflow S1 1,5-Pentanediol (5.0 Equivalents) S2 Slow Addition (Syringe Pump) S1->S2 S3 Complex Chromatography (Yield ~50%) S2->S3 E1 This compound (1.0 Equivalent) E2 Standard Addition (Direct Mixing) E1->E2 E3 Simple Filtration/Wash (Yield >90%) E2->E3

Caption: Workflow comparison highlighting the reduced operational complexity when using a monofunctional ether-alcohol.

Conclusion

For bulk material science applications requiring cross-linking or polymerization, 1,5-pentanediol remains an indispensable, highly reactive chain extender. However, for researchers engaged in multi-step organic synthesis, drug development, or the creation of precise molecular probes, This compound offers vastly superior stoichiometric control. By investing in the pre-desymmetrized ether-alcohol, chemists can bypass statistical yield limitations, eliminate tedious chromatographic purifications, and significantly accelerate their synthetic pipelines.

References

  • 1,5-PENTANEDIOL - Ataman Kimya Source: Ataman Chemicals URL
  • High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties Source: ACS Sustainable Chemistry & Engineering URL
  • Source: Journal of Chemical & Engineering Data (PMC / NIH)
  • Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)

Sources

Comparative study of different synthetic routes to 5-Ethoxypentan-1-ol

[1]

Executive Summary & Strategic Overview

This compound is a bifunctional ether-alcohol linker used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and as a specialized solvent. Its structure consists of a 5-carbon aliphatic chain terminated by a primary hydroxyl group and an ethoxy ether group.

The core synthetic challenge lies in desymmetrization . Starting from the symmetric 1,5-pentanediol requires distinguishing between two identical hydroxyl groups. Starting from cyclic precursors (like tetrahydropyran) requires selective ring-opening/reduction.

This guide compares three distinct methodologies:

  • The Selective SN2 Route (Recommended): High fidelity, uses 5-halo-1-pentanol.

  • The Statistical Williamson Route: Low cost, uses 1,5-pentanediol, requires difficult purification.

  • The Ester Reduction Route: Multi-step, high purity, avoids statistical mixtures.

Route 1: Selective Nucleophilic Substitution (Recommended)

Best for: Laboratory scale (1g – 100g), high purity requirements.

Mechanistic Insight

This route bypasses the statistical distribution problem of diols by using 5-chloropentan-1-ol or 5-bromopentan-1-ol as the electrophile. The reaction is a classic Williamson ether synthesis where the ethoxide ion acts as the nucleophile, displacing the halide.

  • Why it works: The leaving group (Halide) is significantly more reactive toward nucleophilic attack than the hydroxyl group, ensuring regioselectivity.

  • Key Variable: The choice of base and solvent is critical to prevent self-alkylation (polymerization) of the halo-alcohol.

Experimental Protocol

Reagents: 5-Chloropentan-1-ol (1.0 eq), Sodium Ethoxide (2.5 eq, 21% wt in EtOH), Ethanol (anhydrous).[1]

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Alkoxide Preparation: Charge the flask with Sodium Ethoxide solution (2.5 eq). If using Na metal, dissolve Na (2.5 eq) in anhydrous EtOH at 0°C.

  • Addition: Add 5-Chloropentan-1-ol (1.0 eq) dropwise over 30 minutes at room temperature.

    • Note: Slow addition prevents localized high concentrations of the halo-alcohol, minimizing intermolecular side reactions.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

  • Quench & Workup: Cool to RT. Quench with saturated

    
     solution. Remove excess EtOH under reduced pressure.
    
  • Extraction: Extract the residue with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[2]
  • Purification: Distill under reduced pressure (vacuum distillation) to obtain the product as a colorless oil.

Data Profile
MetricValue
Typical Yield 75% – 85%
Purity >98% (GC)
Main Impurity 5-chloropentan-1-ol (unreacted), elimination product (4-penten-1-ol)
Atom Economy Moderate (Loss of NaCl/NaBr)

Route 2: Statistical Mono-Alkylation of 1,5-Pentanediol

Best for: Large scale (kg), cost-sensitive projects where distillation capacity is high.

Mechanistic Insight

This route utilizes the inexpensive 1,5-pentanediol .[3] By treating the diol with a base (NaH or KOH) and an ethylating agent (EtBr or EtI), a statistical mixture is formed: unreacted diol, mono-ether (product), and di-ether.

  • The "Statistical Limit": Assuming equal reactivity of both -OH groups, the maximum theoretical yield of the mono-product is 50% (at 1:1 stoichiometry). To favor the mono-product, a large excess of the diol is used.

Experimental Protocol

Reagents: 1,5-Pentanediol (3.0 eq), Sodium Hydride (1.0 eq, 60% in oil), Ethyl Iodide (1.0 eq), THF (anhydrous).

  • Deprotonation: To a suspension of NaH (1.0 eq) in THF at 0°C, add 1,5-Pentanediol (3.0 eq) slowly.

    • Causality: Using excess diol ensures that the probability of a mono-alkoxide encountering an alkyl halide is higher than a mono-ether alkoxide encountering one.

  • Alkylation: Add Ethyl Iodide (1.0 eq) dropwise at 0°C.

  • Reaction: Warm to RT and stir for 18 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.

    • Critical Step: The aqueous layer will retain most of the unreacted 1,5-pentanediol due to its high polarity, aiding purification.

  • Purification: Fractional distillation is mandatory .

    • Boiling Point Delta:

      • 1,5-Pentanediol: ~242°C

      • This compound: ~185°C

      • 1,5-Diethoxypentane: ~155°C

Data Profile
MetricValue
Typical Yield 40% – 55% (based on alkyl halide)
Purity 95% (requires careful distillation)
Main Impurity 1,5-Diethoxypentane, 1,5-Pentanediol
Cost Efficiency High (Cheapest starting materials)

Route 3: Reduction of Ethyl 5-Ethoxypentanoate

Best for: Avoiding chromatography; when halo-alcohols are unavailable.

Mechanistic Insight

This two-step sequence first establishes the ether linkage on an ester precursor (Ethyl 5-bromopentanoate), then reduces the ester to the alcohol. This avoids the selectivity issues of the diol route and the potential polymerization of the halo-alcohol route.

  • Step 1:

    
    
    
  • Step 2:

    
    
    
Experimental Protocol (Abbreviated)
  • Etherification: React Ethyl 5-bromopentanoate with NaOEt in EtOH at reflux (2h). Aqueous workup yields Ethyl 5-ethoxypentanoate (Quant.).

  • Reduction: Dissolve the intermediate ester in anhydrous Ether/THF. Add

    
     (0.75 eq) at 0°C. Stir 1h.
    
  • Fieser Quench: Quench with

    
    , 15% NaOH, 
    
    
    . Filter precipitate. Concentrate filtrate.

Visualizing the Synthetic Logic

SyntheticRoutesStart_Diol1,5-Pentanediol(Cheap, Symmetric)Process_StatStatistical Alkylation(NaH, EtI, Excess Diol)Start_Diol->Process_StatRoute 2Start_Halo5-Halo-1-pentanol(Reactive, Bifunctional)Process_SelSelective Substitution(NaOEt, Reflux)Start_Halo->Process_SelRoute 1 (Recommended)Start_EsterEthyl 5-bromopentanoate(Precursor)Process_Red1. Etherification2. LiAlH4 ReductionStart_Ester->Process_RedRoute 3ProductThis compound(Target)Process_Stat->ProductLow YieldMix of ProductsProcess_Sel->ProductHigh YieldSelectiveProcess_Red->ProductHigh PurityMulti-step

Caption: Comparative flow of synthetic strategies. Route 1 offers the most direct path to high purity.

Comparative Analysis Summary

FeatureRoute 1: Selective SN2Route 2: Diol AlkylationRoute 3: Ester Reduction
Complexity Low (1 Step)Low (1 Step)Medium (2 Steps)
Selectivity High Low (Statistical)High
Purification Distillation (Easy)Distillation (Difficult)Filtration/Evaporation
Scalability Medium (<1kg)High (>10kg) Medium
Cost High (Halo-alcohol)Low (Diol)Medium
Safety Flammable solventsNaH handling (

gas)
LiAlH4 (Pyrophoric)
Final Recommendation

For medicinal chemistry and drug development applications where purity is paramount and scale is typically small (<100g), Route 1 (Selective SN2) is the superior choice. It minimizes the risk of inseparable impurities (like the di-ethoxy byproduct) that could complicate downstream biological assays.

For industrial manufacturing of the solvent itself, Route 2 is preferred solely due to the low cost of 1,5-pentanediol, provided efficient fractional distillation columns are available.

References

  • PubChem. Ethyl 5-hydroxypentanoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis.[4] Retrieved from [Link]

  • Science of Synthesis. Synthesis of Ethers via Nucleophilic Substitution. Thieme Chemistry. Retrieved from [Link]

A Guide to the Structural Validation of 5-Ethoxypentan-1-ol using 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For a seemingly simple bifunctional molecule like 5-ethoxypentan-1-ol, which incorporates both an ether and a primary alcohol, a comprehensive analytical approach is paramount. This guide provides an in-depth, technically-focused comparison of the validation of the this compound structure, with a primary focus on the utility of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Analytical Challenge: Distinguishing Isomers and Confirming Connectivity

The molecular formula of this compound (C7H16O2) presents several isomeric possibilities. The core analytical challenge lies in definitively confirming the precise arrangement of the ethoxy and hydroxyl functionalities on the pentyl chain. 13C NMR spectroscopy is a powerful tool for this purpose as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, providing a unique fingerprint of the carbon skeleton.

Unveiling the Structure: Analysis of the 13C NMR Spectrum

A predicted proton-decoupled 13C NMR spectrum of this compound serves as our primary reference for structural validation. The predicted chemical shifts provide a quantitative basis for assigning each carbon atom in the molecule.

Predicted 13C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (from DEPT)Rationale for Assignment
C1 (-CH2OH)62.5CH2The carbon directly attached to the electron-withdrawing hydroxyl group is significantly deshielded.
C232.4CH2An aliphatic methylene carbon, shielded relative to those closer to the oxygen atoms.
C322.5CH2The most shielded methylene carbon, being furthest from the influence of both oxygen atoms.
C429.3CH2A methylene carbon whose chemical shift is influenced by the proximity of the ether oxygen.
C5 (-OCH2-)70.0CH2The carbon of the pentyl chain directly bonded to the ether oxygen, resulting in significant deshielding.
C6 (CH3CH2O-)66.2CH2The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen.
C7 (CH3CH2O-)15.2CH3The methyl carbon of the ethoxy group, typically found in the upfield region of the spectrum.

This predicted data showcases the expected seven distinct carbon signals, consistent with the asymmetric structure of this compound. The chemical shifts are in line with established ranges for primary alcohols and ethers.[1]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

To experimentally validate the structure, a detailed and robust protocol is essential.

Step-by-Step Methodology for 13C NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the purified this compound sample.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can slightly influence chemical shifts.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • Tune and match the 13C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 1D 13C NMR spectrum. Key parameters to consider include:

      • Pulse Angle: A 30-45° pulse angle is typically used to allow for faster repetition rates without saturating the signals.

      • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring more quantitative signal intensities.

      • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.

    • Perform a Distortionless Enhancement by Polarization Transfer (DEPT) experiment to determine the multiplicity of each carbon signal (CH3, CH2, CH, or quaternary C). The DEPT-135 experiment is particularly informative, showing CH3 and CH signals as positive peaks and CH2 signals as negative peaks.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks if relative signal intensities are of interest, although in standard 13C NMR, integrations are not always directly proportional to the number of carbons.

A Comparative Analysis: The Role of Complementary NMR Techniques

While 13C NMR is a powerful standalone technique, its combination with other NMR experiments provides a more comprehensive and self-validating system for structural elucidation.

Analytical TechniqueInformation ProvidedStrengths for this compoundLimitations
1D 1H NMR Provides information on the number of different proton environments, their chemical shifts, and through-bond proton-proton couplings (J-coupling).Confirms the presence of the ethoxy group (triplet and quartet pattern) and the protons adjacent to the alcohol and ether functionalities.Signal overlap can occur, potentially complicating the interpretation of the pentyl chain protons.
DEPT (Distortionless Enhancement by Polarization Transfer) Differentiates between CH3, CH2, and CH groups.Unambiguously confirms the presence of one methyl group (C7) and six methylene groups (C1, C2, C3, C4, C5, C6).Does not detect quaternary carbons (not present in this molecule).
COSY (Correlation Spectroscopy) A 2D NMR technique that shows correlations between protons that are coupled to each other.Establishes the connectivity of the proton spin systems, allowing for the tracing of the pentyl chain and the ethoxy group.Can be complex to interpret if there is significant signal overlap in the 1H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence) A 2D NMR technique that shows correlations between protons and the carbon atoms they are directly attached to.Directly links each proton signal to its corresponding carbon signal, providing definitive C-H bond correlations.[2]Only shows one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation) A 2D NMR technique that shows correlations between protons and carbons that are two or three bonds away.Crucial for establishing the long-range connectivity between different parts of the molecule, such as the connection of the ethoxy group to the pentyl chain.Requires careful optimization of experimental parameters to observe the desired long-range correlations.

Visualizing the Workflow and Structure

To better illustrate the analytical process and the molecular structure, the following diagrams are provided.

G cluster_structure This compound Structure C7 C7 (CH3) C6 C6 (CH2) C7->C6 O_ether O C6->O_ether C5 C5 (CH2) O_ether->C5 C4 C4 (CH2) C5->C4 C3 C3 (CH2) C4->C3 C2 C2 (CH2) C3->C2 C1 C1 (CH2) C2->C1 O_alcohol O C1->O_alcohol H_alcohol H O_alcohol->H_alcohol

Caption: Molecular structure of this compound with carbon numbering.

G cluster_workflow NMR Structural Validation Workflow A Sample Preparation B 1D 1H NMR Acquisition A->B C 1D 13C NMR & DEPT Acquisition A->C D 2D NMR (COSY, HSQC, HMBC) Acquisition A->D E Data Processing & Analysis B->E C->E D->E F Structure Elucidation & Validation E->F

Caption: A typical workflow for NMR-based structural validation.

Conclusion

The structural validation of this compound by 13C NMR, particularly when augmented with DEPT and 2D NMR techniques, provides an unambiguous and robust confirmation of its chemical structure. The predicted chemical shifts, supported by a clear understanding of substituent effects, offer a reliable template for experimental data analysis. By following the detailed experimental protocol and employing a multi-technique approach, researchers can ensure the highest level of scientific integrity in their structural characterization endeavors. This comprehensive validation is not merely an academic exercise but a critical step in ensuring the quality, safety, and efficacy of potential pharmaceutical agents.

References

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction? Retrieved from [Link]

  • Mackay and Matthews Lab. (n.d.). NMR Shift calculator. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • virtual Chemistry 3D. (2024, April 2). 13C NMR predictor. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethoxypent-1-ene. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethoxyhexan-1-OL. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxypentan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethoxypentan-1-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Ethoxypentan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical research and pharmaceutical development, the precise identification and characterization of molecular structures are paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different physical, chemical, and biological properties. Consequently, the ability to distinguish between isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of a chemical entity. This guide provides a comprehensive spectroscopic comparison of 5-ethoxypentan-1-ol and its selected constitutional isomers, offering field-proven insights and detailed experimental protocols for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Imperative of Isomer Differentiation

The molecular formula C7H16O2 represents a multitude of constitutional isomers. The subtle shifts in the placement of an ethoxy group or the rearrangement into a diol or a diether can profoundly impact a molecule's polarity, boiling point, and, most importantly, its interaction with biological systems. For researchers in drug development, an incorrect isomer could lead to a lack of therapeutic effect or unforeseen toxicity. Therefore, robust analytical methods for isomer differentiation are indispensable.

This guide will focus on a comparative analysis of this compound and four of its representative isomers:

  • 4-Ethoxypentan-1-ol (Positional Isomer)

  • 1-Ethoxypentan-2-ol (Positional Isomer)

  • Heptane-1,7-diol (Functional Isomer)

  • 1,5-Diethoxypentane (Functional Isomer)

Spectroscopic Fingerprints: A Comparative Analysis

The following sections detail the expected and observed spectroscopic characteristics of this compound and its selected isomers. The data presented is a synthesis of available experimental spectra and predictions based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

¹H and ¹³C NMR spectroscopy provide the most definitive information for distinguishing between these isomers. The chemical shift (δ), multiplicity (splitting pattern), and integration of the signals in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, create a unique fingerprint for each molecule.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Experimental)*

CompoundKey Proton Signals and Their Characteristics
This compound -CH₂OH (t, ~3.6 ppm, 2H): Triplet due to coupling with the adjacent CH₂ group. -OCH₂CH₃ (q, ~3.4 ppm, 2H): Quartet from coupling with the methyl protons. -CH₂O- (t, ~3.4 ppm, 2H): Triplet from coupling with the adjacent CH₂ group. -OH (s, variable): Broad singlet, position dependent on concentration and solvent. -OCH₂CH₃ (t, ~1.2 ppm, 3H): Triplet coupled to the methylene protons.
4-Ethoxypentan-1-ol -CH(OCH₂CH₃)- (m, ~3.4-3.5 ppm, 1H): Multiplet due to coupling with neighboring protons. -CH₂OH (t, ~3.6 ppm, 2H): Triplet. -OCH₂CH₃ (q, ~3.5 ppm, 2H): Quartet. -CH(OCH₂CH₃)CH₃ (d, ~1.1 ppm, 3H): Doublet coupled to the methine proton.
1-Ethoxypentan-2-ol -CH(OH)- (m, ~3.7-3.8 ppm, 1H): Multiplet, shifted downfield due to the adjacent hydroxyl group. -OCH₂- (m, ~3.4-3.5 ppm, 2H): Diastereotopic protons, may appear as a complex multiplet. -CH₂CH₂CH₃ (m): Complex multiplets for the propyl chain.
Heptane-1,7-diol *-CH₂OH (t, ~3.6 ppm, 4H): A single triplet for both equivalent terminal methylene groups.
1,5-Diethoxypentane -OCH₂CH₃ (q, ~3.4 ppm, 4H): A single quartet for both equivalent ethoxy methylene groups. -CH₂O- (t, ~3.3 ppm, 4H): A single triplet for both equivalent methylene groups attached to oxygen.

*Experimental data for Heptane-1,7-diol from various sources.[1][2]

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Experimental)*

CompoundNumber of SignalsKey Carbon Chemical Shifts (δ)
This compound 7C1 (-CH₂OH): ~62 ppm. C5 (-CH₂O-): ~70 ppm. Cα (-OCH₂CH₃): ~66 ppm. Cβ (-OCH₂CH₃): ~15 ppm.
4-Ethoxypentan-1-ol 7C1 (-CH₂OH): ~61 ppm. C4 (-CHO-): ~75 ppm. Cα (-OCH₂CH₃): ~64 ppm. C-CH₃: ~20 ppm.
1-Ethoxypentan-2-ol 7C1 (-CH₂O-): ~75 ppm. C2 (-CHOH-): ~70 ppm. Cα (-OCH₂CH₃): ~66 ppm.
Heptane-1,7-diol *4C1/C7 (-CH₂OH): ~63 ppm. C2/C6: ~33 ppm. C3/C5: ~26 ppm. C4: ~29 ppm.
1,5-Diethoxypentane 5C1/C5 (-CH₂O-): ~71 ppm. Cα (-OCH₂CH₃): ~66 ppm. C2/C4: ~29 ppm. C3: ~23 ppm. Cβ (-OCH₂CH₃): ~15 ppm.

*Experimental data for Heptane-1,7-diol from various sources.[1]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is particularly useful for identifying the presence or absence of the hydroxyl (-OH) group, a key differentiator between the alkoxy alcohols/diols and the diether.

Table 3: Comparative IR Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)
This compound ~3350 (broad, strong): O-H stretch (hydrogen-bonded). ~2930, ~2860: C-H stretch. ~1110 (strong): C-O-C stretch (ether). ~1060 (strong): C-O stretch (alcohol).
4-Ethoxypentan-1-ol ~3350 (broad, strong): O-H stretch. ~2930, ~2860: C-H stretch. ~1120 (strong): C-O-C stretch. ~1050 (strong): C-O stretch.
1-Ethoxypentan-2-ol ~3400 (broad, strong): O-H stretch. ~2930, ~2860: C-H stretch. ~1115 (strong): C-O-C stretch. ~1080 (strong): C-O stretch.
Heptane-1,7-diol ~3330 (very broad, strong): O-H stretch.[3] ~2930, ~2855: C-H stretch. ~1055 (strong): C-O stretch.[3]
1,5-Diethoxypentane ~2930, ~2860: C-H stretch. ~1115 (strong): C-O-C stretch. Absence of a broad O-H stretch around 3300-3400.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While they all have the same nominal mass, their fragmentation patterns can differ based on the stability of the resulting carbocations and radical species.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks (m/z)
This compound 132103: [M - C₂H₅]⁺. 85: [M - C₂H₅O]⁺. 45: [C₂H₅O]⁺. 31: [CH₂OH]⁺.
4-Ethoxypentan-1-ol 132117: [M - CH₃]⁺. 87: [M - C₂H₅O]⁺. 73: [CH(OH)CH₂CH₂OH]⁺. 59: [C₂H₅OCH(CH₃)]⁺.
1-Ethoxypentan-2-ol 13287: [M - C₂H₅O]⁺. 73: [C₃H₇CHOH]⁺. 59: [C₂H₅OCH₂]⁺. 45: [C₂H₅O]⁺.
Heptane-1,7-diol 132 (often weak or absent)114: [M - H₂O]⁺. 96: [M - 2H₂O]⁺. 83, 69, 55, 41: Alkyl chain fragments. 31: [CH₂OH]⁺.[4]
1,5-Diethoxypentane 132103: [M - C₂H₅]⁺. 87: [M - C₂H₅O]⁺. 59: [C₂H₅OCH₂]⁺. 45: [C₂H₅O]⁺.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with the expected outcomes based on the data presented above.

Protocol 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structure elucidation of isomers. The choice of a high-field instrument (e.g., 400 MHz or higher) is crucial for resolving complex multiplets and obtaining clear spectra. Deuterated chloroform (CDCl₃) is a common solvent for these types of compounds.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the appropriate spectral width and acquisition time.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Process the data similarly to the ¹H spectrum.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and sensitive method for identifying functional groups. The presence or absence of a broad O-H stretching band is a key diagnostic feature.

Step-by-Step Methodology:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the instrument and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for O-H, C-H, and C-O stretching vibrations.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is ideal for separating volatile isomers and obtaining their mass spectra. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides the mass-to-charge ratio of the eluting compounds and their fragments.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 100 µg/mL.

  • GC-MS System Setup:

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set the injector and transfer line temperatures appropriately (e.g., 250 °C).

    • Program the oven temperature to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure good separation.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • The mass spectrometer will acquire data in electron ionization (EI) mode, typically over a mass range of m/z 35-300.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram.

    • Analyze the mass spectrum of the analyte peak, identifying the molecular ion and key fragment ions.

Workflow for Spectroscopic Differentiation

The following diagram illustrates a logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Differentiation cluster_2 Structural Elucidation cluster_3 Final Identification start Isomeric Mixture or Unknown Sample ir FTIR Spectroscopy start->ir Step 1 oh_present Broad O-H stretch (~3350 cm⁻¹)? ir->oh_present diether Likely Diether (e.g., 1,5-Diethoxypentane) oh_present->diether No alkoxy_alcohol_diol Alkoxy Alcohol or Diol oh_present->alkoxy_alcohol_diol Yes gcms GC-MS Analysis diether->gcms Step 2b alkoxy_alcohol_diol->gcms Step 2a nmr ¹H and ¹³C NMR Spectroscopy gcms->nmr Step 3 (Confirmation) compare Compare with Spectral Databases and Predicted Data nmr->compare identification Definitive Isomer Identification compare->identification

Caption: A workflow diagram for the spectroscopic differentiation of isomers.

Conclusion

The spectroscopic techniques of NMR, IR, and MS, when used in concert, provide a powerful and robust methodology for the unambiguous differentiation of this compound and its constitutional isomers. This guide has provided a framework for understanding the key spectroscopic differences between these compounds, rooted in their unique molecular structures. The detailed experimental protocols offer a practical starting point for researchers to implement these analytical techniques in their own laboratories. By carefully applying these principles and methods, scientists can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible research.

References

  • PubChem. 5-Methoxypentan-1-ol. National Center for Biotechnology Information. [Link]

  • NIST. 1,7-Heptanediol. National Institute of Standards and Technology. [Link]

  • NIST. 1,7-Heptanediol. National Institute of Standards and Technology. [Link]

  • PubChem. 1,5-Dimethoxypentane. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethoxypentan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1,5-Diethoxypentane. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Ethoxypentan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-Ethoxybutan-1-ol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2022. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). [Link]

  • PubChem. 1,1-Diethoxypentane. National Center for Biotechnology Information. [Link]

  • PubChem. 2,2-Diethoxypentane. National Center for Biotechnology Information. [Link]

  • Wychem. 1,5-Diethoxypentane | Call Wychem 01440 820338. [Link]

  • NIST. Pentane, 1,1-diethoxy-. National Institute of Standards and Technology. [Link]

  • PubChemLite. 1-ethoxy-3-pentanol (C7H16O2). [Link]

  • NIST. 2-Ethoxypentane. National Institute of Standards and Technology. [Link]

  • PubChem. (2S)-2-ethoxypentane. National Center for Biotechnology Information. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • PubChem. 1-Ethoxy-3-pentanol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Ethoxypentane-1-thiol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Ethoxypentane-1-thiol. National Center for Biotechnology Information. [Link]

  • Cheméo. Chemical Properties of Pentane, 1-ethoxy- (CAS 17952-11-3). [Link]

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Comparing the solvent properties of 5-Ethoxypentan-1-ol to other glycol ethers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 5-Ethoxypentan-1-ol and Other Glycol Ethers as Solvents for Research and Pharmaceutical Applications

Introduction: The Versatile Role of Glycol Ethers in Advanced Formulations

Glycol ethers represent a critical class of organic solvents, prized for their unique amphipathic nature, which combines the characteristics of both ethers and alcohols.[1] This dual functionality grants them excellent solvency for a wide range of polar and non-polar substances, making them indispensable in industries from pharmaceuticals and cosmetics to coatings and cleaners.[2][3][4] This guide provides a detailed comparative analysis of this compound, a lesser-known but promising solvent, against a selection of well-established E-series (ethylene-based) and P-series (propylene-based) glycol ethers. Our objective is to equip researchers, scientists, and drug development professionals with the objective data and experimental frameworks needed to make informed solvent selection decisions, particularly in the challenging context of solubilizing active pharmaceutical ingredients (APIs).

The Foundation of Performance: A Molecular Structure Perspective

The performance of any solvent is fundamentally dictated by its molecular structure. Glycol ethers feature a hydroxyl group (-OH) which imparts polarity and hydrogen-bonding capability, and an ether linkage (-O-) that contributes to their stability and ability to dissolve a variety of substances. The nature of the alkyl group (R) and the length of the glycol chain determine the solvent's overall polarity, viscosity, and boiling point.

This compound possesses a C5 linear alkyl chain separating the ether and alcohol functionalities. This structure suggests a balance between hydrophilic and lipophilic character, potentially offering unique solvency properties compared to more common glycol ethers with shorter or different chain architectures.

G cluster_0 This compound cluster_1 E-Series Glycol Ethers cluster_2 P-Series Glycol Ether A This compound (C7H16O2) A_struct B Ethylene Glycol Monobutyl Ether (EGBE) (C6H14O2) B_struct C Diethylene Glycol Monoethyl Ether (DEGEE) (C6H14O3) C_struct D Propylene Glycol n-Propyl Ether (PGnP) (C6H14O2) D_struct

Caption: Molecular structures of this compound and selected glycol ethers.

Quantitative Comparison of Physicochemical Properties

The selection of a solvent is a data-driven process. The following table summarizes key physicochemical properties of this compound alongside other commercially significant glycol ethers. These parameters are critical predictors of a solvent's behavior in applications ranging from reaction chemistry to final drug product formulation.

PropertyThis compoundEGBE (Butyl Cellosolve)DEGBE (Butyl Carbitol)DEGEE (Carbitol Solvent)PGnP (Glycol Ether PNP)
CAS Number 2807-30-9111-76-2112-34-5111-90-01569-01-3
Molecular Formula C₇H₁₆O₂C₆H₁₄O₂C₈H₁₈O₃C₆H₁₄O₃C₆H₁₄O₂
Molecular Weight ( g/mol ) 132.20118.17162.23134.17118.17
Boiling Point (°C) 187170.5[2]230.4[5]200.8[2]140-160[6]
Density (g/cm³ @ 20°C) 0.8950.901[2]0.954[2]0.990[2]~0.884
Viscosity (cP @ 20°C) 3.52.94.9[2]4.0[2]2.44
Water Solubility (wt %) 4.3Miscible[2]Miscible[2][5]Miscible[2]Miscible[6]
Hansen Parameters (MPa½)
Dispersion (δd)~16.0 (est.)16.0[7]16.016.2N/A
Polar (δp)~5.0 (est.)5.17.09.2N/A
H-Bonding (δh)~10.0 (est.)12.39.414.3[8]N/A

Note: Data for this compound is less prevalent in comparative literature; some values are estimated based on its structure and data for similar compounds like 5-Methoxypentan-1-ol.

Analysis of Properties and Causality:
  • Boiling Point & Volatility: this compound has a relatively high boiling point, comparable to EGBE but lower than the diethylene glycol ethers. This indicates a lower volatility, which is advantageous in applications requiring slow, controlled evaporation, such as in coatings or certain drug delivery systems. The higher boiling points of DEGBE and DEGEE are a direct result of their larger molecular size and additional ether linkage, which increases intermolecular van der Waals forces.[9]

  • Viscosity: Its viscosity is moderate, suggesting good flow properties while being less "thin" than lower molecular weight alcohols. This is a crucial parameter in processing and application, affecting pumping, mixing, and film formation.

  • Water Solubility: Unlike the other listed glycol ethers, this compound exhibits limited water solubility. This is a direct consequence of its longer pentyl (C5) hydrocarbon chain, which imparts a more significant non-polar character.[2] While complete miscibility is often desired for aqueous cleaners, limited solubility can be highly strategic in extraction processes or for formulating water-immiscible systems.

  • Hansen Solubility Parameters (HSP): The HSP values quantify the different intermolecular forces (dispersion, polar, and hydrogen bonding). The estimated HSP profile for this compound suggests it is a moderately polar solvent with significant hydrogen bonding capability, similar to EGBE. This theoretical profile is invaluable for predicting its affinity for specific polymers and APIs, allowing for a more targeted approach to formulation development.[10]

Application in Focus: Enhancing API Solubility

A significant hurdle in modern drug development is the poor aqueous solubility of up to 70% of new chemical entities.[11] Inadequate solubility leads to poor bioavailability, compromising therapeutic efficacy.[] Glycol ethers are frequently employed as co-solvents or as primary solvents in amorphous solid dispersions to tackle this challenge.[13][14] The choice of solvent is critical; it must not only dissolve the API to the target concentration but also be compatible with downstream processing and regulatory requirements.[15] The unique balance of properties in this compound—moderate polarity and a significant hydrocarbon character—makes it a compelling candidate for APIs that are themselves moderately polar or lipophilic.

Experimental Protocol: A Self-Validating Method for Determining Equilibrium Solubility

To objectively compare the performance of this compound against other glycol ethers, a standardized experimental protocol is essential. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[16]

Methodology: Shake-Flask Solubility Determination

Objective: To determine the maximum concentration of an API that can be dissolved in each selected solvent at a controlled temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Test Solvents: this compound, EGBE, DEGBE, DEGEE, PGnP

  • 2-mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add approximately 10-20 mg of the API to a pre-weighed 2-mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve, ensuring that a solid phase remains to confirm saturation.[17]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a minimum of 24-48 hours. This extended time is crucial to ensure the system reaches a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, visually confirm that excess, undissolved API solid is still present in each vial. This observation is a critical self-validating step. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid, leaving a clear, saturated supernatant.

  • Sampling and Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent (in which the API is freely soluble, often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using the pre-validated HPLC method to determine the precise concentration of the dissolved API.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by correcting for the dilution factor.

G cluster_workflow Shake-Flask Solubility Workflow A 1. Add Excess API to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (24-48h, Shaking) B->C D 4. Phase Separation (Centrifuge) C->D E 5. Sample & Dilute Supernatant D->E F 6. Quantify API (HPLC) E->F G Result: Equilibrium Solubility (mg/mL) F->G

Caption: Experimental workflow for the shake-flask solubility assay.

Safety, Handling, and Trustworthiness

Scientific integrity demands a commitment to safety. Glycol ethers as a class have varied toxicological profiles. Historically, certain E-series glycol ethers have raised health concerns, leading to their substitution with P-series alternatives in many applications.[18] this compound, like many solvents, can cause skin and eye irritation.[19][20]

Core Directive: Always consult the manufacturer-provided Safety Data Sheet (SDS) before handling any chemical.[21] The SDS contains critical information on hazards, personal protective equipment (PPE), handling, storage, and emergency procedures. All experimental work should be conducted in a well-ventilated laboratory fume hood while wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

This compound presents a compelling profile as a high-boiling point, moderately polar solvent with limited water solubility. Its properties distinguish it from highly water-miscible glycol ethers like EGBE and DEGEE, making it a potentially strategic choice for specific applications where this characteristic is advantageous, such as in specialized extraction processes or non-aqueous formulations. Its estimated Hansen Solubility Parameters suggest a solvency power comparable to EGBE for certain solutes.

Ultimately, this guide demonstrates that while tabulated data provides an essential starting point, empirical testing via robust, self-validating protocols is the only definitive way to confirm a solvent's performance for a specific API or application. By understanding the interplay between molecular structure and physical properties, and by employing systematic experimental evaluation, researchers can unlock novel formulation strategies and accelerate the development of effective new therapies.

References

  • Title: Solubility and chemical quantification of APIs/drugs Source: Emmace URL: [Link]

  • Title: Glycol Ether DB – Properties and Applications in Personal Care & Industry Source: Acme-Hardesty URL: [Link]

  • Title: Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Source: Dow Development Labs URL: [Link]

  • Title: Strategic Screening for Solubility Solutions Source: Pharmaceutical Technology URL: [Link]

  • Title: Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether Source: ResearchGate URL: [Link]

  • Title: Glycol ether Source: oxytec URL: [Link]

  • Title: Hansen solubility parameters Source: Stenutz URL: [Link]

  • Title: SOLVENT CHART Source: Producers Chemical URL: [Link]

  • Title: GLYCOL ETHERS Source: Ataman Kimya URL: [Link]

  • Title: Glycol ethers Source: SIN List URL: [Link]

  • Title: Glycol Ether PNP Source: LyondellBasell URL: [Link]

  • Title: HANSEN SOLUBILITY PARAMETERS Source: ResearchGate URL: [Link]

  • Title: Excess Molar Volumes and Viscosities of 1-Propanol + Ethylene Glycol... Source: ACS Publications URL: [Link]

  • Title: Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether Source: PubMed URL: [Link]

  • Title: Comparison of Organic Solvents Desorption of Eight Glycol Ethers from Charcoal Tube... Source: International Journal of Analytical Chemistry URL: [Link]

  • Title: Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K Source: ResearchGate URL: [Link]

  • Title: Advancing poorly soluble drugs to the clinic... Source: Drug Discovery & Development URL: [Link]

  • Title: GLYCOL ETHERS Source: HELM AG URL: [Link]

  • Title: Glycol Ethers Source: Technical Products Inc of Ohio URL: [Link]

  • Title: Finding the Right Solvent: A Novel Screening Protocol... Source: PMC URL: [Link]

  • Title: CAS: 112-15-2 - DOSS Source: TURI URL: [Link]

  • Title: Hansen Solubility Parameters (HSP) Source: Prof Steven Abbott URL: [Link]

  • Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: National Institute of Environmental Health Sciences URL: [Link]

  • Title: 5-Methoxypentan-1-ol Source: PubChem URL: [Link]

  • Title: Drying of Organic Solvents... Source: ACS Publications URL: [Link]

  • Title: Glycol ethers Source: Wikipedia URL: [Link]

  • Title: Properties of Solvents Used in Organic Chemistry Source: University of Wisconsin-Madison URL: [Link]

  • Title: Solvent Extraction Lab Report Source: Scribd URL: [Link]

  • Title: Common Solvents Used in Organic Chemistry: Table of Properties Source: Organic Chemistry Data URL: [Link]

  • Title: 3 Trends That Affect Boiling Points Source: Master Organic Chemistry URL: [Link]

  • Title: Cas 17952-11-3,1-ETHOXYPENTANE Source: LookChem URL: [Link]

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Safety Operating Guide

Executive Summary: Operational Safety & Compliance

Author: BenchChem Technical Support Team. Date: March 2026

5-Ethoxypentan-1-ol (CAS: 10215-35-7) is a bifunctional ether-alcohol used primarily as a specialized solvent and intermediate in organic synthesis. While it shares properties with common laboratory solvents like 1-pentanol, its ether linkage (-C-O-C-) introduces a critical latent hazard: peroxide formation .

Proper disposal is not merely about pouring waste into a drum; it is a chain of custody that begins at the bench. This guide outlines a self-validating disposal protocol that mitigates the risks of auto-oxidation and flammability, ensuring compliance with EPA (RCRA) and local hazardous waste regulations.

Chemical Identity & Critical Properties

Understanding the molecule's physical state is the first step in safe handling. This compound is a combustible liquid that requires specific segregation from oxidizers.

PropertyValue / DescriptionOperational Implication
Chemical Name This compoundPrimary identifier.
CAS Number 10215-35-7 Use for waste manifesting and inventory tracking.
Molecular Formula C₇H₁₆O₂Bifunctional: Primary alcohol + Ether.
Flash Point > 60°C (Est. ~80-90°C)Combustible Liquid (Class IIIA) . High flash point does not negate fire risk, especially if heated.
Water Solubility ModerateDo NOT dispose down the drain. It exceeds BOD/COD limits for municipal water treatment.
Reactivity Peroxide Former The ether oxygen can stabilize radical formation, leading to explosive peroxides upon prolonged storage.[1]

Hazard Analysis: The "Why" Behind the Protocol

The Ether Threat: Peroxide Formation

Unlike simple alcohols, this compound contains an ether backbone. Over time, exposure to atmospheric oxygen can lead to the formation of hydroperoxides at the


-carbon position next to the ether oxygen.
  • Mechanism: Radical abstraction of a hydrogen atom followed by oxygen insertion.

  • Risk: Concentration of these peroxides (e.g., via distillation or evaporation) can result in a detonation.[1][2]

  • Classification: Treat as a Class B Peroxide Former (Hazard on Concentration).

Combustibility

While less volatile than diethyl ether, it is a fuel source. In a fire, it produces carbon oxides. It must be stored and disposed of away from "Red" class oxidizers (e.g., nitric acid, permanganates) to prevent violent exothermic reactions.

Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to be a closed-loop system. If a step fails (e.g., peroxide test positive), the workflow diverts to a stabilization track before returning to the disposal stream.

Step 1: Pre-Disposal Assessment (The "Gatekeeper" Step)

Before moving the chemical to a waste container, verify its stability.

  • Visual Inspection: Check for crystal formation around the cap or stratification in the liquid.

    • Critical: If crystals are visible, STOP . Do not touch the container. Contact EHS/Bomb Squad immediately.

  • Peroxide Testing: If the container has been open for >6 months, test with quantofix peroxide strips.

    • Limit: < 20 ppm is generally safe for standard disposal. > 20 ppm requires treatment.

Step 2: Chemical Treatment (If Peroxides Detected)

If peroxides are between 20-100 ppm, reduce them before disposal.

  • Reagent: Acidified Ferrous Sulfate (FeSO₄) or sodium metabisulfite solution.

  • Procedure: Shake the solvent with the reducing agent solution. The ferrous ion (

    
    ) reduces the peroxide to an alcohol, oxidizing itself to ferric ion (
    
    
    
    ). Retest to confirm < 10 ppm.
Step 3: Waste Segregation & Containerization
  • Stream: Non-Halogenated Organic Solvents .

  • Compatibility: Can be co-mingled with ethanol, methanol, or acetone. Do not mix with halogenated solvents (DCM, Chloroform) if your facility requires separation for incineration costs.

  • Container: High-density polyethylene (HDPE) or steel jerrycans. Ensure the container is rated for flammable liquids.

  • Venting: Use a safety cap with a pressure-relief valve if available, to prevent pressure buildup from thermal expansion or slow off-gassing.

Step 4: Labeling & Manifesting
  • Label: "Hazardous Waste - Flammable, Irritant".

  • Constituents: Clearly list "this compound" and approximate percentage.

Visualizing the Decision Logic

The following diagram illustrates the decision tree for disposing of this compound, ensuring no unstable material enters the waste stream.

DisposalWorkflow Start Waste this compound VisualCheck Visual Inspection: Crystals/Solids? Start->VisualCheck Emergency STOP: Do Not Touch Contact EHS/Bomb Squad VisualCheck->Emergency Yes (Crystals) HistoryCheck Container Age > 6 Months? VisualCheck->HistoryCheck No TestPeroxide Test Peroxides (Quantofix Strips) HistoryCheck->TestPeroxide Yes Segregate Segregate: Non-Halogenated Organic Solvents HistoryCheck->Segregate No (Fresh) PeroxideLevel Peroxide Level? TestPeroxide->PeroxideLevel PeroxideLevel->Emergency > 100 ppm Treat Chemical Treatment (FeSO4 Wash) PeroxideLevel->Treat 20 - 100 ppm PeroxideLevel->Segregate < 20 ppm Treat->TestPeroxide Retest Label Label: Flammable/Irritant Add CAS 10215-35-7 Segregate->Label Disposal Final Disposal: Incineration Label->Disposal

Figure 1: Decision matrix for the safe disposal of ether-alcohols. Note the critical "Stop" points for crystallization or high peroxide levels.

Emergency Procedures (Spills)

In the event of a spill during waste transfer:

  • Isolate: Evacuate the immediate area (10-meter radius). Remove ignition sources.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. For large spills (>1L), use a half-mask respirator with organic vapor cartridges.

  • Contain: Use a non-combustible absorbent (vermiculite or clay). Do not use paper towels, as the high surface area can increase evaporation and flammability.

  • Clean: Scoop absorbed material into a disposal bag, seal, and label as hazardous waste. Clean the surface with soap and water.

References

  • National Institute of Technology and Evaluation (NITE) . (n.d.). Chemical Risk Information Platform (CHRIP): this compound (CAS 10215-35-7). Retrieved from [Link][3]

  • Hoffmann, M. M., et al. (2024). Densities, Viscosities, and Self-Diffusion Coefficients of Octan-1-ol and Related Ether-Alcohols. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • National Research Council . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][3]

  • PubChem . (n.d.). Compound Summary: 5-Ethoxyhexan-1-ol (Analogous Structure). National Library of Medicine. Retrieved from [Link]

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Personal protective equipment for handling 5-Ethoxypentan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safety and operational protocols for 5-Ethoxypentan-1-ol (CAS 3199-56-6 / Analogous structures). As a specialized ether-alcohol intermediate often utilized in linker synthesis and medicinal chemistry, its handling requires a nuanced approach that accounts for both its solvent properties and its biological reactivity.[1]

Executive Summary & Chemical Context

This compound is a bifunctional molecule combining a primary alcohol and an ether linkage.[1] While often less volatile than lower-molecular-weight glycol ethers (like 2-ethoxyethanol), it retains significant lipophilicity.[1]

The Core Hazard: The primary risk is not acute toxicity, but dermal absorption and defatting . The ether tail facilitates penetration through the stratum corneum, while the alcohol head group allows for solubility in aqueous biological media. This amphiphilic nature means it can bypass standard barriers more effectively than simple hydrocarbons.

Hazard Identification (GHS Classification Estimate*)

Based on Structure-Activity Relationships (SAR) of analogous alkoxy-alcohols.[1]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation (if heated or aerosolized).[2]

  • Flammability: Combustible Liquid (Class IIIB likely, Flash Point >93°C).

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Select PPE based on the chemical's ability to solvate polymers.

Hand Protection: The Permeation Logic

Critical Insight: Standard latex gloves offer zero protection against ether-alcohols.[1] The ether oxygen acts as a Lewis base, swelling the latex matrix within seconds.

Contact TypeMaterialThicknessBreakthrough TimeScientific Rationale
Incidental / Splash Nitrile Rubber

0.11 mm
10–15 minsNitrile provides adequate resistance to the alcohol moiety but will eventually swell due to the ether tail.[1] Change immediately upon splash.
Immersion / High Vol Butyl Rubber

0.50 mm
> 480 minsIsobutylene-isoprene copolymer (Butyl) creates a dense cross-link density that resists ether permeation.[1]
Mechanical Viton®

0.70 mm
> 480 minsBest for situations combining chemical exposure with abrasion risk (e.g., drum handling).
Eye & Respiratory Protection[3][4][5][6][7][8][9][10]
  • Eyes: Chemical Splash Goggles (Indirect Vent).

    • Reasoning: Safety glasses are insufficient because this compound has a high viscosity/surface tension profile that allows it to "creep" or splash unpredictably during pouring.[1]

  • Respiratory:

    • Standard: Fume hood (Face velocity > 100 fpm).

    • Outside Hood: Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1]

    • Trigger: Use respirator if heating > 60°C or if handling > 1L in an open vessel.

PPE Selection Logic Flow

The following decision tree illustrates the autonomous selection process for PPE based on your specific experimental setup.

PPE_Logic Start Start: Handling this compound VolumeCheck Volume > 500mL OR Heating? Start->VolumeCheck ClosedSystem Closed System? (Schlenk line / Sealed Reactor) VolumeCheck->ClosedSystem No Level3 LEVEL 3: Respiratory - Add OV Respirator - Face Shield VolumeCheck->Level3 Yes (Heating/Aerosol) Level1 LEVEL 1: Standard - Nitrile Gloves (Double) - Safety Glasses - Lab Coat ClosedSystem->Level1 Yes Level2 LEVEL 2: Elevated - Butyl Gloves - Splash Goggles - Fume Hood Mandatory ClosedSystem->Level2 No (Open Pouring)

Figure 1: Decision logic for selecting PPE based on operational volume and containment status.

Operational Protocol: From Storage to Synthesis

Phase A: Receipt & Storage
  • Peroxide Check: Like all ethers, this compound can form explosive peroxides upon prolonged exposure to air, though less rapidly than di-isopropyl ether.[1]

    • Action: Date the bottle upon opening. Test for peroxides (using quantofix strips) every 6 months.

  • Environment: Store in a cool, dry place away from light. Nitrogen overlay is recommended for long-term storage to prevent oxidation of the alcohol to the aldehyde (5-ethoxypentanal).[1]

Phase B: Reaction Setup (The "Self-Validating" Workflow)

This protocol ensures safety is integrated into the chemistry, not added as an afterthought.[1]

  • The Double-Glove Technique:

    • Don an inner pair of 4-mil Nitrile gloves (bright color, e.g., orange).[1]

    • Don an outer pair of standard Nitrile or Butyl gloves (dark color).

    • Validation: If you see the bright color of the inner glove, your outer barrier is compromised.

  • Transfer:

    • Use positive displacement pipettes or glass syringes for volumes < 50 mL.

    • Avoid pouring.[5][6][7][8][9] If pouring is necessary, use a funnel with a ground-glass joint to prevent "glugging" and splash-back.[1]

  • Quench Protocol:

    • Have a beaker of saturated Sodium Bicarbonate (NaHCO₃) ready.

    • Reasoning: While not acidic, if the material is used with acid chlorides or thionyl chloride, the quench bucket neutralizes the reagents immediately upon a spill.

Emergency Response & Disposal

Spill Response Logic

In the event of a spill, the high boiling point means the liquid will not evaporate quickly; it will remain a slip hazard and a contamination source.

Spill_Response Spill Spill Detected Size Volume? Spill->Size Minor Minor (< 50mL) Absorb with Vermiculite Size->Minor Drips/Drops Major Major (> 50mL) Evacuate & Ventilate Size->Major Puddle/Flow Clean Clean Surface Soap & Water (Not Acetone) Minor->Clean Major->Clean After PPE Upgrade Disposal Dispose as Organic Waste (Halogen Free) Clean->Disposal

Figure 2: Step-by-step spill response workflow.

Important Cleaning Note: Do not use Acetone to clean skin if exposed. Acetone acts as a vehicle, driving the this compound deeper into the dermal layers.[1] Wash with simple soap and cool water.

Disposal[2][3][6][7][10][11][12][13]
  • Classification: Non-Halogenated Organic Solvent Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as the alcohol group is oxidizable, creating a potential exotherm.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19103847, 5-Ethoxyhexan-1-ol (Analogous Structure Safety Data).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section 8: Exposure controls). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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